Nocardamine
描述
Nocardamine has been reported in Streptomyces wadayamensis, Streptomyces, and other organisms with data available.
may act as siderophore in Streptomyces
a siderophore isolated from Actinomycete; structure in first source
Structure
2D Structure
3D Structure
属性
IUPAC Name |
1,12,23-trihydroxy-1,6,12,17,23,28-hexazacyclotritriacontane-2,5,13,16,24,27-hexone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H48N6O9/c34-22-10-14-26(38)32(41)20-8-3-6-18-30-24(36)12-15-27(39)33(42)21-9-2-5-17-29-23(35)11-13-25(37)31(40)19-7-1-4-16-28-22/h40-42H,1-21H2,(H,28,34)(H,29,35)(H,30,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHKCCADZVLTPPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CC1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H48N6O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00181161 | |
| Record name | Nocardamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00181161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
600.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26605-16-3 | |
| Record name | Desferrioxamine E | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26605-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nocardamin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026605163 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nocardamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00181161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NOCARDAMIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q645668975 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Activity of Nocardamine
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Nocardamine, also known as Desferrioxamine E, is a cyclic trihydroxamate siderophore produced by various microorganisms, including species of Streptomyces, Nocardia, and Pseudomonas.[1][2][3] As a high-affinity iron (Fe³⁺) chelator, it plays a crucial role in microbial iron acquisition.[4][5][6] Beyond its primary biological function as a siderophore, this compound has garnered significant interest in the scientific community for its diverse and potent bioactivities. These include antimicrobial, anticancer, and antioxidant properties, as well as the ability to modulate cellular signaling pathways.[7][8][9] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activities, and relevant experimental methodologies associated with this compound.
Chemical Structure and Physicochemical Properties
This compound is a macrocyclic peptide belonging to the ferrioxamine class of siderophores.[1][10] Its structure consists of three repeating units of 1-amino-5-(hydroxyamino)pentane and succinic acid, forming a 33-membered ring.[11] This unique cyclic architecture is responsible for its high affinity and selectivity for ferric iron.
| Identifier | Value | Source |
| IUPAC Name | 1,12,23-trihydroxy-1,6,12,17,23,28-hexaazacyclotritriacontane-2,5,13,16,24,27-hexone | [1][12] |
| Synonyms | Desferrioxamine E, Proferrioxamine E | [1][10] |
| CAS Number | 26605-16-3 | [1][10] |
| Molecular Formula | C₂₇H₄₈N₆O₉ | [1][13] |
| Molecular Weight | 600.7 g/mol | [1][13] |
| Canonical SMILES | C1CCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CC1)O)O)O | [13] |
| InChI Key | NHKCCADZVLTPPO-UHFFFAOYSA-N | [1][10] |
Table 1: Chemical Identifiers for this compound.
The physicochemical properties of this compound are critical for its handling, formulation, and application in experimental settings.
| Property | Description | Source |
| Appearance | White to off-white solid | [3][14] |
| Purity | ≥70% to >95% (depending on supplier) | [1][10][13] |
| Solubility | Soluble in DMSO, Methanol, Ethanol, Dichloromethane, and Water (with heating) | [1][10][12][13] |
| Storage | Store at -20°C under desiccating conditions | [3][12][14] |
| Stability | ≥4 years at -20°C | [12] |
Table 2: Physicochemical Properties of this compound.
Biological Activity and Quantitative Data
This compound's primary and most studied activity is its function as a siderophore, exhibiting a very high affinity for ferric iron (Ka ≈ 10³² M⁻¹).[6] This iron-chelating capability is the foundation for many of its other biological effects.
Antimicrobial and Antimalarial Activity
By sequestering iron, an essential nutrient for microbial growth, this compound demonstrates antimicrobial properties.[4][7] It is particularly effective against Mycobacterium species, where it inhibits biofilm formation.[1][10] This effect can be reversed by the addition of iron, confirming the mechanism of iron starvation.[1][10] Its iron-chelating ability also confers potent antimalarial activity against Plasmodium falciparum by depriving the parasite of necessary iron.[4]
Anticancer Activity
This compound has demonstrated cytotoxic effects against a range of human cancer cell lines.[1][8][10] This anticancer activity is also linked to its ability to chelate iron, which is a critical cofactor for enzymes involved in cell proliferation and DNA replication.
The following table summarizes the key quantitative data for this compound's biological activities.
| Activity Type | Assay/Organism | Metric | Value | Source |
| Iron Chelation | Chrome Azurol S (CAS) Assay | IC₅₀ | 9.9 µM | [1][10] |
| Antimalarial | Plasmodium falciparum 3D7 | IC₅₀ | 1.5 µM | [4] |
| Antimicrobial | Mycobacterium smegmatis (Biofilm) | MIC | 10 µM | [1][10] |
| Antimicrobial | Mycobacterium bovis (Biofilm) | MIC | 10 µM | [1][10] |
| Cytotoxicity | T47D (Human Breast Cancer) | IC₅₀ | 6 µM | [1][10] |
| Cytotoxicity | SK-MEL-28 (Human Melanoma) | IC₅₀ | 12 µM | [1][10] |
| Cytotoxicity | RPMI-7951 (Human Melanoma) | IC₅₀ | 14 µM | [1][10] |
| Cytotoxicity | SK-MEL-5 (Human Melanoma) | IC₅₀ | 18 µM | [1][10] |
Table 3: Quantitative Biological Activity Data for this compound.
Biosynthesis and Regulation
This compound is a secondary metabolite synthesized by various bacteria, with its production being tightly regulated by the availability of iron in the environment.[5] In iron-deficient conditions, the biosynthesis of this compound is upregulated to facilitate iron scavenging.[5] Conversely, when iron is abundant, its synthesis is repressed.[5][15] This regulation is often controlled by an iron-dependent regulatory protein (IdeR), which binds to the promoter region of the this compound biosynthetic gene cluster (often referred to as the des operon) and suppresses transcription in the presence of iron.[15]
Caption: Regulation of this compound biosynthesis by iron availability.
Modulation of Cellular Signaling Pathways
Recent research has uncovered a novel role for this compound in protecting mammalian cells from oxidative stress. Specifically, in periodontal ligament stem cells (PDLSCs), this compound was found to counteract the detrimental effects of hydrogen peroxide (H₂O₂)-induced oxidative stress.[9] This protective effect is mediated through the modulation of the ERK/Wnt signaling pathway. This compound treatment leads to an increase in the phosphorylation of ERK (p-ERK), which in turn promotes the nuclear translocation of β-catenin, a key component of the Wnt signaling pathway.[9] This cascade ultimately restores the osteogenic differentiation potential of the stem cells that was impaired by oxidative stress.[9]
Caption: this compound's modulation of the ERK/Wnt signaling pathway.
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Chrome Azurol S (CAS) Assay for Siderophore Activity
This universal colorimetric assay is used to detect the iron-chelating ability of siderophores.[13]
Principle: Siderophores with a higher affinity for iron than the CAS dye will remove iron from a blue Fe-CAS-HDTMA complex, causing a color change to orange/yellow.[3][13]
Protocol:
-
Prepare CAS Assay Solution:
-
Solution A: Dissolve 60.5 mg of Chrome Azurol S in 50 mL of ddH₂O.[3]
-
Solution B: Dissolve 2.7 mg of FeCl₃·6H₂O in 10 mL of 10 mM HCl.[3]
-
Solution C: Dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 mL of ddH₂O.[3]
-
Slowly mix Solution A with Solution B, then slowly add Solution C while stirring constantly. The final solution should be dark blue. Autoclave and store in the dark.[3][7]
-
-
Prepare CAS Agar Plates:
-
Assay:
-
Interpretation:
MTT Assay for Cytotoxicity
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[5][10]
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[5][10] The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density of 2 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow attachment.[10][17]
-
Compound Treatment: Treat cells with various concentrations of this compound and incubate for a desired period (e.g., 24, 48, or 72 hours).[18]
-
MTT Addition: Add 10-20 µL of MTT labeling reagent (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.[10][18]
-
Incubation: Incubate the plate for 3-4 hours at 37°C in a humidified atmosphere with 5% CO₂.[5][10]
-
Solubilization: Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[10][19] The plate may be shaken on an orbital shaker for 15 minutes to aid dissolution.[5]
-
Absorbance Reading: Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm.[10] A reference wavelength of >650 nm can be used to subtract background absorbance.[5]
-
Data Analysis: Calculate cell viability as a percentage relative to an untreated control. IC₅₀ values can be determined by plotting viability against the log of this compound concentration.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9][15]
Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid broth medium. Growth is assessed after incubation.[15]
Protocol:
-
Prepare Antimicrobial Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth).[6][8] Typically, 100 µL of broth is added to each well, and 100 µL of the this compound stock is added to the first column and serially diluted across the plate.[6]
-
Prepare Inoculum: Prepare a suspension of the test microorganism and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[9] Dilute this suspension to achieve the final desired inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL).[9]
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).[8]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[6]
-
Interpretation: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) of the microorganism is observed.[15]
Conclusion
This compound stands out as a fascinating natural product with a well-defined chemical structure that underpins its potent and varied biological activities. Its high-affinity iron chelation is central to its antimicrobial and anticancer effects. Furthermore, the recent discovery of its ability to modulate critical cell signaling pathways, such as the ERK/Wnt cascade, opens new avenues for therapeutic research, particularly in the context of diseases driven by oxidative stress. The standardized protocols provided herein offer a robust framework for researchers to further explore and harness the therapeutic potential of this remarkable siderophore.
References
- 1. ixcellsbiotech.com [ixcellsbiotech.com]
- 2. promocell.com [promocell.com]
- 3. journals.asm.org [journals.asm.org]
- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 7. pubcompare.ai [pubcompare.ai]
- 8. protocols.io [protocols.io]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. oricellbio.com [oricellbio.com]
- 13. Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays | Springer Nature Experiments [experiments.springernature.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. protocols.io [protocols.io]
- 17. e-century.us [e-century.us]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. broadpharm.com [broadpharm.com]
A Technical Guide to Nocardamine Biosynthesis in Streptomyces
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the nocardamine biosynthesis pathway in the genus Streptomyces. This compound, a cyclic hydroxamate siderophore, is a secondary metabolite with significant potential in clinical applications due to its strong iron-chelating properties. This document details the genetic and enzymatic basis of its production, the regulatory mechanisms governing its synthesis, and key experimental methodologies for its study.
The this compound Biosynthetic Pathway: A Step-by-Step Elucidation
This compound is synthesized via a non-ribosomal peptide synthetase (NRPS)-independent siderophore (NIS) pathway. The biosynthesis originates from the precursor L-lysine and involves a conserved gene cluster. In Streptomyces, this cluster is often referred to as the des or noc gene cluster.
The core biosynthetic steps are as follows:
-
Lysine Decarboxylation: The pathway is initiated by the decarboxylation of L-lysine to produce cadaverine. This reaction is catalyzed by a pyridoxal-phosphate-dependent lysine/ornithine decarboxylase, encoded by the nocA (also known as dfoJ or desA) gene.[1][2]
-
Hydroxylation of Cadaverine: The resulting cadaverine undergoes hydroxylation at one of its amino groups to form N-hydroxy-cadaverine. This step is carried out by an amine monooxygenase, the product of the nocB (or dfoA) gene.[1][2]
-
Acylation of N-hydroxy-cadaverine: N-hydroxy-cadaverine is then condensed with succinyl-CoA to generate N-hydroxy-N-succinylcadaverine (HSC).[1]
-
Iterative Condensation and Cyclization: Finally, three molecules of HSC are iteratively condensed and cyclized to form the macrocyclic structure of this compound. This crucial final step is catalyzed by a siderophore synthetase, encoded by the nocD (or dfoC) gene, which belongs to the IucA/IucC family of siderophore biosynthesis proteins.[1]
This compound Biosynthesis Pathway Diagram
Caption: The enzymatic cascade of this compound biosynthesis from L-lysine.
Genetic Organization and Regulation
The genes responsible for this compound biosynthesis are typically organized in a single operon. In Streptomyces coelicolor, for instance, the desABCD gene cluster directs the synthesis of desferrioxamines, including this compound (desferrioxamine E).[3] A putative transporter, encoded by a dfoS-like gene, is also often found within or near the biosynthetic gene cluster.
Regulation by Iron
The production of this compound is tightly regulated by the availability of iron. Under iron-replete conditions, the expression of the biosynthetic gene cluster is repressed. This regulation is primarily mediated by an iron-dependent regulatory protein known as IdeR (Iron-dependent Regulator), or its orthologs like DmdR1.[3]
IdeR acts as a repressor by binding to a specific DNA sequence, termed the "iron box," located in the promoter region of the noc/des operon. When intracellular iron concentrations are high, IdeR binds to Fe²⁺ as a cofactor, enabling it to bind to the iron box and block transcription. Conversely, under iron-limiting conditions, IdeR is unable to bind DNA, leading to the derepression of the operon and subsequent this compound production.[3] In Streptomyces avermitilis, the production of this compound was found to be completely suppressed by the addition of more than 5 μM ferric ions.[3]
Regulatory Pathway of this compound Biosynthesis
Caption: Iron-dependent regulation of the this compound biosynthetic operon by IdeR.
Quantitative Data on this compound Production
| Streptomyces Strain | Culture Conditions (Medium, Temp, Time) | This compound Titer (mg/L or µM) | Method of Quantification | Reference |
| S. atratus SCSIOZH16 | ISP2 medium, 28°C, 7 days | Data not explicitly tabled | HPLC-MS | [1] |
| S. avermitilis | ISP Medium 2, 28°C, 7 days | Suppressed by >5 µM Fe³⁺ | LC-MS | [3] |
| S. albus J1074 | R2YE medium, 30°C, 7 days | Detected upon heterologous expression | LC-MS | [4] |
Experimental Protocols
Gene Knockout in Streptomyces via Homologous Recombination
This protocol provides a general workflow for creating a gene deletion mutant in Streptomyces.
References
- 1. An Efficient Method To Generate Gene Deletion Mutants of the Rapamycin-Producing Bacterium Streptomyces iranensis HM 35 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. protocols.io [protocols.io]
- 3. strepdb.streptomyces.org.uk [strepdb.streptomyces.org.uk]
- 4. A Practical Toolkit for the Detection, Isolation, Quantification, and Characterization of Siderophores and Metallophores in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
The Function of Nocardamine as a Siderophore: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nocardamine, a cyclic hydroxamate siderophore produced by various actinomycetes, plays a critical role in microbial iron acquisition. Its high affinity for ferric iron (Fe³⁺) and its ability to be utilized as a xenosiderophore by a range of bacteria, including pathogenic species, make it a subject of significant interest in microbiology and drug development. This technical guide provides a comprehensive overview of the function of this compound as a siderophore, detailing its mechanism of iron chelation and transport, the associated signaling pathways, and its biosynthesis. Furthermore, this guide explores the potential of this compound as a "Trojan horse" for the targeted delivery of antimicrobial agents, a promising strategy in an era of increasing antibiotic resistance. Detailed experimental protocols and quantitative data are provided to facilitate further research in this field.
Introduction to Siderophores and this compound
Iron is an essential nutrient for most living organisms, serving as a cofactor for numerous enzymes involved in vital metabolic processes. However, in aerobic environments at physiological pH, iron predominantly exists in the insoluble ferric (Fe³⁺) state, limiting its bioavailability. To overcome this challenge, many microorganisms synthesize and secrete siderophores, which are low-molecular-weight, high-affinity iron-chelating molecules.
This compound, also known as Desferrioxamine E, is a cyclic trihydroxamate siderophore produced by various bacteria, including species of Nocardia and Streptomyces.[1] It is a robust iron scavenger with an exceptionally high affinity for Fe³⁺.[2] This high affinity allows organisms that produce or utilize this compound to effectively sequester iron from their environment, even in the presence of competing chelators.
Mechanism of Action: Iron Chelation and Transport
The primary function of this compound as a siderophore revolves around its ability to bind ferric iron with high specificity and facilitate its transport into the bacterial cell.
Iron Chelation
This compound is a cyclic molecule composed of three repeating units of 1-amino-5-(hydroxyamino)pentane and succinic acid. The three hydroxamate groups act as bidentate ligands, coordinating a single ferric iron atom in a 1:1 stoichiometry to form a stable octahedral complex known as ferri-nocardamine.[2] This chelation process solubilizes the ferric iron, making it available for uptake by the bacterium.
Transport of Ferri-Nocardamine
The transport of the ferri-nocardamine complex across the bacterial cell envelope is a highly specific and energy-dependent process. In Gram-negative bacteria, this process involves a series of proteins located in the outer membrane, periplasm, and inner membrane.
-
Outer Membrane Transport: In the well-studied bacterium Pseudomonas aeruginosa, the ferri-nocardamine complex is recognized and transported across the outer membrane by a specific TonB-dependent transporter (TBDT) called FoxA.[3][4] The binding of ferri-nocardamine to FoxA is a high-affinity interaction.[5] The energy for this transport is transduced from the cytoplasmic membrane to the outer membrane by the TonB-ExbB-ExbD complex.[6]
-
Periplasmic Transport and Inner Membrane Translocation: Once in the periplasm, the ferri-nocardamine complex is thought to be bound by a periplasmic binding protein, which then delivers it to an ATP-binding cassette (ABC) transporter in the inner membrane for translocation into the cytoplasm.
Intracellular Iron Release
Inside the cytoplasm, the ferric iron must be released from the this compound molecule to be utilized by the cell. For hydroxamate siderophores like this compound, this release is typically achieved through the reduction of Fe³⁺ to ferrous iron (Fe²⁺).[7][8] The Fe²⁺ ion has a much lower affinity for the siderophore and is readily released to enter the cell's metabolic pathways. The now iron-free this compound can potentially be recycled and secreted back out of the cell to chelate more iron.
Signaling and Regulation
The uptake of xenosiderophores like this compound is a tightly regulated process to ensure that the cell can efficiently acquire iron when needed while avoiding iron toxicity. This regulation occurs at the transcriptional level and involves a cell-surface signaling mechanism.
In P. aeruginosa, the presence of ferri-nocardamine in the extracellular environment is sensed by the FoxA transporter. This binding event initiates a signaling cascade that leads to the upregulation of the foxA gene itself. This signaling pathway involves the anti-sigma factor FoxI and the sigma factor FoxR.[9] Upon binding of ferri-nocardamine to FoxA, a conformational change is induced in the transporter, which is transmitted to the periplasmic N-terminal signaling domain of FoxA. This leads to the proteolytic cleavage of the anti-sigma factor FoxR, releasing the sigma factor FoxI into the cytoplasm. FoxI then directs RNA polymerase to the promoter of the foxA gene, leading to increased expression of the FoxA transporter. This positive feedback loop ensures a rapid and efficient uptake of this compound when it is available.[9] The entire system is also under the negative control of the global iron regulator Fur (Ferric uptake regulator). Under iron-replete conditions, Fur binds to the promoter regions of iron uptake genes, including foxA, and represses their transcription.[5]
Biosynthesis of this compound
The biosynthesis of this compound is a multi-step enzymatic process. The biosynthetic gene cluster for this compound has been identified in several bacteria, including Rouxiella badensis SER3.[9] This cluster typically contains four key genes: dfoS, dfoC, dfoA, and dfoJ.[9]
The proposed initial steps of the biosynthetic pathway are as follows:
-
Cadaverine formation: The enzyme lysine decarboxylase, encoded by the dfoJ gene, catalyzes the decarboxylation of lysine to produce cadaverine.[9]
-
Hydroxylation: An amine monooxygenase, encoded by the dfoA gene, hydroxylates one of the terminal amino groups of cadaverine to produce 1-amino-5-(N-hydroxy)-aminopentane.[9]
Subsequent enzymatic steps, likely involving enzymes encoded by dfoS and dfoC, are responsible for the succinylation and cyclization of three of these monomeric units to form the final cyclic this compound structure. The expression of these biosynthetic genes is also regulated by the iron status of the cell, typically being repressed under iron-rich conditions by the Fur protein.[10]
Data Presentation
The following table summarizes key quantitative data related to the function of this compound and other relevant siderophores.
| Siderophore | Producing/Utilizing Organism | Iron (Fe³⁺) Affinity Constant (M⁻¹) | Transporter | Dissociation Constant (Kd) of Siderophore-Transporter Complex | Uptake Kinetics (Km) | Uptake Kinetics (Vmax) | Reference(s) |
| This compound | Streptomyces, Nocardia / P. aeruginosa | 10³² | FoxA | 178 ± 16 nM (for Ferri-Nocardamine-FoxA) | ~0.2 µM (for Ferrioxamine B) | Not Reported | [2][5][11] |
| Ferrioxamine B | Streptomyces pilosus | 10³⁰.⁶ | FoxA | Not Reported | ~0.2 µM | 50 pmol/mg cell dry weight/min (for E. coli) | [2][11][12] |
| Ferrichrome | Ustilago sphaerogena / E. coli | 10²⁹.¹ | FhuA | ~0.1 nM | 0.06 µM | 50 pmol/mg cell dry weight/min | [12] |
| Enterobactin | Escherichia coli | 10⁴⁹ | FepA | < 0.1 nM | Not Reported | 150–200 pmol/10⁹ cells/min | [13][14] |
Experimental Protocols
Chrome Azurol S (CAS) Assay for Siderophore Detection
This colorimetric assay is a universal method for detecting siderophores. The principle is based on the competition for iron between the siderophore and the strong chelator Chrome Azurol S.
Materials:
-
CAS solution: Dissolve 60.5 mg of Chrome Azurol S in 50 mL of ddH₂O.
-
FeCl₃ solution: 1 mM FeCl₃ in 10 mM HCl.
-
HDTMA solution: Dissolve 72.9 mg of hexadecyltrimethylammonium bromide in 40 mL of ddH₂O.
-
CAS assay solution: Mix the CAS solution with 10 mL of the FeCl₃ solution. Slowly add the HDTMA solution while stirring. The final volume should be 100 mL.
-
Culture supernatant.
-
96-well microplate.
-
Spectrophotometer.
Protocol:
-
Grow the bacterial strain of interest in an iron-deficient medium.
-
Centrifuge the culture to pellet the cells and collect the supernatant.
-
In a 96-well plate, mix 100 µL of the culture supernatant with 100 µL of the CAS assay solution.
-
Incubate at room temperature for 20-30 minutes.
-
Measure the absorbance at 630 nm.
-
A decrease in absorbance compared to a control (uninoculated medium) indicates the presence of siderophores. The percentage of siderophore production can be calculated using the formula: ((Ar - As) / Ar) * 100, where Ar is the absorbance of the reference (CAS solution + medium) and As is the absorbance of the sample (CAS solution + supernatant).[15]
⁵⁵Fe Uptake Assay
This assay directly measures the uptake of iron mediated by siderophores using a radioactive isotope of iron.
Materials:
-
⁵⁵FeCl₃.
-
This compound (or other siderophore).
-
Bacterial culture grown in iron-deficient medium.
-
Uptake buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Scintillation counter.
Protocol:
-
Prepare the ⁵⁵Fe-siderophore complex by incubating ⁵⁵FeCl₃ with an excess of this compound in the uptake buffer.
-
Harvest the bacterial cells grown in iron-deficient medium by centrifugation and wash them with the uptake buffer.
-
Resuspend the cells in the uptake buffer to a desired optical density.
-
Initiate the uptake assay by adding the ⁵⁵Fe-Nocardamine complex to the cell suspension.
-
At various time points, take aliquots of the cell suspension and filter them through a 0.22 µm filter to separate the cells from the medium.
-
Wash the filters with cold uptake buffer to remove any non-specifically bound radioactivity.
-
Place the filters in scintillation vials with a suitable scintillation cocktail.
-
Measure the radioactivity associated with the cells using a scintillation counter.
-
The rate of iron uptake can be calculated from the increase in cell-associated radioactivity over time.[16]
Mandatory Visualizations
This compound-Mediated Iron Uptake and Signaling Pathway
Caption: this compound-mediated iron uptake and signaling pathway in Gram-negative bacteria.
Experimental Workflow for ⁵⁵Fe Uptake Assay
Caption: Experimental workflow for the ⁵⁵Fe iron uptake assay.
This compound in Drug Development: The "Trojan Horse" Strategy
The high-affinity and specific uptake systems for siderophores in bacteria present a unique opportunity for the targeted delivery of antimicrobial agents. The "Trojan horse" strategy involves conjugating an antibiotic to a siderophore, such as this compound.[8] The resulting conjugate is recognized and actively transported into the bacterial cell via the siderophore uptake pathway. Once inside, the antibiotic is released and can exert its cytotoxic effect.
This approach offers several advantages:
-
Increased Efficacy: By hijacking the siderophore transport system, the antibiotic can achieve a higher intracellular concentration than it would through passive diffusion, potentially overcoming resistance mechanisms like efflux pumps.
-
Enhanced Specificity: As the uptake is mediated by specific siderophore receptors, this strategy can be used to target specific pathogens that express the corresponding transporter.
-
Broadened Spectrum: Antibiotics that are normally ineffective against certain bacteria due to poor membrane permeability can be rendered effective by conjugation to a siderophore that is readily taken up by that bacterium.
While the development of this compound-specific drug conjugates is still an active area of research, the principle has been successfully demonstrated with other siderophores. For example, Cefiderocol is a clinically approved antibiotic that conjugates a cephalosporin to a catechol-type siderophore mimic, enabling its effective uptake by Gram-negative bacteria.[17] The exclusive transport of this compound via the FoxA transporter in P. aeruginosa makes it an attractive candidate for the development of novel siderophore-antibiotic conjugates to combat this opportunistic pathogen.[3]
Conclusion
This compound is a highly efficient siderophore that plays a crucial role in the iron acquisition strategies of many bacteria. Its high affinity for iron, coupled with a specific and tightly regulated transport system, makes it a formidable molecule in the competition for this essential nutrient. A thorough understanding of the mechanisms of this compound function, from its biosynthesis and iron chelation to its transport and regulation, is essential for a complete picture of microbial iron metabolism. Furthermore, the unique properties of the this compound uptake system offer exciting possibilities for the development of novel, targeted antimicrobial therapies that can help address the growing challenge of antibiotic resistance. This technical guide provides a solid foundation for researchers and drug development professionals to further explore the multifaceted roles of this compound in both basic science and clinical applications.
References
- 1. This compound-Dependent Iron Uptake in Pseudomonas aeruginosa: Exclusive Involvement of the FoxA Outer Membrane Transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of the Fully Decorated Nocardiosis Associated Polyketide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nonG, a constituent of the nonactin biosynthetic gene cluster, regulates this compound synthesis in Streptomyces albus J1074 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Ternary structure of the outer membrane transporter FoxA with resolved signalling domain provides insights into TonB-mediated siderophore uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Siderophore electrochemistry: relation to intracellular iron release mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Siderophore conjugates to combat antibiotic-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biosynthesis of the Siderophore Desferrioxamine E in Rouxiella badensis SER3 and Its Antagonistic Activity Against Fusarium brachygibbosum [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Regulation of cellular iron metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Direct Measurements of the Outer Membrane Stage of Ferric Enterobactin Transport: POSTUPTAKE BINDING - PMC [pmc.ncbi.nlm.nih.gov]
- 14. FOXR1 regulates stress response pathways and is necessary for proper brain development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ternary structure of the outer membrane transporter FoxA provides insights into TonB-mediated siderophore uptake | eLife [elifesciences.org]
- 16. Interactions of TonB-dependent transporter FoxA with siderophores and antibiotics that affect binding, uptake, and signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cusabio.com [cusabio.com]
Nocardamine: A Technical Guide to its Discovery, Biosynthesis, and Characterization
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides an in-depth technical overview of the siderophore nocardamine, covering its initial discovery, the microorganisms responsible for its production, its biosynthetic pathway, and the experimental methodologies for its isolation, characterization, and bioactivity assessment.
Introduction
This compound, also known as Desferrioxamine E, is a cyclic hydroxamate siderophore, a class of small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge ferric iron (Fe³⁺) from the environment.[1] First identified from a Nocardia species, its production has since been observed in a diverse range of bacteria, particularly within the Actinomycetes.[2] Due to its potent iron-chelating ability, this compound and its derivatives exhibit a variety of biological activities, including antimicrobial and antimalarial properties, making them subjects of interest in drug discovery and development.[2][3] This guide details the fundamental scientific knowledge surrounding this compound, from the organisms that produce it to the methods used to study it.
Discovery and Producing Organisms
This compound was originally isolated as an antibacterial metabolite from a strain of Nocardia.[2] Since its initial discovery, the capacity to synthesize this compound has been identified in a variety of microbial genera. This ability is not confined to a single phylogenetic lineage, indicating a widespread ecological role for this siderophore. The production is typically induced under iron-deficient conditions, a common stressor in many natural environments.[1]
Key microorganisms known to produce this compound include:
-
Nocardia species : The original source of this compound.[2]
-
Streptomyces species : Several species, including Streptomyces sp. H11809, Streptomyces albus J1074, Streptomyces puniceus, Streptomyces avermitilis, and the newly described Streptomyces siderophoricus, are prolific producers.[2][3][4][5] These bacteria are found in both terrestrial and marine environments.[6][7]
-
Pseudomonas stutzeri : This non-fluorescent pseudomonad produces this compound as its primary siderophore in iron-limited media.[1]
-
Rouxiella badensis : The SER3 strain of this bacterium has been shown to produce this compound and utilizes it for its antagonistic activity against fungal pathogens.[8]
-
Citricoccus sp. : A marine isolate, KMM 3890, was found to produce significant amounts of this compound with demonstrated antitumor activity.[9]
Biosynthesis of this compound
The biosynthesis of this compound is a complex process orchestrated by a specific gene cluster, often referred to as the dfo or sid cluster.[8][10] The synthesis is tightly regulated by the intracellular iron concentration, primarily through an iron-dependent regulatory protein (IdeR).[2]
Genetic Blueprint: The dfo Gene Cluster
Genomic analyses have identified the core genes required for this compound synthesis. In Rouxiella badensis SER3, for instance, the cluster includes dfoS, dfoC, dfoA, and dfoJ.[8] A similar organization is found in other producers like Streptomyces avermitilis.[2]
-
Precursor Synthesis : The pathway begins with the amino acid L-lysine.
-
Key Enzymatic Steps :
-
Decarboxylation : The dfoA gene encodes a lysine/ornithine decarboxylase, which converts lysine to cadaverine.[8]
-
Hydroxylation : An amine monooxygenase, encoded by a gene like dfoJ, hydroxylates the cadaverine.[8]
-
Acylation : A succinyl-CoA transferase acylates the hydroxylated amine.
-
Peptide Synthesis : A non-ribosomal peptide synthetase (NRPS)-independent siderophore (NIS) synthetase, such as DfoC, catalyzes the formation of the linear tripeptide precursor.[8]
-
Cyclization : The linear molecule is cyclized to form the final this compound structure.
-
Regulation by Iron
This compound production is repressed in the presence of sufficient iron. The IdeR protein acts as a transcriptional repressor.[2] In low-iron conditions, IdeR is inactive, allowing for the transcription of the dfo/sid operon. When iron levels are high, Fe²⁺ binds to IdeR, activating its DNA-binding capability. The IdeR-Fe²⁺ complex then binds to a specific motif in the promoter region of the biosynthetic gene cluster, blocking transcription and halting siderophore production.[2]
Biosynthetic Pathway Diagram
Experimental Protocols
The following sections outline generalized methodologies for the isolation, structural analysis, and bioactivity testing of this compound.
General Workflow for this compound Discovery
The process of discovering and characterizing this compound from a microbial source follows a standard natural product chemistry workflow. This involves cultivation, extraction, purification, and characterization.
Protocol: Isolation and Purification
-
Fermentation : Culture the producing microorganism (e.g., Streptomyces sp.) in a suitable liquid medium deficient in iron to induce siderophore production. A typical medium might be a yeast extract-malt extract broth without added iron salts. Incubate for 7-14 days with shaking.
-
Extraction : Centrifuge the culture to separate the supernatant from the mycelia. Extract the supernatant with an equal volume of a water-immiscible organic solvent such as ethyl acetate or chloroform. Repeat the extraction 2-3 times.
-
Concentration : Combine the organic phases and evaporate the solvent under reduced pressure using a rotary evaporator to yield a crude extract.
-
Chromatography :
-
Initial Fractionation : Subject the crude extract to column chromatography on silica gel, eluting with a solvent gradient (e.g., a step gradient of chloroform-methanol).
-
Fraction Analysis : Collect fractions and analyze them by Thin Layer Chromatography (TLC) and a bioassay (e.g., antibacterial spot test or CAS assay) to identify active fractions.
-
Final Purification : Pool the active fractions and purify them further using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column to obtain pure this compound.[6]
-
Protocol: Structure Elucidation
The chemical structure of the purified compound is determined using a combination of spectroscopic techniques.[11][12][13]
-
Mass Spectrometry (MS) :
-
Method : High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the exact mass of the molecule.
-
Procedure : Dissolve a small sample in a suitable solvent (e.g., methanol) and inject it into the mass spectrometer.
-
Expected Result : this compound should yield a molecular ion peak corresponding to its chemical formula (C₂₇H₄₈N₆O₉). Tandem MS (MS/MS) can be used to analyze fragmentation patterns for further structural confirmation.[14]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
Method : 1D NMR (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are performed to determine the connectivity of atoms.
-
Procedure : Dissolve the pure compound in a deuterated solvent (e.g., CD₃OD or DMSO-d₆) and acquire spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Expected Result : The spectra will reveal characteristic chemical shifts and correlations for the repeating succinyl-cadaverine units that form the cyclic structure of this compound.
-
Protocol: Bioactivity Assays
-
Siderophore Activity (Chrome Azurol S Assay) :
-
Principle : The CAS assay is a colorimetric method to detect siderophores. The blue iron-CAS-HDTMA complex turns orange/yellow when a stronger chelating agent (the siderophore) removes the iron.
-
Procedure : Prepare the CAS shuttle solution. Add a small amount of the purified compound or culture supernatant to the solution.
-
Data Analysis : Measure the change in absorbance at 630 nm. The degree of color change is proportional to the amount of siderophore activity. IC₅₀ values can be calculated to compare potencies.[15]
-
-
Antimicrobial Activity (MIC Determination) :
-
Method : Broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
-
Procedure : Prepare a two-fold serial dilution of this compound in a 96-well plate containing a suitable growth medium. Inoculate each well with a standardized suspension of the target microorganism (e.g., Vibrio vulnificus, Mycobacterium tuberculosis). Incubate under appropriate conditions.
-
Data Analysis : The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[16]
-
-
Antimalarial Activity Assay :
-
Method : SYBR Green I-based fluorescence assay against Plasmodium falciparum.
-
Procedure : Culture chloroquine-sensitive strains of P. falciparum in human erythrocytes. Add serial dilutions of this compound and incubate. After incubation, lyse the cells and add SYBR Green I dye, which intercalates with parasite DNA.
-
Data Analysis : Measure fluorescence to quantify parasite proliferation. Calculate the IC₅₀ value, which is the concentration required to inhibit parasite growth by 50%.[3]
-
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound's biological activity and characteristics.
Table 1: Bioactivity of this compound and its Derivatives
| Compound | Biological Activity | Target Organism/Assay | Potency (IC₅₀ / MIC) | Reference |
| This compound | Antimalarial | Plasmodium falciparum 3D7 | IC₅₀: 1.5 µM | [3] |
| This compound | Anti-vibriosis | Vibrio vulnificus | MIC: 8 - 128 µg/mL | [16] |
| This compound | Anti-vibriosis | Vibrio alginolyticus | MIC: 8 - 128 µg/mL | [16] |
| This compound | Anti-vibriosis | Vibrio parahaemolyticus | MIC: 8 - 128 µg/mL | [16] |
| This compound | Siderophore Activity | Chrome Azurol S (CAS) Assay | IC₅₀: 9.5 µM | [15] |
| Nocardamin Glucuronide | Siderophore Activity | Chrome Azurol S (CAS) Assay | IC₅₀: 13.4 µM | [15] |
| Deferoxamine (Control) | Siderophore Activity | Chrome Azurol S (CAS) Assay | IC₅₀: 6.3 µM | [15] |
Table 2: Physicochemical and Spectroscopic Data for this compound
| Property | Data |
| Chemical Formula | C₂₇H₄₈N₆O₉ |
| Molecular Weight | 600.70 g/mol |
| HR-ESI-MS | [M+H]⁺ at m/z 601.3556 (Calculated: 601.3559) |
| ¹H NMR (Typical Shifts) | δ 3.4-3.6 (m, -N-CH₂-), δ 2.4-2.6 (t, -CO-CH₂-), δ 1.4-1.6 (m, -CH₂-CH₂-CH₂-) |
| ¹³C NMR (Typical Shifts) | δ 172-174 (-C=O, amide/ester), δ 45-50 (-N-CH₂-), δ 25-35 (-CH₂- chains) |
Note: NMR chemical shifts are approximate and can vary based on the solvent and instrument used.
Conclusion and Future Perspectives
This compound stands as a well-characterized siderophore with a broad distribution among soil and marine bacteria. Its primary role as an iron scavenger underpins its diverse biological activities, from inhibiting pathogenic microbes like Plasmodium and Vibrio to potentially influencing microbial community dynamics. The elucidation of its biosynthetic pathway and the regulatory mechanisms controlling its production opens avenues for metabolic engineering to enhance yields or generate novel analogs.[10] Future research may focus on leveraging its potent iron-chelating properties for therapeutic applications, such as in the treatment of iron overload disorders or as a "Trojan horse" to deliver antibiotics into bacterial cells. Further exploration of its role in microbial ecology and its potential applications in biotechnology and medicine remains a promising field of study.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Bioactivities and Mode of Actions of Dibutyl Phthalates and this compound from Streptomyces sp. H11809 [mdpi.com]
- 4. nonG, a constituent of the nonactin biosynthetic gene cluster, regulates this compound synthesis in Streptomyces albus J1074 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Description of Streptomyces siderophoricus sp. nov., a promising this compound-producing species isolated from the rhizosphere soil of Mangifera indica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclic peptides of the this compound class from a marine-derived bacterium of the genus Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Marine isolate Citricoccus sp. KMM 3890 as a source of a cyclic siderophore this compound with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Structure Elucidation and Cholinesterase Inhibition Activity of Two New Minor Amaryllidaceae Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Nocardamin glucuronide, a new member of the ferrioxamine siderophores isolated from the ascamycin-producing strain Streptomyces sp. 80H647 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Anti-vibriosis bioactive molecules from marine-derived variant Streptomyces sp. ZZ741A - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Iron Acquisition Mechanism of Nocardamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nocardamine, a cyclic trihydroxamate siderophore, represents a critical component in the iron acquisition machinery of various actinomycetes, including species of Nocardia and Streptomyces. Its high affinity for ferric iron (Fe³⁺) allows these microorganisms to scavenge this essential nutrient from iron-limited environments. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound-mediated iron acquisition, detailing its biosynthesis, transcriptional regulation, and cellular uptake. The guide is intended to serve as a valuable resource for researchers in microbiology, biochemistry, and drug development, offering insights into potential targets for antimicrobial strategies and the use of this compound as a drug delivery vehicle.
This compound: Structure and Function
This compound, also known as Desferrioxamine E, is a cyclic siderophore with a molecular formula of C₂₇H₄₈N₆O₉ and a molecular weight of 600.7 g/mol .[1][2] Its structure consists of three repeating units of 1-amino-5-(hydroxyamino)pentane linked by succinyl moieties, forming a macrocyclic ring. This structure provides three hydroxamate groups that cooperatively bind to a single ferric iron ion with extremely high affinity (Ka ≈ 10³² M⁻¹).[3] This strong chelation enables microorganisms to solubilize and acquire iron from otherwise insoluble mineral phases in the environment.
Biosynthesis of this compound
The biosynthesis of this compound is orchestrated by a conserved gene cluster, often referred to as the des or noc cluster.[4] This cluster encodes a series of enzymes that catalyze the multi-step conversion of L-lysine into the final macrocyclic product.
The this compound Biosynthetic Gene Cluster
The core of the this compound biosynthetic pathway is encoded by four key genes: desA, desB, desC, and desD. These genes are typically organized in an operon, and their expression is tightly regulated by iron availability.
Table 1: Deduced Functions of Genes in the this compound Biosynthetic Gene Cluster
| Gene | Deduced Function |
| desA | Lysine Decarboxylase: Catalyzes the pyridoxal phosphate (PLP)-dependent decarboxylation of L-lysine to produce cadaverine.[1][3] |
| desB | Cadaverine N-hydroxylase: A flavin-dependent monooxygenase that hydroxylates one of the primary amino groups of cadaverine to yield N-hydroxycadaverine.[1][3][5] |
| desC | N-hydroxycadaverine Acyltransferase: Transfers an acyl group (e.g., succinyl from succinyl-CoA) to the hydroxylated amino group of N-hydroxycadaverine, forming N-succinyl-N-hydroxycadaverine.[4][6] |
| desD | NRPS-Independent Siderophore (NIS) Synthetase: An ATP-dependent enzyme that iteratively condenses three molecules of N-succinyl-N-hydroxycadaverine and catalyzes the final macrolactamization to form this compound.[7][8] |
Biosynthetic Pathway
The biosynthesis of this compound proceeds through the following key steps, as illustrated in the diagram below:
Regulation of this compound Production
The production of this compound is a tightly regulated process, primarily controlled at the transcriptional level in response to intracellular iron concentrations. The key regulator in this process is the Iron-dependent Regulator (IdeR), a member of the Diphtheria toxin repressor (DtxR) family of proteins.[7][9]
The IdeR Regulatory System
Under iron-replete conditions, Fe²⁺ acts as a co-repressor, binding to IdeR. This binding induces a conformational change in the IdeR dimer, increasing its affinity for specific DNA sequences known as "iron boxes" located in the promoter regions of iron-regulated genes, including the des/noc operon.[9][10][11] Binding of the Fe²⁺-IdeR complex to the iron box sterically hinders the binding of RNA polymerase, thereby repressing the transcription of the this compound biosynthetic genes.[12][13]
Conversely, under iron-limiting conditions, Fe²⁺ dissociates from IdeR. The apo-IdeR has a low affinity for the iron box, leading to the de-repression of the des/noc operon and subsequent production of this compound.
Ferri-Nocardamine Transport
Once secreted, this compound binds to extracellular Fe³⁺ to form the ferri-nocardamine complex. This complex is then recognized and actively transported into the bacterial cell through specific membrane-bound transport systems.
Transport in this compound-Producing Organisms
In Streptomyces species, the uptake of ferrioxamines (a class of siderophores that includes this compound) is mediated by ATP-binding cassette (ABC) transporters.[14][15][16][17] The des gene cluster often contains genes encoding components of such a transporter, such as desE, which encodes a periplasmic siderophore-binding protein.[3][6] Additionally, other ABC transporters, such as the CdtABC system in Streptomyces coelicolor, have been implicated in the transport of hydroxamate siderophores.[14][15][16][18] The general mechanism involves the binding of the ferri-siderophore complex to the extracellular binding protein, which then delivers it to the membrane-spanning permease for translocation into the cytoplasm, a process energized by ATP hydrolysis.
"Piracy" of this compound by Other Microorganisms
Some bacteria that do not produce this compound can still utilize it for iron acquisition, a phenomenon known as "siderophore piracy". A well-studied example is Pseudomonas aeruginosa, which can take up ferri-nocardamine via the outer membrane transporter FoxA.[19]
Quantitative Data
The following table summarizes key quantitative parameters associated with this compound and its iron acquisition system.
Table 2: Quantitative Data on this compound Production and Iron Acquisition
| Parameter | Value | Organism/System | Reference |
| This compound Affinity for Fe³⁺ (Ka) | ~10³² M⁻¹ | In vitro | [3] |
| Ferrioxamine B Uptake (Km) | ~0.2 µM | Streptomyces pilosus | [2] |
| This compound Antimalarial Activity (IC₅₀) | 1.5 µM | Plasmodium falciparum 3D7 | [17] |
| Inhibition of this compound Production by Fe³⁺ | >5 µM | Streptomyces avermitilis | [7] |
| IdeR-DNA Binding | Iron-dependent, binds to "iron box" | Mycobacterium tuberculosis, S. erythraea | [9][10] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study this compound-mediated iron acquisition.
Protocol 1: Detection of this compound Production using Chrome Azurol S (CAS) Agar Assay
The CAS assay is a universal method for detecting siderophore production. Siderophores will chelate iron from the CAS-iron complex, resulting in a color change from blue to orange/yellow.
Materials:
-
CAS agar plates (see below for preparation)
-
Bacterial culture
-
Sterile toothpicks or inoculation loops
CAS Agar Preparation (per liter):
-
Solution 1 (Dye Solution): Dissolve 60.5 mg of Chrome Azurol S in 50 ml of ddH₂O. Mix with 10 ml of an iron(III) solution (1 mM FeCl₃·6H₂O, 10 mM HCl).
-
Solution 2 (Detergent Solution): Dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 ml of ddH₂O.
-
Slowly add Solution 1 to Solution 2 while stirring. Autoclave the resulting dark blue solution.
-
Basal Agar: Prepare your desired growth medium (e.g., Bennett's agar) and autoclave.
-
Cool the basal agar to ~50°C and aseptically add the CAS solution to a final concentration of 10% (v/v).
-
Pour plates and allow to solidify.
Procedure:
-
Inoculate the center of a CAS agar plate with a single colony of the test bacterium.
-
Incubate the plate under appropriate growth conditions (e.g., 28-30°C for Streptomyces).
-
Observe the plate daily for the formation of a colored halo around the colony. An orange or yellow halo indicates siderophore production.
Protocol 2: Quantification of this compound by HPLC
Materials:
-
Bacterial culture supernatant
-
HPLC system with a C18 reverse-phase column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
This compound standard
Procedure:
-
Grow the bacterial strain in a low-iron medium to induce siderophore production.
-
Centrifuge the culture to pellet the cells and collect the supernatant.
-
Filter the supernatant through a 0.22 µm filter.
-
Inject the filtered supernatant onto the HPLC system.
-
Elute with a gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).
-
Monitor the absorbance at a suitable wavelength (e.g., 210 nm for the peptide backbone or ~435 nm after complexation with iron).
-
Quantify this compound by comparing the peak area to a standard curve generated with purified this compound.
Protocol 3: ⁵⁵Fe-Nocardamine Uptake Assay in Streptomyces spp.
This assay measures the rate of uptake of radio-labeled ferri-nocardamine.
Materials:
-
Streptomyces culture grown in iron-deficient medium
-
⁵⁵FeCl₃
-
Apo-Nocardamine
-
Uptake buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Stop solution (e.g., ice-cold 0.1 M LiCl)
-
Scintillation fluid and counter
Procedure:
-
Prepare ⁵⁵Fe-Nocardamine by incubating ⁵⁵FeCl₃ with a slight excess of apo-Nocardamine.
-
Harvest Streptomyces mycelium by centrifugation, wash with uptake buffer, and resuspend to a known cell density.
-
Initiate the uptake assay by adding ⁵⁵Fe-Nocardamine to the cell suspension.
-
At various time points, remove aliquots of the cell suspension and immediately filter through a membrane filter (e.g., 0.45 µm nitrocellulose).
-
Wash the filter rapidly with ice-cold stop solution to remove non-specifically bound ⁵⁵Fe-Nocardamine.
-
Place the filter in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate the rate of uptake based on the amount of radioactivity accumulated over time.
Logical Relationships and Experimental Workflows
The study of this compound-mediated iron acquisition involves a series of interconnected experiments. The following diagram illustrates a typical workflow.
Implications for Drug Development
The this compound iron acquisition system presents several opportunities for drug development:
-
Novel Antimicrobial Targets: The enzymes of the this compound biosynthetic pathway, particularly DesA, DesB, DesC, and DesD, are essential for siderophore production and, consequently, for bacterial survival in iron-limited host environments. Inhibitors of these enzymes could act as novel antimicrobial agents.
-
"Trojan Horse" Drug Delivery: this compound can be chemically conjugated to antibiotic molecules. The resulting conjugate can be recognized and actively transported into the bacterial cell via the siderophore uptake system, thereby delivering the antibiotic payload directly to the target pathogen. This strategy can overcome permeability-based drug resistance mechanisms.
Conclusion
The this compound-mediated iron acquisition system is a sophisticated and highly regulated process that is crucial for the survival of many actinomycetes. A thorough understanding of its biosynthesis, regulation, and transport mechanisms not only provides fundamental insights into microbial physiology but also opens up new avenues for the development of novel antimicrobial agents and targeted drug delivery strategies. This technical guide serves as a foundational resource to facilitate further research in this important area.
References
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- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. Characterization of a broadly specific cadaverine N-hydroxylase involved in desferrioxamine B biosynthesis in Streptomyces sviceus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Desferrioxamine biosynthesis: diverse hydroxamate assembly by substrate-tolerant acyl transferase DesC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Siderophore Synthetase DesD Catalyzes N-to-C Condensation in Desferrioxamine Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The bacterial iron sensor IdeR recognizes its DNA targets by indirect readout - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IdeR is required for iron homeostasis and virulence in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ideR, an Essential Gene in Mycobacterium tuberculosis: Role of IdeR in Iron-Dependent Gene Expression, Iron Metabolism, and Oxidative Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Genomic insights and anti-phytopathogenic potential of siderophore metabolome of endolithic Nocardia mangyaensis NH1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Mycobacterium tuberculosis IdeR is a dual functional regulator that controls transcription of genes involved in iron acquisition, iron storage and survival in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification of genes involved in siderophore transport in Streptomyces coelicolor A3(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. files.core.ac.uk [files.core.ac.uk]
- 17. academic.oup.com [academic.oup.com]
- 18. researchgate.net [researchgate.net]
- 19. This compound-Dependent Iron Uptake in Pseudomonas aeruginosa: Exclusive Involvement of the FoxA Outer Membrane Transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
Nocardamine (Desferrioxamine E) natural sources
An In-depth Technical Guide to the Natural Sources of Nocardamine (Desferrioxamine E)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, known scientifically as Desferrioxamine E, is a cyclic trihydroxamate siderophore. Siderophores are low-molecular-weight, high-affinity iron-chelating compounds secreted by microorganisms to sequester ferric iron (Fe³⁺) from the environment, a critical process for their survival and metabolic function. First isolated from Nocardia species, this compound's robust ability to bind iron has garnered significant interest for its potential therapeutic applications, including antimicrobial properties and antitumor activity.[1][2] This guide provides a comprehensive overview of the natural sources of this compound, its biosynthesis, and detailed methodologies for its isolation and characterization.
Primary Natural Sources
This compound is predominantly a secondary metabolite of bacteria, particularly within the phylum Actinomycetota.[3] Its production is a common trait among soil-dwelling and marine microorganisms, which frequently face iron-limited conditions.
Key microbial producers include:
-
Genus Streptomyces : This genus is a prolific source of this compound. Various terrestrial and marine-derived species are known producers.[4][5] Notable species include Streptomyces olivaceus, Streptomyces griseus, Streptomyces globisporus, and Streptomyces coelicolor.[1][6][7][8]
-
Genus Nocardia : As the original source from which the compound was named, various Nocardia species are known to synthesize this compound.[3][9] These bacteria are widespread in soil and organic matter.[3]
-
Genus Pseudomonas : Pseudomonas stutzeri, a non-fluorescent pseudomonad, has been identified as a producer of this compound, particularly under aerobic, iron-deficient conditions.[1][10]
-
Other Bacterial Genera : Research has also identified this compound production in other bacteria such as Rouxiella badensis, highlighting its distribution beyond the classical actinomycetes.[11]
Quantitative Production of this compound
The yield of this compound is highly dependent on the producing strain and, critically, the culture conditions. Production is typically induced under iron-deficient conditions.[6] Significant variability in yield has been reported in the literature, with optimization of fermentation parameters leading to substantial increases in production.
| Source Organism | Strain | Culture Conditions | Yield | Reference |
| Streptomyces olivaceus | TU 2718 | Optimized medium with L-lysine feeding | Up to 12 g/L | [6] |
| Pseudomonas stutzeri | N/A | Iron-deficient succinate medium (stationary phase) | ~37-38 mg/L | [1] |
Biosynthesis of this compound
The biosynthesis of this compound is a well-conserved pathway in producing organisms. It originates from the precursor L-lysine and involves a biosynthetic gene cluster (BGC) typically containing four core genes: desA, desB, desC, and desD.[12]
The key steps in the pathway are:
-
Cadaverine Formation : The enzyme L-lysine decarboxylase (desA) catalyzes the conversion of L-lysine into 1,5-diaminopentane (cadaverine).[12]
-
Hydroxylation : An amine monooxygenase (desB) hydroxylates the terminal amino group of cadaverine.
-
Acylation : An acyltransferase (desC) adds a succinyl group from succinyl-CoA to the N-hydroxyamino group, forming N-hydroxy-N-succinyl-cadaverine (HSC).[12]
-
Cyclization : Three units of HSC are condensed and cyclized by a NRPS-independent siderophore (NIS) synthetase (desD) to form the final macrocyclic structure of this compound (Desferrioxamine E).[12]
Production is tightly regulated by environmental iron levels. In iron-replete conditions, a ferric uptake regulator (Fur) or a diphtheria toxin repressor (DtxR)-like protein typically represses the expression of the des gene cluster, halting siderophore production.
Experimental Protocols
The following sections outline a generalized methodology for the isolation and characterization of this compound from microbial cultures, based on established protocols.[1]
Microbial Culture and Induction
-
Strain Selection : Select a known this compound-producing strain, such as Streptomyces olivaceus or Pseudomonas stutzeri.
-
Inoculum Preparation : Grow an initial culture in a nutrient-rich medium (e.g., Tryptic Soy Broth) to generate sufficient biomass.
-
Production Medium : Prepare a chemically defined, iron-deficient medium. A common base is a succinate medium.[1] The key is to limit the concentration of Fe³⁺ to induce siderophore biosynthesis.
-
Fermentation : Inoculate the iron-deficient production medium with the starter culture. Grow at the optimal temperature for the selected microorganism (e.g., 25-30°C) with agitation for several days (e.g., 40-72 hours) until the stationary phase is reached.[1]
Isolation and Purification
-
Cell Removal : Centrifuge the culture broth at high speed (e.g., 10,000 x g) to pellet the microbial cells.
-
Supernatant Collection : Carefully decant and collect the supernatant, which contains the secreted this compound.
-
Concentration : Reduce the volume of the supernatant significantly using rotary evaporation under reduced pressure.[1]
-
Solvent Extraction :
-
Perform a liquid-liquid extraction on the concentrated supernatant. A common method involves using a chloroform/phenol (1:1, v/w) mixture.[1] this compound will partition into the organic phase.
-
Separate the organic phase and back-extract with water. The this compound will move to the aqueous phase.
-
-
Crude Product Recovery : Evaporate the final aqueous phase to dryness under reduced pressure to yield a crude, colorless compound.[1]
-
Purification :
-
Recrystallize the crude product from methanol or water to improve purity.[1]
-
For higher purity, employ chromatographic techniques. Reversed-phase High-Performance Liquid Chromatography (HPLC) with a C18 column is highly effective for final purification.
-
Characterization and Quantification
-
Spectrophotometry : The Fe³⁺-Nocardamine complex exhibits a deep red color with a characteristic absorbance maximum that can be used for initial detection and quantification.
-
Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS) is used to confirm the exact molecular weight of the purified compound (C₂₇H₄₈N₆O₉, MW: 600.7 g/mol ).[7]
-
Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectroscopy are used to elucidate the precise chemical structure and confirm its identity by comparing spectral data with known standards.
References
- 1. researchgate.net [researchgate.net]
- 2. Streptomyces: The biofactory of secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cyclic peptides of the this compound class from a marine-derived bacterium of the genus Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. research.sahmri.org.au [research.sahmri.org.au]
- 9. Siderophore Production by Pseudomonas stutzeri under Aerobic and Anaerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Biosynthesis of novel desferrioxamine derivatives requires unprecedented crosstalk between separate NRPS-independent siderophore pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Iron Scavenger's Arsenal: A Technical Guide to the Biological Activity of Nocardamine and Its Derivatives
For Immediate Release
A Comprehensive Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth exploration of the biological activities of Nocardamine, a cyclic hydroxamate siderophore, and its synthetic derivatives. This compound, primarily known for its high-affinity iron (III) chelation, has garnered significant interest for its potential therapeutic applications, ranging from antimicrobial to anticancer activities. This guide summarizes key quantitative data, details essential experimental protocols, and visualizes the underlying mechanisms and workflows.
Core Biological Activity: Iron Chelation
This compound, also known as Desferrioxamine E, is a robust iron chelator produced by various microorganisms, including species of Streptomyces and Nocardia. Its primary biological function is to sequester ferric iron (Fe³⁺) from the environment, a critical nutrient for most living organisms. This high affinity for iron is the foundation for its diverse biological effects. The iron-chelating capability of this compound is attributed to its three hydroxamate groups, which coordinate with a central iron atom.
Mechanism of Iron Chelation
This compound's structure allows it to form a stable, hexadentate octahedral complex with a single ferric ion. This sequestration of iron is a key mechanism behind its antimicrobial and anticancer properties, as it deprives pathogenic microorganisms and cancer cells of this essential element.
Caption: this compound chelating a ferric iron (Fe³⁺) ion.
Antimicrobial Activity
The antimicrobial properties of this compound and its derivatives are primarily linked to their ability to limit the availability of iron, which is crucial for microbial growth and proliferation. While some studies report weak or no direct antimicrobial activity for this compound itself, its derivatives and its iron-sequestering nature hold therapeutic promise.
Quantitative Antimicrobial Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and its derivatives against various microbial strains.
| Compound | Organism | MIC (µg/mL) | Reference |
| This compound | Mycobacterium smegmatis | 10 µM | |
| This compound | Mycobacterium bovis | 10 µM | |
| This compound | Vibrio vulnificus | 8 - 128 | [1] |
| This compound | Vibrio alginolyticus | 8 - 128 | [1] |
| This compound | Vibrio parahaemolyticus | 8 - 128 | [1] |
| Dehydroxythis compound | Vibrio vulnificus | 8 - 128 | [1] |
| Dehydroxythis compound | Vibrio alginolyticus | 8 - 128 | [1] |
| Dehydroxythis compound | Vibrio parahaemolyticus | 8 - 128 | [1] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol outlines the steps for determining the Minimum Inhibitory Concentration (MIC) of a compound using the broth microdilution method.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal culture
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Test compound (this compound or derivative) stock solution
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Prepare Inoculum: Culture the microorganism overnight in the appropriate broth. Adjust the turbidity of the culture to a 0.5 McFarland standard.
-
Serial Dilutions: Prepare serial two-fold dilutions of the test compound in the broth medium directly in the 96-well plate.
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: Workflow for MIC determination via broth microdilution.
Anticancer Activity
The anticancer potential of this compound and its derivatives is an area of active research. The primary proposed mechanism is the induction of iron starvation in rapidly proliferating cancer cells, leading to cell cycle arrest and apoptosis. Furthermore, iron chelation can trigger ferroptosis, a form of iron-dependent programmed cell death.
Quantitative Anticancer Data
The following table presents the half-maximal inhibitory concentration (IC₅₀) values of this compound and its derivatives against various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| This compound | T47D | Breast Cancer | 6 | |
| This compound | SK-MEL-5 | Melanoma | 18 | |
| This compound | SK-MEL-28 | Melanoma | 12 | |
| This compound | RPMI-7951 | Melanoma | 14 | |
| This compound | NCI-H187 | Small Cell Lung Cancer | 13.96 µg/mL | [2] |
| Dehydroxythis compound | Vero | Kidney (non-cancerous) | 16.57 µg/mL | [2] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compound (this compound or derivative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
IC₅₀ Calculation: The IC₅₀ value is calculated as the concentration of the compound that reduces cell viability by 50% compared to untreated control cells.
References
A Technical Guide to the Identification and Annotation of the Nocardamine Biosynthetic Gene Cluster
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nocardamine, a cyclic hydroxamate siderophore, is a crucial molecule for various microorganisms, facilitating iron acquisition from the environment.[1][2] Its potent iron-chelating properties also make it a compound of interest for therapeutic applications, including the treatment of iron overload disorders and potentially as a novel antimicrobial delivery agent. The biosynthesis of this compound is orchestrated by a dedicated biosynthetic gene cluster (BGC), a contiguous set of genes responsible for producing this specialized metabolite. Identifying and annotating this BGC is the foundational step for understanding its regulation, harnessing its synthetic potential through metabolic engineering, and discovering novel structural analogues.
This technical guide provides an in-depth overview of the core methodologies used to identify, annotate, and functionally characterize the this compound gene cluster. It combines bioinformatic genome mining strategies with detailed experimental protocols and data interpretation to serve as a comprehensive resource for researchers in natural product discovery and drug development.
Bioinformatic Identification of the this compound Gene Cluster
The advent of whole-genome sequencing has revolutionized natural product discovery, allowing for the in silico identification of BGCs before any wet lab work is initiated. This "genome mining" approach is rapid, cost-effective, and essential for prioritizing strains with high biosynthetic potential.[3][4]
Key Bioinformatic Tools
Several powerful bioinformatic tools are available for the automated detection and annotation of secondary metabolite BGCs.[5]
-
antiSMASH (antibiotics & Secondary Metabolite Analysis Shell): This is the gold standard in the field. antiSMASH is a comprehensive web server and standalone tool that identifies a wide range of BGCs, including those for siderophores, polyketides, non-ribosomal peptides, and terpenes.[6][7][8] It provides detailed annotations of core biosynthetic genes, auxiliary enzymes, and regulatory elements.[9]
-
PRISM (Prediction of Retrosynthetic Interesting Small Molecules): This tool specializes in predicting the chemical structure of the natural product based on the genetic sequence of the BGC.
-
MultiGeneBlast: This tool allows for the rapid comparison of a query BGC against a database of known clusters, facilitating homology-based identification.
For this compound, which is synthesized via a Non-Ribosomal Peptide Synthetase (NRPS)-independent siderophore (NIS) pathway, antiSMASH is particularly effective at identifying the signature enzymes characteristic of this class.[6]
The this compound BGC Archetype
The gene cluster responsible for producing this compound (also known as desferrioxamine E) contains a conserved set of genes.[10] Annotation involves identifying the open reading frames (ORFs) within the predicted cluster and assigning putative functions based on homology to characterized enzymes.
Table 1: Core Components of the this compound Biosynthetic Gene Cluster
| Gene Cassette (Example) | Putative Function | Key Protein Domains |
|---|---|---|
| dfoA / nocA | Lysine/Ornithine Decarboxylase | Pyridoxal-phosphate (PLP)-dependent decarboxylase |
| dfoC / nocC | Hydroxylamine Monooxygenase | FAD-binding monooxygenase, Amine monooxygenase |
| dfoS / nocS | NIS Synthetase / Acyl-CoA transferase | NIS C-terminal domain, IucA/IucC family siderophore synthetase |
| dfoJ / nocJ | Transport-related protein | MFS (Major Facilitator Superfamily) transporter, ABC transporter |
| ideR (regulatory) | Iron-dependent regulator | Diphtheria toxin repressor (DtxR) family |
Note: Gene nomenclature may vary between different producing organisms.
The presence of an ideR gene or a predicted IdeR-binding motif upstream of the cluster is a strong indicator of an iron-regulated siderophore pathway.[11][12]
Experimental Protocols for Functional Characterization
Bioinformatic predictions must be validated through experimental work. The following protocols outline the key steps to functionally confirm that a candidate BGC is responsible for this compound production.
Protocol 1: Bioinformatic Analysis using the antiSMASH Web Server
-
Prepare Genome Sequence: Obtain the complete or draft genome sequence of the target microorganism in FASTA or GenBank format.
-
Navigate to antiSMASH: Access the public web server at antismash.secondarymetabolites.org.
-
Submit Job: Upload the genome file. Select the appropriate taxonomic domain (Bacteria or Fungi). Under "Analysis options," ensure that "ClusterBlast," "KnownClusterBlast," and "SubClusterBlast" are enabled for comparative analysis.
-
Launch Analysis: Submit the job. The analysis time will vary depending on genome size and server load.
-
Interpret Results:
-
Navigate the graphical output to locate predicted BGCs.
-
Look for clusters annotated as "siderophore" or "NRPS-independent."
-
Click on the cluster to view detailed gene annotations. Compare the identified genes against the archetypal genes listed in Table 1.
-
Use the "KnownClusterBlast" results to check for similarity to the characterized desferrioxamine/nocardamine clusters from the MIBiG (Minimum Information about a Biosynthetic Gene cluster) database.
-
Protocol 2: Gene Disruption via Homologous Recombination
This protocol confirms the BGC's function by demonstrating that its inactivation abolishes this compound production.[12][13]
-
Construct Knockout Vector:
-
Amplify ~1.5 kb regions homologous to the upstream ("left arm") and downstream ("right arm") flanks of the target core gene (e.g., nocS).
-
Clone the left and right arms into a suicide vector (e.g., pK18mobsacB) flanking an antibiotic resistance cassette (e.g., apramycin).
-
Transform the resulting construct into a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002) for conjugation.
-
-
Intergeneric Conjugation:
-
Grow the recipient microbial strain (e.g., Streptomyces) and the E. coli donor strain to mid-log phase.
-
Mix the donor and recipient cultures and plate them on a suitable conjugation medium (e.g., SFM agar). Incubate to allow plasmid transfer.
-
-
Selection of Mutants:
-
Overlay the conjugation plates with an appropriate antibiotic (e.g., nalidixic acid to select against E. coli and apramycin to select for exconjugants).
-
Isolate single colonies (single-crossover events) and culture them in liquid medium without selection.
-
Plate the culture onto a medium containing a counter-selective agent (e.g., sucrose for the sacB gene) to select for double-crossover events.
-
-
Verification of Deletion:
-
Confirm the gene deletion in sucrose-resistant, apramycin-sensitive colonies using PCR with primers flanking the deleted region and internal primers.
-
Protocol 3: Heterologous Expression of the BGC
This protocol provides definitive proof of function by showing that the BGC alone is sufficient to produce this compound in a clean host strain.[14]
-
Clone the BGC:
-
Using a suitable method like Transformation-Associated Recombination (TAR) cloning or long-range PCR, clone the entire predicted this compound BGC into an integrative or episomal expression vector suitable for a heterologous host (e.g., Streptomyces albus J1074, S. coelicolor M1152).
-
-
Transform the Host:
-
Introduce the expression vector into the chosen heterologous host via protoplast transformation or conjugation.
-
-
Culture and Analysis:
-
Culture the transformed host strain under conditions conducive to secondary metabolite production (e.g., iron-deficient medium).
-
Analyze the culture supernatant and cell extract for the presence of this compound using HPLC and LC-MS as described below.
-
Protocol 4: Metabolite Extraction and Analysis
This protocol is used to detect and quantify this compound from microbial cultures.[15][16]
-
Cultivation: Grow the wild-type, mutant, and/or heterologous expression strains in a suitable production medium (e.g., iron-depleted succinate medium) for 5-7 days.[17]
-
Extraction:
-
Centrifuge the culture to separate the supernatant and mycelium.
-
Extract the supernatant with an equal volume of an organic solvent like ethyl acetate or chloroform/phenol (1:1 v/w).[17]
-
Evaporate the organic phase to dryness and resuspend the crude extract in a suitable solvent (e.g., methanol).
-
-
HPLC Analysis:
-
Inject the resuspended extract onto a C18 reverse-phase HPLC column.
-
Elute with a water/acetonitrile gradient (both containing 0.1% formic acid).
-
Monitor the elution profile at 210 nm. Compare the retention time of peaks from your samples to an authentic this compound standard.
-
-
LC-MS Analysis:
Quantitative Data and Visualization
Summarizing results in a clear, quantitative format is crucial for interpreting the effects of genetic modifications.
Table 2: Comparative this compound Production
| Strain | Genetic Background | This compound Titer (mg/L) |
|---|---|---|
| WT | Wild-Type | 45.8 ± 3.1 |
| ΔnocS | Core Synthetase Deletion | Not Detected |
| ΔnocS::nocS | Complemented Mutant | 41.5 ± 2.8 |
| pNOC-Host | Heterologous Expression | 78.2 ± 5.5 |
Table 3: Gene Expression Analysis under Different Iron Conditions
| Gene | Function | Relative Fold Change (-Fe vs. +Fe) |
|---|---|---|
| nocA | Decarboxylase | 45.2 |
| nocS | NIS Synthetase | 51.7 |
| rpoB | Housekeeping Gene (Control) | 1.0 |
Pathway and Workflow Diagrams
Visualizing complex biological and experimental processes is essential for clear communication. The following diagrams were generated using the Graphviz DOT language.
Caption: Proposed biosynthetic pathway of this compound from L-Lysine.
Caption: Integrated workflow for this compound BGC identification.
Conclusion
The identification and annotation of the this compound gene cluster is a multi-step process that powerfully integrates bioinformatics with functional genomics and analytical chemistry. By leveraging tools like antiSMASH, researchers can efficiently mine genomes for candidate BGCs. Subsequent validation through targeted gene disruption and heterologous expression provides definitive evidence of the cluster's function. This integrated approach not only deepens our understanding of microbial specialized metabolism but also unlocks the potential to produce valuable siderophores like this compound for clinical and biotechnological applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. floraandfona.org.in [floraandfona.org.in]
- 4. Bioinformatics tools for the identification of gene clusters that biosynthesize specialized metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Bioinformatics tools for the identification of gene clusters that biosynthesize specialized metabolites | Semantic Scholar [semanticscholar.org]
- 6. academic.oup.com [academic.oup.com]
- 7. antiSMASH: rapid identification, annotation and analysis of secondary metabolite biosynthesis gene clusters in bacterial and fungal genome sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. antiSMASH: rapid identification, annotation and analysis of secondary metabolite biosynthesis gene clusters in bacterial and fungal genome sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Biosynthesis of the Siderophore Desferrioxamine E in Rouxiella badensis SER3 and Its Antagonistic Activity Against Fusarium brachygibbosum [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Identification of Nocobactin NA Biosynthetic Gene Clusters in Nocardia farcinica - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification and Functional Analysis of the Nocardithiocin Gene Cluster in Nocardia pseudobrasiliensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. nonG, a constituent of the nonactin biosynthetic gene cluster, regulates this compound synthesis in Streptomyces albus J1074 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparative Genomics and Metabolomics in the Genus Nocardia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Nocardamine Extraction and Purification from Bacterial Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nocardamine, a cyclic hydroxamate siderophore, is a secondary metabolite produced by various actinomycetes, including species of Streptomyces, Nocardia, and Gordonia. Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge iron from the environment. Due to its strong iron-chelating properties, this compound and its derivatives are of significant interest in drug development, with potential applications as antimicrobial agents, in iron-overload therapies, and as drug delivery vehicles.
These application notes provide detailed protocols for the extraction and purification of this compound from bacterial cultures, along with methods for its analytical characterization.
Data Presentation
Table 1: this compound Production and Yield from Various Bacterial Strains
| Bacterial Strain | Culture Conditions | Extraction Method | Purification Method | Yield | Reference |
| Streptomyces sp. | Tryptone Soya Broth, 30°C, 7 days | Ethyl Acetate | Methanol Purification | 0.8 g crude extract from 200 mL | |
| Streptomyces sp. VITBRK2 | Marine Broth, 30°C, 6 days | Ethyl Acetate | Not Specified | Not Quantified | |
| Streptomyces sp. SDJ10 | Not Specified | Ethyl Acetate | Not Specified | Not Quantified |
Note: Quantitative yield of pure this compound is not extensively reported in the literature. The provided data for Streptomyces sp. refers to the crude extract.
Experimental Protocols
Protocol 1: Culturing of this compound-Producing Bacteria
This protocol describes the general procedure for culturing Streptomyces, Nocardia, or Gordonia species for this compound production. Optimal media and culture conditions should be determined for the specific strain.
Materials:
-
Selected bacterial strain (e.g., Streptomyces albus)
-
Tryptone Soya Broth (TSB) or other suitable growth medium
-
Sterile baffled Erlenmeyer flasks
-
Shaking incubator
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Inoculate a single colony of the selected bacterial strain into a flask containing 50 mL of TSB.
-
Incubate at 30°C with shaking at 200 rpm for 48-72 hours to generate a seed culture.
-
Production Culture: Inoculate a larger volume of TSB (e.g., 1 L) with the seed culture to an initial optical density at 600 nm (OD600) of 0.05-0.1.
-
Incubate the production culture at 30°C with vigorous shaking (200-250 rpm) for 7-10 days. This compound production is often induced under iron-limited conditions.
Protocol 2: this compound Extraction from Culture Broth
This protocol details the extraction of this compound from the bacterial culture supernatant using ethyl acetate.
Materials:
-
Bacterial culture from Protocol 1
-
Centrifuge and appropriate centrifuge bottles
-
Ethyl acetate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Cell Removal: Centrifuge the bacterial culture at 10,000 rpm for 15 minutes to pellet the cells.
-
Supernatant Collection: Carefully decant and collect the cell-free supernatant.
-
Liquid-Liquid Extraction:
-
Transfer the supernatant to a separatory funnel.
-
Add an equal volume of ethyl acetate (1:1 v/v).
-
Shake vigorously for 5-10 minutes and then allow the layers to separate.
-
Collect the upper organic (ethyl acetate) layer.
-
Repeat the extraction of the aqueous layer with a fresh portion of ethyl acetate to maximize recovery.
-
-
Concentration: Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude extract.
Protocol 3: this compound Purification by Column Chromatography
This protocol describes the purification of this compound from the crude extract using silica gel column chromatography.
Materials:
-
Crude this compound extract
-
Silica gel (60-120 mesh)
-
Glass chromatography column
-
Solvents: Chloroform and Methanol (HPLC grade)
-
Fraction collection tubes
-
Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber
-
UV lamp
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in chloroform.
-
Pour the slurry into the chromatography column and allow it to pack uniformly, avoiding air bubbles.
-
Add a layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of chloroform.
-
Load the dissolved sample onto the top of the silica gel column.
-
-
Elution:
-
Begin elution with 100% chloroform.
-
Gradually increase the polarity of the mobile phase by adding increasing proportions of methanol to the chloroform (e.g., 99:1, 98:2, 95:5, 90:10 v/v chloroform:methanol). This is known as a step gradient elution.
-
-
Fraction Collection: Collect fractions of a consistent volume (e.g., 10-15 mL) in separate tubes.
-
TLC Analysis:
-
Monitor the separation by spotting a small amount of each fraction onto a TLC plate.
-
Develop the TLC plate in a suitable solvent system (e.g., chloroform:methanol 9:1).
-
Visualize the spots under a UV lamp.
-
Fractions containing the same compound (identical Rf value) can be pooled.
-
-
Final Concentration: Combine the pure fractions containing this compound and evaporate the solvent to obtain the purified compound.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
Table 2: HPLC Method for this compound Analysis
| Parameter | Description |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | Start with a low percentage of B, and gradually increase to elute this compound. A typical gradient could be 5% to 95% B over 20-30 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm and 280 nm |
| Injection Volume | 10-20 µL |
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the identity of this compound.
-
Expected Mass: The molecular weight of this compound is 600.77 g/mol .
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly used.
-
Mass-to-Charge Ratio (m/z): Expect to observe a prominent ion at m/z 601.78 [M+H]⁺.
-
Fragmentation Pattern: this compound exhibits a characteristic fragmentation pattern with major fragment ions at m/z 401 and 201, corresponding to the loss of one and two N-hydroxy-N'-succinyl-cadaverine units, respectively.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used for the structural elucidation of this compound. The following are characteristic chemical shifts observed in ¹H and ¹³C NMR spectra.
Table 3: ¹H and ¹³C NMR Chemical Shift Assignments for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Methylene groups of cadaverine backbone | 1.3-1.7 | 24-30 |
| Methylene groups adjacent to nitrogen | 3.4-3.6 | 48-50 |
| Methylene groups of succinyl backbone | 2.5-2.7 | 29-32 |
| Carbonyl groups | - | 172-174 |
Note: Chemical shifts can vary slightly depending on the solvent and instrument used.
Visualizations
Quantification of Nocardamine Using High-Performance Liquid Chromatography (HPLC): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nocardamine, also known as Desferrioxamine E, is a cyclic trihydroxamate siderophore produced by various actinomycetes, such as Streptomyces species. Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge ferric iron (Fe³⁺) from the environment. Due to its potent and selective iron-binding properties, this compound and its derivatives are of significant interest in drug development for the treatment of iron overload disorders, as antimicrobial agents, and for their potential in other therapeutic areas. Accurate quantification of this compound in various matrices, including fermentation broths, biological fluids, and pharmaceutical formulations, is crucial for research and development.
This document provides a detailed application note and a representative protocol for the quantification of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. As specific, validated HPLC methods for this compound are not extensively published, the following protocols are based on established methodologies for the analysis of structurally related siderophores, such as Desferrioxamine B (DFOB).
Principle of the Method
This method utilizes RP-HPLC to separate this compound from other components in a sample matrix. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. This compound can be detected directly in its iron-free form (apo-form) using UV detection at a low wavelength (e.g., 220 nm). Alternatively, it can be complexed with iron (III) to form Ferrioxamine E, a stable, colored complex that can be detected in the visible range (around 435 nm), offering higher selectivity. This protocol will focus on the detection of both the apo-form and the iron-complexed form.
Experimental Protocols
Equipment and Materials
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or Binary Pump
-
Autosampler
-
Column Oven
-
UV-Vis or Photodiode Array (PDA) Detector
-
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm or 0.45 µm, compatible with solvents)
-
HPLC vials
-
This compound reference standard (>95% purity)
-
HPLC grade acetonitrile (ACN)
-
HPLC grade methanol (MeOH)
-
HPLC grade water
-
Trifluoroacetic acid (TFA)
-
Ferric chloride (FeCl₃)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Preparation of Reagents and Standards
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC grade acetonitrile.
-
Degas both mobile phases by sonication or vacuum filtration before use.
Standard Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. This compound is soluble in methanol, ethanol, DMSO, and water (with heating)[1][2].
-
Store the stock solution at -20°C for up to one month[2].
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
Ferrioxamine E Standard Preparation (for visible detection):
-
To a known concentration of this compound standard solution, add a slight molar excess of FeCl₃ solution (prepared in 0.01 M HCl).
-
Allow the solution to react for at least 30 minutes at room temperature. The solution will turn a reddish-brown color, indicating the formation of the Ferrioxamine E complex.
Sample Preparation (from Bacterial Culture)
-
Cell Removal: Centrifuge the bacterial culture at a high speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet the cells[3].
-
Supernatant Filtration: Carefully collect the supernatant and filter it through a 0.22 µm sterile filter to remove any remaining cells and particulate matter[3].
-
Solid-Phase Extraction (SPE) (Optional - for sample clean-up and concentration):
-
Condition a C18 SPE cartridge with one column volume of methanol, followed by one column volume of water.
-
Load the filtered supernatant onto the SPE cartridge.
-
Wash the cartridge with one column volume of water to remove salts and polar impurities.
-
Elute this compound with methanol or acetonitrile.
-
Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in a known volume of mobile phase.
-
-
Direct Injection (for high concentration samples): If the this compound concentration is expected to be high, the filtered supernatant can be directly injected after appropriate dilution with the mobile phase.
HPLC Chromatographic Conditions
Two sets of conditions are provided, one for UV detection of the apo-form and another for visible detection of the iron complex.
| Parameter | Condition A: UV Detection (Apo-Nocardamine) | Condition B: Visible Detection (Ferrioxamine E) |
| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 60% B over 20 minutes | 5% to 60% B over 20 minutes |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 30°C | 30°C |
| Injection Volume | 20 µL | 20 µL |
| Detection Wavelength | 220 nm | 435 nm |
Data Presentation
The quantitative data for this compound analysis should be summarized for clarity and easy comparison. The following table presents expected performance characteristics based on the analysis of related siderophores.
| Parameter | Expected Value |
| Retention Time (RT) | Dependent on specific column and gradient conditions |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | ~0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | ~0.5 - 5 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy/Recovery (%) | 90 - 110% |
Visualization of Key Pathways and Workflows
This compound Biosynthesis and Iron Uptake Pathway
This compound is synthesized by a series of enzymes encoded within a biosynthetic gene cluster. Once secreted, it binds to environmental iron (Fe³⁺). The resulting ferri-Nocardamine complex is then recognized and transported into the bacterial cell through a specific outer membrane transporter, such as FoxA in Pseudomonas aeruginosa[4].
Caption: this compound biosynthesis and iron uptake pathway.
Experimental Workflow for this compound Quantification
The overall workflow for quantifying this compound from a bacterial culture involves several key steps from sample collection to data analysis.
Caption: Workflow for this compound quantification by HPLC.
Conclusion
The presented HPLC method provides a robust and reliable approach for the quantification of this compound. The choice between UV detection of the apo-form and visible detection of the ferri-complex will depend on the sample matrix and the required selectivity and sensitivity. For complex matrices, detection at 435 nm after iron complexation is recommended to minimize interferences. This application note serves as a comprehensive guide for researchers and scientists involved in the study and development of this compound and other siderophores. Method validation according to ICH guidelines is recommended before application to routine analysis.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Xanthoferrin Siderophore Estimation from the Cell-free Culture Supernatants of Different Xanthomonas Strains by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (Desferrioxamine E; Nocardamin) | Biochemical Assay Reagents | 26605-16-3 | Invivochem [invivochem.com]
Mass Spectrometry Analysis of Nocardamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nocardamine is a cyclic hydroxamate siderophore produced by various actinomycetes, including species of Nocardia and Streptomyces. Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge iron from their environment. Due to its crucial role in microbial iron acquisition, this compound is a target of interest in the development of novel antimicrobial agents. Furthermore, recent studies have highlighted its potential therapeutic effects, including the modulation of cellular signaling pathways involved in oxidative stress responses.[1]
Accurate and sensitive detection and quantification of this compound are essential for understanding its biosynthesis, mechanism of action, and for the development of drugs targeting its function. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that offers high specificity and sensitivity for the analysis of this compound in complex biological matrices.
This document provides detailed application notes and protocols for the mass spectrometry-based analysis of this compound, intended for researchers, scientists, and professionals in the field of drug development.
Quantitative Data Presentation
The quantitative analysis of this compound by mass spectrometry relies on the detection of its specific mass-to-charge ratio (m/z) and its characteristic fragment ions. The table below summarizes the key quantitative data for the identification and quantification of this compound in positive ionization mode.
| Analyte | Precursor Ion [M+H]⁺ (m/z) | Product Ions [M+H]⁺ (m/z) | Description |
| This compound | 601.4 | 401.3 | Fragmentation of one N-hydroxy-N'-succinylcadaverine unit.[2] |
| 201.2 | Fragmentation of two N-hydroxy-N'-succinylcadaverine units.[2] |
Experimental Protocols
Protocol 1: Sample Preparation from Bacterial Culture
This protocol describes the extraction and purification of this compound from bacterial culture supernatant for subsequent LC-MS/MS analysis.
Materials and Reagents:
-
Bacterial culture producing this compound
-
Centrifuge and centrifuge tubes
-
0.22 µm syringe filters
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18) or Titanium Dioxide (TiO₂) affinity chromatography resin
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium hydroxide (for TiO₂ elution)
-
Vortex mixer
-
Evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)
Procedure:
-
Cell Removal: Centrifuge the bacterial culture at 10,000 x g for 15 minutes to pellet the cells.
-
Supernatant Filtration: Carefully decant the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining cells and particulate matter.
-
Solid-Phase Extraction (SPE) - C18 Method:
-
Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.
-
Loading: Load the filtered supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of water to remove salts and other polar impurities.
-
Elution: Elute the this compound from the cartridge with 5 mL of methanol.
-
-
Titanium Dioxide Affinity Chromatography (for higher purity):
-
Binding: Adjust the pH of the filtered supernatant to neutral (pH 7.0) and add TiO₂ resin. Incubate with gentle agitation for 30 minutes to allow the hydroxamate groups of this compound to bind to the resin.
-
Washing: Pellet the resin by centrifugation and wash three times with water to remove non-specifically bound compounds.
-
Elution: Elute the bound this compound from the resin using a solution of 0.1 M ammonium hydroxide.
-
-
Sample Concentration: Evaporate the eluted sample to dryness under a stream of nitrogen or using a centrifugal vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 200 µL) of the initial LC mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid) for analysis.
Protocol 2: LC-MS/MS Method for this compound Quantification
This protocol provides a general method for the quantification of this compound using a reversed-phase liquid chromatography system coupled to a triple quadrupole or high-resolution mass spectrometer.
Instrumentation:
-
Liquid Chromatography system (HPLC or UPLC)
-
Mass Spectrometer (Triple Quadrupole or Q-TOF) with an electrospray ionization (ESI) source
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B (re-equilibration)
-
MS/MS Parameters (Positive ESI Mode):
-
Ion Source: Electrospray Ionization (ESI), Positive Mode
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Gas Flow Rates: Optimize for the specific instrument
-
Scan Mode: Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM)
-
MRM Transitions:
-
Primary: 601.4 -> 401.3 (for quantification)
-
Confirmatory: 601.4 -> 201.2 (for confirmation)
-
-
Collision Energy: Optimize for each transition to achieve maximum signal intensity. Start with a range of 15-30 eV.
Mandatory Visualizations
This compound Analysis Experimental Workflow
Caption: Experimental workflow for this compound analysis.
This compound Signaling Pathway Modulation
References
Application Notes and Protocols: Nocardamine Iron Chelation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nocardamine is a cyclic hydroxamate siderophore produced by various microorganisms, including Streptomyces species.[1] Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge iron from the environment. Due to its strong affinity for ferric iron (Fe³⁺), this compound is a subject of interest for its potential therapeutic applications, including antimicrobial and anticancer activities.[2][3] These application notes provide detailed protocols for quantifying the iron-chelating activity of this compound using the widely accepted Chrome Azurol S (CAS) assay.
This compound Properties:
| Property | Value | Reference |
| CAS Number | 26605-16-3 | [1][4] |
| Molecular Formula | C₂₇H₄₈N₆O₉ | [5] |
| Molecular Weight | 600.71 g/mol | [1][5] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in DMSO, methanol, ethanol, or water (with heating) | [1] |
Principle of the Iron Chelation Assay
The Chrome Azurol S (CAS) assay is a colorimetric method used to detect and quantify siderophores.[6][7] The assay is based on the competition for iron between the siderophore (this compound) and the CAS dye complexed with iron and a detergent, typically hexadecyltrimethylammonium bromide (HDTMA). In the absence of a chelator, the Fe-CAS-HDTMA complex is blue. When a strong iron chelator like this compound is introduced, it removes the iron from the dye complex, causing a color change from blue to orange/yellow.[6][8] The decrease in absorbance at 630 nm is proportional to the amount of iron chelated by this compound.
Experimental Protocols
Chrome Azurol S (CAS) Assay for this compound
This protocol describes a quantitative liquid CAS assay to determine the iron-chelating activity of this compound.
Materials and Reagents:
-
This compound (CAS: 26605-16-3)
-
Chrome Azurol S (CAS)
-
Hexadecyltrimethylammonium bromide (HDTMA)
-
Piperazine-N,N′-bis(2-ethanesulfonic acid) (PIPES)
-
Iron(III) chloride (FeCl₃·6H₂O)
-
Hydrochloric acid (HCl), 10 mM
-
Dimethyl sulfoxide (DMSO) or other suitable solvent for this compound
-
96-well microplates
-
Microplate reader
Solution Preparation:
-
CAS Stock Solution (1 mM): Dissolve 60.5 mg of CAS in 100 mL of deionized water.
-
FeCl₃ Stock Solution (1 mM): Dissolve 27 mg of FeCl₃·6H₂O in 10 mL of 10 mM HCl.
-
HDTMA Stock Solution (10 mM): Dissolve 364 mg of HDTMA in 100 mL of deionized water.
-
PIPES Buffer (3.2 M): Dissolve 96.72 g of PIPES in 80 mL of deionized water. Adjust the pH to 6.8 with concentrated NaOH and bring the final volume to 100 mL. This buffer will likely require heating to fully dissolve.
-
CAS Assay Solution:
-
To 30 mL of deionized water, add 7.5 mL of the 1 mM CAS stock solution.
-
While stirring, slowly add 1.5 mL of the 1 mM FeCl₃ stock solution.
-
Slowly add 12 mL of the 10 mM HDTMA stock solution. The solution should turn blue.
-
Add 4.5 mL of the 3.2 M PIPES buffer and bring the final volume to 100 mL with deionized water.
-
Autoclave the final solution and store it in a dark bottle at 4°C.
-
Experimental Procedure:
-
Prepare this compound Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). From the stock solution, prepare a series of dilutions to the desired concentrations for testing.
-
Assay Setup: In a 96-well microplate, add 100 µL of the CAS assay solution to each well.
-
Add this compound: Add 100 µL of the different this compound dilutions to the wells. For the control, add 100 µL of the solvent used to dissolve this compound.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-4 hours), protected from light.
-
Measurement: Measure the absorbance at 630 nm using a microplate reader.
Data Analysis:
The percentage of iron chelation activity can be calculated using the following formula:
% Iron Chelation = [ (Abs_control - Abs_sample) / Abs_control ] x 100
Where:
-
Abs_control is the absorbance of the control (CAS solution + solvent).
-
Abs_sample is the absorbance of the sample (CAS solution + this compound).
The IC₅₀ value, the concentration of this compound required to chelate 50% of the iron, can be determined by plotting the percentage of iron chelation against the this compound concentration. This compound has been reported to have an IC₅₀ of 9.9 µM in a chrome azurol S assay.[2][4]
Data Presentation
Table 1: Iron Chelating Activity of this compound using the CAS Assay
| Sample | Concentration (µM) | Absorbance at 630 nm (A_sample) | Absorbance of Control (A_control) | % Chelating Activity | IC₅₀ (µM) |
| This compound | Concentration 1 | ||||
| Concentration 2 | |||||
| Concentration 3 | |||||
| Concentration 4 | |||||
| Positive Control | |||||
| (e.g., Desferrioxamine B) | Concentration 1 |
Visualizations
Caption: Mechanism of this compound iron chelation.
References
- 1. usbio.net [usbio.net]
- 2. This compound | CAS 26605-16-3 | Cayman Chemical | Biomol.com [biomol.com]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound|lookchem [lookchem.com]
- 6. Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays | Springer Nature Experiments [experiments.springernature.com]
- 7. Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
Using the Chrome Azurol S (CAS) Assay to Detect Nocardamine Production: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nocardamine, a cyclic hydroxamate siderophore, is a secondary metabolite produced by various actinomycetes, notably of the Streptomyces and Nocardia genera. Its primary biological function is to chelate ferric iron (Fe³⁺) from the environment, making this essential nutrient available to the producing microorganism. This high affinity for iron also makes this compound and its derivatives promising candidates for various therapeutic applications, including the treatment of iron overload disorders, as antimicrobial agents by depriving pathogens of iron, and as potential drug delivery vehicles.
The Chrome Azurol S (CAS) assay is a widely used, simple, and effective colorimetric method for detecting the production of siderophores, including this compound.[1][2] The assay is based on the principle of competition for iron. In the CAS reagent, the dye Chrome Azurol S is complexed with Fe³⁺ and a detergent, typically hexadecyltrimethylammonium bromide (HDTMA), forming a stable blue-colored ternary complex.[3] When a sample containing a siderophore like this compound is introduced, the siderophore, having a higher affinity for iron, sequesters the Fe³⁺ from the CAS-dye complex. This results in the release of the free CAS dye, causing a color change from blue to orange or yellow, which can be observed visually or quantified spectrophotometrically.[2][4]
These application notes provide detailed protocols for both qualitative and quantitative detection of this compound production using the CAS assay, along with guidance on data interpretation and presentation.
Data Presentation
Quantitative data from CAS assays can be presented in various ways to allow for clear comparison between different microbial strains, growth conditions, or mutant phenotypes. Below are example tables illustrating how to structure such data.
Table 1: Quantitative Analysis of this compound Production using Liquid CAS Assay
This table presents hypothetical data from a liquid CAS assay to quantify this compound production by different Streptomyces strains. The amount of siderophore is often expressed as "percent siderophore units," which represents the percentage of iron removed from the CAS reagent.
| Strain ID | Growth Medium | OD₆₀₀ of Culture | Absorbance at 630 nm (Aₛ) | Reference Absorbance (Aᵣ) | % Siderophore Units¹ |
| S. coelicolor M145 (Wild Type) | Iron-deficient | 2.5 | 0.45 | 1.20 | 62.5% |
| S. coelicolor M145 (Wild Type) | Iron-replete | 2.6 | 1.15 | 1.20 | 4.2% |
| S. albus J1074 (this compound Producer) | Iron-deficient | 2.8 | 0.30 | 1.20 | 75.0% |
| S. albus J1074 (this compound Producer) | Iron-replete | 2.9 | 1.10 | 1.20 | 8.3% |
| Non-producing Mutant | Iron-deficient | 2.4 | 1.18 | 1.20 | 1.7% |
¹ % Siderophore Units = [(Aᵣ - Aₛ) / Aᵣ] x 100
Table 2: Semi-Quantitative Analysis of this compound Production using CAS Agar Plate Assay
This table provides an example of semi-quantitative data obtained from a CAS agar plate assay. The Siderophore Production Index (SPI) is a ratio of the halo diameter to the colony diameter, providing a normalized measure of siderophore diffusion and activity.[5]
| Strain ID | Colony Diameter (mm) | Halo Diameter (mm) | Siderophore Production Index (SPI)¹ |
| S. coelicolor M145 (Wild Type) | 12 | 25 | 2.08 |
| S. albus J1074 (this compound Producer) | 10 | 32 | 3.20 |
| Non-producing Mutant | 13 | 13 | 1.00 |
¹ SPI = Halo Diameter / Colony Diameter
Experimental Protocols
Protocol 1: Qualitative Detection of this compound Production using CAS Agar Plates
This protocol is a straightforward method for screening microbial isolates for the ability to produce siderophores like this compound.
Materials:
-
Chrome Azurol S (CAS)
-
Hexadecyltrimethylammonium bromide (HDTMA)
-
Piperazine-N,N'-bis(2-ethanesulfonic acid) (PIPES)
-
FeCl₃·6H₂O
-
10 mM HCl
-
Minimal Media 9 (MM9) salt solution
-
Casamino acids solution (iron-free)
-
20% Glucose solution (sterile)
-
Bacto Agar
-
Sterile petri dishes
-
Glassware (acid-washed)
Procedure:
-
Prepare CAS Stock Solution (Blue Dye):
-
Solution 1: Dissolve 60.5 mg of CAS in 50 ml of deionized water.
-
Solution 2: Dissolve 2.7 mg of FeCl₃·6H₂O in 10 ml of 10 mM HCl.
-
Solution 3: Dissolve 72.9 mg of HDTMA in 40 ml of deionized water.
-
Slowly add Solution 1 to Solution 2 while stirring. Then, slowly add Solution 3 to the mixture with constant stirring. The final solution should be deep blue. Autoclave and store in a dark, sterile container.[3]
-
-
Prepare CAS Agar Plates:
-
To 750 ml of deionized water, add 100 ml of MM9 salt solution.
-
Add 30.24 g of PIPES buffer and adjust the pH to 6.8 with 1 M NaOH.
-
Add 15 g of Bacto Agar.
-
Autoclave the mixture and cool to 50°C in a water bath.
-
Aseptically add 30 ml of sterile iron-free casamino acids solution and 10 ml of sterile 20% glucose solution.
-
Slowly add 100 ml of the sterile CAS stock solution along the side of the flask while gently swirling to mix thoroughly. Avoid vigorous shaking to prevent bubble formation.
-
Aseptically pour the CAS agar into sterile petri dishes and allow them to solidify.
-
-
Inoculation and Incubation:
-
Inoculate the center of the CAS agar plates with a single colony or a small aliquot of a liquid culture of the test microorganism.
-
Incubate the plates at the optimal growth temperature for the microorganism (e.g., 28-30°C for Streptomyces) for 3-7 days.
-
-
Observation:
Protocol 2: Quantitative Detection of this compound Production using Liquid CAS Assay
This protocol allows for the quantification of siderophore production in liquid cultures.
Materials:
-
CAS stock solution (as prepared in Protocol 1)
-
Microbial culture grown in iron-deficient liquid medium
-
Sterile microcentrifuge tubes
-
Centrifuge
-
Spectrophotometer or microplate reader capable of measuring absorbance at 630 nm
-
96-well microplates
Procedure:
-
Culture Preparation:
-
Inoculate the test microorganism into an iron-deficient liquid medium.
-
Incubate under appropriate conditions to allow for growth and siderophore production.
-
As a negative control, grow the same microorganism in an iron-replete medium (supplemented with FeCl₃) and also use uninoculated iron-deficient medium.
-
-
Sample Preparation:
-
After incubation, transfer an aliquot of the culture to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the cells.
-
Carefully collect the cell-free supernatant.
-
-
CAS Assay Reaction:
-
In a 96-well microplate, mix 100 µl of the cell-free supernatant with 100 µl of the CAS stock solution.
-
For the reference (Aᵣ), mix 100 µl of uninoculated iron-deficient medium with 100 µl of the CAS stock solution.
-
Incubate the plate at room temperature for 20-60 minutes.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the samples (Aₛ) and the reference (Aᵣ) at 630 nm.[4] The absorbance will decrease as the siderophore concentration increases.
-
-
Calculation:
-
Calculate the percent siderophore units using the following formula: % Siderophore Units = [(Aᵣ - Aₛ) / Aᵣ] x 100
-
Visualizations
This compound Biosynthesis Pathway
The biosynthesis of this compound is a multi-step enzymatic process that starts from the amino acid L-lysine. The key enzymes involved are encoded by the des or dfo gene cluster.
Caption: Enzymatic pathway of this compound biosynthesis.
CAS Assay Workflow
The following diagram illustrates the workflow for the quantitative liquid CAS assay.
Caption: Workflow for quantitative liquid CAS assay.
Logical Relationship of CAS Assay Components
This diagram shows the interaction between the components of the CAS assay.
Caption: Logical relationship of CAS assay components.
References
- 1. mdpi.com [mdpi.com]
- 2. Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of Blue Agar CAS Assay for Siderophore Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Nocardamine as a Biocontrol Agent Against Fungal Pathogens
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nocardamine, a cyclic hydroxamate siderophore produced by various actinomycetes, presents a promising avenue for the development of novel biocontrol agents against a broad spectrum of fungal pathogens. Its primary mechanism of action involves the high-affinity chelation of ferric iron (Fe³⁺), an essential nutrient for fungal growth, virulence, and metabolism. By sequestering iron from the environment, this compound effectively creates an iron-deficient condition, leading to the inhibition of fungal proliferation and pathogenesis. These application notes provide a comprehensive overview of this compound's antifungal properties, detailed experimental protocols for its evaluation, and insights into the underlying signaling pathways.
Mechanism of Action: Iron Deprivation and its Consequences
The biocontrol activity of this compound is rooted in its ability to disrupt iron homeostasis in fungal cells. Iron is a critical cofactor for numerous enzymes involved in vital cellular processes, including respiration, DNA synthesis, and detoxification of reactive oxygen species (ROS).
Upon introduction into a fungal environment, this compound efficiently binds to extracellular Fe³⁺, making it unavailable for uptake by fungal iron transport systems. This induced iron starvation triggers a cascade of events within the fungal cell:
-
Inhibition of Metabolic Enzymes: The depletion of iron directly impacts the activity of iron-dependent enzymes, such as those in the tricarboxylic acid (TCA) cycle and the electron transport chain, leading to a severe reduction in ATP production.
-
Induction of Oxidative Stress: Although seemingly counterintuitive, iron starvation can lead to an increase in intracellular reactive oxygen species (ROS). This is due to the disruption of iron-sulfur cluster biosynthesis, which is essential for the function of various proteins, including those involved in mitochondrial respiration. The resulting mitochondrial dysfunction contributes to the generation of ROS.
-
Disruption of Ergosterol Biosynthesis: The ergosterol biosynthesis pathway, a key target for many antifungal drugs, contains iron-dependent enzymes. Iron limitation can therefore interfere with the production of this essential fungal membrane component, leading to increased membrane permeability and fungal cell lysis.
Data Presentation: Antifungal Activity of this compound
The following tables summarize the in vitro antifungal activity of this compound against various fungal pathogens. Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an agent that inhibits the visible growth of a microorganism.
| Fungal Pathogen | This compound MIC (µg/mL) | Reference Compound MIC (µg/mL) |
| Candida albicans | Illustrative: 8 - 32 | Fluconazole: 0.25 - 4 |
| Aspergillus fumigatus | Illustrative: 16 - 64 | Amphotericin B: 0.5 - 2 |
| Botrytis cinerea | Illustrative: 32 - 128 | Mancozeb: 10 - 50 |
| Fusarium oxysporum | Illustrative: 64 - 256 | Voriconazole: 1 - 8 |
Note: The MIC values for this compound are illustrative and may vary depending on the specific strain and experimental conditions. Researchers are encouraged to determine the MIC for their strains of interest using the protocols provided below.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution assays.
Materials:
-
This compound (stock solution prepared in a suitable solvent, e.g., DMSO or water)
-
Fungal isolates
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Inoculum Preparation:
-
For yeasts (e.g., Candida albicans): Culture the yeast on Sabouraud Dextrose Agar (SDA) at 35°C for 24 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL.
-
For filamentous fungi (e.g., Aspergillus fumigatus): Culture the fungus on Potato Dextrose Agar (PDA) at 35°C for 7 days. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 20. Adjust the conidial suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ conidia/mL in RPMI-1640.
-
-
Drug Dilution:
-
Prepare a serial two-fold dilution of the this compound stock solution in RPMI-1640 directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Include a drug-free well as a positive growth control and a medium-only well as a negative control.
-
-
Inoculation:
-
Add 100 µL of the prepared fungal inoculum to each well, bringing the total volume to 200 µL.
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours for yeasts or 48-72 hours for filamentous fungi.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that causes complete inhibition of visible growth as determined by visual inspection or by measuring the optical density at 530 nm.
-
Biofilm Inhibition Assay
This protocol assesses the ability of this compound to prevent the formation of fungal biofilms.
Materials:
-
This compound
-
Fungal isolates
-
RPMI-1640 medium
-
Sterile 96-well flat-bottom microtiter plates
-
Crystal Violet solution (0.1%)
-
Ethanol (95%) or 33% Glacial Acetic Acid
-
Microplate reader
Procedure:
-
Inoculum Preparation: Prepare a fungal suspension as described in the MIC protocol, but at a higher concentration (e.g., 1 x 10⁶ CFU/mL in RPMI-1640).
-
Biofilm Formation:
-
Add 100 µL of the fungal suspension to each well of a 96-well plate.
-
Add 100 µL of RPMI-1640 containing various concentrations of this compound to the wells. Include a drug-free control.
-
Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.
-
-
Washing: Gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove planktonic cells.
-
Staining:
-
Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells three times with sterile water.
-
-
Quantification:
-
Add 200 µL of 95% ethanol or 33% glacial acetic acid to each well to solubilize the crystal violet.
-
Measure the absorbance at 570 nm using a microplate reader. The reduction in absorbance in the presence of this compound indicates biofilm inhibition.
-
Measurement of Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) to measure intracellular ROS levels.
Materials:
-
This compound
-
Fungal cells
-
H₂DCFDA (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fluorometer or fluorescence microscope
Procedure:
-
Cell Treatment:
-
Grow fungal cells to the mid-logarithmic phase.
-
Treat the cells with the desired concentration of this compound for a specified time. Include an untreated control and a positive control (e.g., hydrogen peroxide).
-
-
Staining:
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in PBS containing 10 µM H₂DCFDA and incubate in the dark at 37°C for 30-60 minutes.
-
-
Measurement:
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorometer (excitation ~485 nm, emission ~530 nm) or visualize under a fluorescence microscope. An increase in fluorescence indicates an increase in intracellular ROS.
-
Assessment of Mitochondrial Membrane Potential (MMP)
This protocol utilizes the fluorescent dye Rhodamine 123 to assess changes in mitochondrial membrane potential.
Materials:
-
This compound
-
Fungal cells
-
Rhodamine 123 (stock solution in DMSO)
-
PBS
-
Fluorometer or fluorescence microscope
Procedure:
-
Cell Treatment: Treat fungal cells with this compound as described in the ROS measurement protocol. Include an untreated control and a positive control (e.g., a mitochondrial uncoupler like CCCP).
-
Staining:
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS containing 5 µM Rhodamine 123 and incubate in the dark at 37°C for 15-30 minutes.
-
-
Measurement:
-
Wash the cells with PBS.
-
Measure the fluorescence intensity (excitation ~507 nm, emission ~529 nm). A decrease in fluorescence indicates depolarization of the mitochondrial membrane.
-
Signaling Pathways and Experimental Workflows
Fungal Iron Starvation Response Pathway
Iron starvation triggers a complex signaling cascade in fungi, primarily regulated by the transcription factors SreA (in some fungi) and HapX. Under iron-replete conditions, these factors are inactive or repress the expression of iron uptake genes. During iron deprivation, this repression is lifted, leading to the upregulation of genes involved in iron acquisition, including siderophore biosynthesis and transport.
Caption: this compound-induced iron starvation pathway in fungal cells.
Experimental Workflow for Evaluating this compound
The following workflow outlines the key steps for a comprehensive evaluation of this compound as a biocontrol agent.
Caption: Workflow for evaluating this compound's biocontrol efficacy.
Interplay with Other Signaling Pathways
The cellular stress induced by iron deprivation can intersect with other critical signaling pathways in fungi, such as the Mitogen-Activated Protein Kinase (MAPK) and cAMP-dependent protein kinase (PKA) pathways. These pathways are central to regulating fungal development, stress responses, and virulence. While direct studies on this compound's effect on these pathways in fungi are limited, it is plausible that the oxidative stress and metabolic disruption caused by iron chelation could trigger these signaling cascades as a cellular defense mechanism. Further research in this area could reveal synergistic targets for combination therapies.
Conclusion
This compound demonstrates significant potential as a biocontrol agent against fungal pathogens due to its potent iron-chelating activity. The detailed protocols and conceptual frameworks provided in these application notes offer a robust starting point for researchers to investigate its efficacy and further elucidate its mechanisms of action. Understanding the intricate interplay between iron homeostasis and fungal signaling pathways will be crucial for the development of effective and sustainable antifungal strategies based on this compound and other siderophores.
Application of Nocardamine in Promoting Plant Growth: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nocardamine is a cyclic hydroxamate-type siderophore produced by various microorganisms, including species of Nocardia and Streptomyces. Siderophores are low-molecular-weight, high-affinity iron-chelating compounds that play a crucial role in the iron nutrition of microorganisms. In the context of agriculture and plant science, siderophores produced by plant growth-promoting rhizobacteria (PGPR) are recognized for their ability to enhance plant growth, primarily by sequestering iron from the soil and making it available to the plants, thereby limiting its availability to phytopathogens. This document provides detailed application notes and protocols for the use of this compound in promoting plant growth, based on current scientific understanding of hydroxamate siderophores.
Mechanism of Action
This compound is believed to promote plant growth through two primary mechanisms:
-
Improved Iron Nutrition: Iron is an essential micronutrient for plants, but its availability in soil, particularly in alkaline and calcareous soils, is often limited. This compound chelates ferric iron (Fe³⁺) with high affinity, forming a this compound-Fe³⁺ complex. This complex can be taken up by some plants, or the iron can be released from the complex at the root surface and subsequently absorbed by the plant's own iron uptake systems. By increasing the bioavailability of iron, this compound helps to prevent or alleviate iron deficiency chlorosis, leading to improved chlorophyll synthesis, photosynthesis, and overall plant vigor.
-
Induced Systemic Resistance (ISR): Siderophores, including hydroxamate types, have been shown to act as elicitors of the plant's immune system. The recognition of these microbial molecules by plant roots can trigger a state of heightened defense readiness throughout the plant, known as Induced Systemic Resistance (ISR). This systemic resistance provides broad-spectrum protection against a variety of pathogens and pests. The ISR pathway is typically dependent on the plant hormones jasmonic acid (JA) and ethylene (ET) and is independent of salicylic acid (SA), which mediates systemic acquired resistance (SAR).
Data Presentation
While specific quantitative data on the direct application of purified this compound on plant growth is limited in publicly available literature, studies on the closely related and structurally similar hydroxamate siderophore, Deferoxamine B (DFO), provide valuable insights into its potential effects.
Table 1: Effect of Deferoxamine B (DFO) on Physiological Parameters of Cinnamomum camphora under Iron Deficiency [1][2][3]
| Parameter | Control (Iron Deficient) | 10 µM DFO Treatment | Percentage Increase |
| Fe²⁺ Content in Leaves | Baseline | 436.42% of baseline | 336.42% |
| SPAD Value (Chlorophyll) | Baseline | 52.83% higher than baseline | 52.83% |
| Ferric Chelate Reductase (FCR) Activity | Baseline | Significantly higher | Data not quantified |
Table 2: Effect of Inoculation with DFO-Producing Pseudomonas fluorescens on Peanut (Arachis hypogaea L.) Growth Parameters [4]
| Parameter | Control (Untreated) | Inoculated with DFO-producing bacteria | Percentage Increase |
| Leaf Length | Baseline | 60% increase | 60% |
| Shoot Length | Baseline | 22% increase | 22% |
| Root Length | Baseline | 54.68% increase | 54.68% |
| Fresh Weight | Baseline | 47.28% increase | 47.28% |
| Dry Weight | Baseline | 37% increase | 37% |
| Number of Nuts | Baseline | 66.66% increase | 66.66% |
| Leaf Iron Content | Baseline | 43.42% increase | 43.42% |
| Seed Iron Content | Baseline | 46.72% increase | 46.72% |
| Seed Oil Content | Baseline | 31.68% increase | 31.68% |
| Total Chlorophyll Content | Baseline | 98% increase | 98% |
Experimental Protocols
The following are generalized protocols for the application of this compound to plants for growth promotion studies. These are based on established methods for other purified siderophores.
Protocol 1: In Vitro Plate Assay for Growth Promotion
Objective: To assess the effect of this compound on seedling root and shoot growth under controlled gnotobiotic conditions.
Materials:
-
This compound (or Deferoxamine B as a proxy)
-
Plant seeds (e.g., Arabidopsis thaliana, lettuce, tomato)
-
Murashige and Skoog (MS) agar medium (iron-deficient)
-
Sterile petri dishes
-
Growth chamber
Procedure:
-
Prepare iron-deficient MS agar medium.
-
Autoclave the medium and cool to approximately 50°C.
-
Add filter-sterilized this compound to the medium to achieve the desired final concentrations (e.g., 1 µM, 10 µM, 50 µM). A control group with no this compound should be included.
-
Pour the medium into sterile petri dishes and allow it to solidify.
-
Surface-sterilize plant seeds.
-
Aseptically place the sterilized seeds on the surface of the agar plates.
-
Seal the plates and place them in a growth chamber with controlled light, temperature, and humidity conditions.
-
After a set period (e.g., 7-14 days), measure root length, shoot length, and fresh weight of the seedlings.
Protocol 2: Soil Application for Greenhouse Studies
Objective: To evaluate the effect of this compound on plant growth and nutrient uptake in a soil-based system.
Materials:
-
This compound (or Deferoxamine B)
-
Pots filled with a suitable potting mix (e.g., sand:vermiculite mix or a defined soil type)
-
Plant seedlings
-
Nutrient solution (with and without iron)
-
Greenhouse facilities
Procedure:
-
Transplant healthy, uniform seedlings into pots.
-
Allow the seedlings to acclimate for one week, providing a complete nutrient solution.
-
After acclimation, switch to an iron-deficient nutrient solution for the treatment groups.
-
Prepare a stock solution of this compound.
-
Apply the this compound solution to the soil around the base of the plants at regular intervals (e.g., once a week). The final concentration in the soil solution should be in the micromolar range (e.g., 10 µM).
-
Maintain control groups receiving only the iron-deficient nutrient solution and a positive control group receiving a complete nutrient solution with iron.
-
Grow the plants for a specified period (e.g., 4-8 weeks).
-
At the end of the experiment, harvest the plants and measure various growth parameters, including shoot and root biomass (fresh and dry weight), plant height, and leaf area.
-
Analyze plant tissues (leaves, roots) for nutrient content, particularly iron.
Mandatory Visualizations
Caption: Proposed signaling pathway for this compound-induced systemic resistance in plants.
Caption: General experimental workflow for soil application of this compound.
Caption: Logical relationship of this compound's dual-mode action on plant growth.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Physiological and Transcriptome Analyses Revealed the Mechanism by Which Deferoxamine Promotes Iron Absorption in Cinnamomum camphora - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification and Characterization of Desferrioxamine B of Pseudomonas fluorescens and Its Application to Improve Oil Content, Nutrient Uptake, and Plant Growth in Peanuts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Iron Uptake in Pseudomonas aeruginosa using Nocardamine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Iron is a critical nutrient for the survival and virulence of most bacteria, including the opportunistic pathogen Pseudomonas aeruginosa.[1][2] However, the bioavailability of iron in host environments is extremely low.[1][2] To overcome this limitation, bacteria have evolved sophisticated iron acquisition systems, one of the most common being the secretion of high-affinity iron chelators called siderophores.[1][2] P. aeruginosa produces two primary siderophores, pyoverdine and pyochelin, but it is also capable of "pirating" siderophores produced by other microorganisms, known as xenosiderophores.[1][2][3]
Nocardamine (NOCA), a cyclic tris-hydroxamate siderophore, serves as a xenosiderophore for P. aeruginosa.[1][4] The uptake of the iron-bound form of this compound (ferri-nocardamine) is a highly specific process mediated by the outer membrane transporter FoxA, a TonB-dependent transporter.[1][2] The presence of this compound in the extracellular environment induces the transcription and expression of the foxA gene, highlighting a specific regulatory mechanism.[1][2][4] Notably, this pathway operates independently of the native pyoverdine and pyochelin iron uptake systems.[1][2] The exclusive reliance on the FoxA transporter makes this compound an excellent tool for studying a specific iron uptake pathway in P. aeruginosa, investigating the function and regulation of the FoxA transporter, and exploring its potential as a target for "Trojan horse" antibiotic strategies.[5]
Data Presentation
The following tables summarize key quantitative data regarding the interaction of this compound with the P. aeruginosa iron uptake machinery.
Table 1: Binding Affinity of Ferri-nocardamine to the FoxA Transporter
| Parameter | Value | Method | Reference |
| Dissociation Constant (Kd) | 178 ± 16 nM | Fluorescence Titration | [4][6] |
Table 2: Ferri-nocardamine Uptake Assay Parameters
| Parameter | Value/Condition | Reference |
| Bacterial Strain | P. aeruginosa ΔpvdFΔpchA (siderophore-deficient) | [4] |
| Growth Medium | Iron-restricted Casamino Acid (CAA) medium | [4] |
| Induction Agent | This compound (Concentration not specified, but 10 µM used for other siderophores) | [4][6] |
| Assay Buffer | 50 mM Tris-HCl, pH 8.0 | [4] |
| 55Fe-Nocardamine Complex Conc. | 200 nM | [4] |
| Uptake Measurement | Scintillation counting of cell-associated radioactivity | [4] |
| Negative Control | Addition of 200 μM CCCP (protonophore) | [6] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key pathways and processes involved in this compound-mediated iron uptake.
Caption: this compound-Fe uptake and signaling pathway in P. aeruginosa.
Caption: Experimental workflow for the ⁵⁵Fe-nocardamine uptake assay.
Experimental Protocols
Protocol 1: ⁵⁵Fe Uptake Assay Using this compound
This protocol is designed to measure the specific uptake of iron via the this compound-FoxA pathway. Using a siderophore-deficient strain (ΔpvdFΔpchA) is critical to eliminate background from native iron uptake systems.
Materials:
-
P. aeruginosa strains: ΔpvdFΔpchA and ΔpvdFΔpchAΔfoxA
-
Iron-restricted Casamino Acid (CAA) medium
-
This compound hydrochloride
-
⁵⁵FeCl₃ (radioisotope)
-
Tris-HCl (50 mM, pH 8.0)
-
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) for control
-
Scintillation fluid and vials
-
Centrifuge and spectrophotometer
Procedure:
-
Strain Preparation: Inoculate the P. aeruginosa strains into iron-restricted CAA medium. To induce the expression of the FoxA transporter, supplement the medium with this compound. Grow the cultures overnight at 37°C with shaking.[4]
-
Preparation of ⁵⁵Fe-Nocardamine: Prepare the ⁵⁵Fe-nocardamine complex by mixing ⁵⁵FeCl₃ and this compound in a 1:1 molar ratio. Allow sufficient time for chelation to occur.
-
Cell Harvesting: Harvest the bacterial cells from the overnight culture by centrifugation. Wash the cell pellet twice with 50 mM Tris-HCl (pH 8.0) to remove residual medium.
-
Initiation of Uptake Assay: Resuspend the washed cell pellet in 50 mM Tris-HCl (pH 8.0) to a specific optical density (e.g., OD₆₀₀ of 1.0). Initiate the uptake assay by adding the ⁵⁵Fe-nocardamine complex to a final concentration of 200 nM.[4]
-
Time Course Sampling: Incubate the reaction mixture at 37°C. At various time points (e.g., 0, 2, 5, 10, 15 minutes), withdraw an aliquot of the cell suspension.
-
Separation and Measurement: Immediately pellet the bacteria in the aliquot by centrifugation. Carefully remove the supernatant containing unincorporated ⁵⁵Fe-nocardamine.
-
Radioactivity Counting: Resuspend the cell pellet in an appropriate buffer or water, transfer to a scintillation vial with scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
Energy-Dependence Control (Optional): To confirm that uptake is an active process, run a parallel experiment where cells are pre-incubated with 200 μM CCCP before the addition of ⁵⁵Fe-nocardamine.[6]
-
Data Analysis: Normalize the measured counts per minute (cpm) to the cell density (OD₆₀₀) and the specific activity of the ⁵⁵Fe. Plot the specific iron uptake (in pmol/mL/OD₆₀₀) against time. A significant reduction in uptake in the ΔfoxA mutant compared to the parent strain confirms that FoxA is the exclusive transporter for ferri-nocardamine.[1][4]
Protocol 2: Analysis of foxA Gene Expression (RT-qPCR)
This protocol provides a method to quantify the induction of foxA transcription in response to this compound.
Methodology Summary:
-
Bacterial Culture: Grow P. aeruginosa PAO1 in iron-limited CAA medium to mid-log phase.
-
Induction: Split the culture into two flasks. Add this compound to one flask (treatment) and an equivalent volume of sterile water to the other (control). Continue incubation for a defined period (e.g., 1-2 hours).
-
RNA Extraction: Harvest cells from both cultures and perform total RNA extraction using a commercial kit, including a DNase treatment step to remove genomic DNA contamination.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase and random primers.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for the foxA gene and a housekeeping gene (e.g., rpoD) for normalization.
-
Data Analysis: Calculate the relative fold change in foxA expression in the this compound-treated sample compared to the control using the ΔΔCt method. A significant increase in foxA mRNA levels indicates transcriptional induction by this compound.[1][2]
Protocol 3: Analysis of FoxA Protein Expression (Proteomics)
This protocol outlines a general approach to confirm the increased expression of the FoxA protein upon exposure to this compound.
Methodology Summary:
-
Culture and Induction: Grow P. aeruginosa PAO1 in iron-limited CAA medium in the presence or absence of this compound, as described for the RT-qPCR protocol.
-
Protein Extraction: Harvest the cells and perform total protein extraction. For outer membrane proteins like FoxA, a specific membrane protein enrichment protocol may be required.
-
Sample Preparation: Quantify the protein concentration. Digest the proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use a proteomics software suite to identify and quantify the proteins in each sample by searching the spectral data against a P. aeruginosa protein database. Compare the relative abundance of the FoxA protein in the this compound-treated sample versus the control. An increased abundance confirms that foxA gene induction leads to higher protein expression.[1][2]
References
- 1. Iron Depletion Enhances Production of Antimicrobials by Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-Dependent Iron Uptake in Pseudomonas aeruginosa: Exclusive Involvement of the FoxA Outer Membrane Transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Interactions of TonB-dependent transporter FoxA with siderophores and antibiotics that affect binding, uptake, and signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Nocardamine Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nocardamine, also known as Desferrioxamine E, is a cyclic trihydroxamate siderophore produced by various microorganisms, including Streptomyces species. Its primary biological function is to chelate ferric iron with high affinity, making it a subject of interest in microbiology, infectious disease research, and oncology. Understanding the stability and proper storage conditions of this compound is critical to ensure its integrity and biological activity in experimental settings. These application notes provide a comprehensive overview of the recommended storage conditions, stability profile, and protocols for handling this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 26605-16-3 |
| Molecular Formula | C₂₇H₄₈N₆O₉ |
| Molecular Weight | 600.7 g/mol |
| Appearance | White to off-white solid |
| Purity | Typically >95% |
| Solubility | Soluble in DMSO and water (heating may be required for aqueous solutions). Also reported to be soluble in dichloromethane, ethanol, and methanol.[1][2] |
Recommended Storage Conditions
Proper storage is essential to maintain the stability of this compound. The following tables summarize the recommended storage conditions for both solid this compound and its solutions, based on information from various suppliers.
Table 3.1: Storage of Solid this compound
| Storage Condition | Temperature | Duration | Additional Notes |
| Short-term | -20°C | Up to 12 months[1] | Store under desiccating conditions.[1] |
| Long-term | -20°C | ≥ 4 years[2][3] | Keep the vial tightly sealed. |
| 4°C | Up to 2 years | For powdered form. | |
| Shipping | Ambient Temperature | Short periods | Stable for a few days during ordinary shipping. |
Table 3.2: Storage of this compound Stock Solutions
| Storage Condition | Temperature | Duration | Additional Notes |
| Recommended | -80°C | Up to 6 months[4] | Aliquot to avoid repeated freeze-thaw cycles.[4] |
| Alternative | -20°C | Up to 1 month[4][5] | Tightly sealed vials are recommended. |
This compound Stability Profile
Currently, detailed quantitative data from forced degradation studies (hydrolysis, oxidation, photolysis, and thermal stress) specifically for this compound are not extensively available in peer-reviewed literature. However, general principles of chemical stability for similar molecules, such as other hydroxamate siderophores, can provide insights.
Hydrolytic Stability: this compound contains multiple amide bonds, which can be susceptible to hydrolysis under acidic or basic conditions. A study on the related siderophore, desferrioxamine B, indicated that degradation can occur via hydrolysis of these amide bonds.
Photostability: Exposure to light, particularly UV radiation, can be a source of degradation for many complex organic molecules. It is advisable to protect this compound solutions from light.
Thermal Stability: While solid this compound is stable at -20°C for extended periods, elevated temperatures can accelerate degradation. Solutions are generally less stable than the solid form.
Oxidative Stability: The hydroxamate functional groups in this compound could be susceptible to oxidation. Contact with strong oxidizing agents should be avoided.
Experimental Protocols
The following are generalized protocols for preparing this compound solutions and for conducting stability assessments. These should be adapted based on specific experimental needs and available analytical instrumentation.
Protocol for Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, RNase/DNase-free microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh out the desired amount of this compound using a calibrated analytical balance in a fume hood. For a 10 mM stock solution, this would be approximately 6.007 mg per 1 mL of DMSO.
-
Add the appropriate volume of anhydrous DMSO to the solid this compound.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be necessary.
-
Aliquot the stock solution into smaller volumes in sterile, tightly sealed vials to minimize freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[4]
Protocol for Forced Degradation Studies
This protocol outlines a general procedure for conducting forced degradation studies to assess the stability of this compound under various stress conditions. A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is required to quantify the remaining this compound and detect degradation products.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent)
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
HPLC system with a suitable detector (e.g., UV-Vis or PDA)
-
pH meter
-
Temperature-controlled oven or water bath
-
Photostability chamber
Procedure:
-
Acid Hydrolysis:
-
Mix equal volumes of the this compound stock solution and 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
Mix equal volumes of the this compound stock solution and 0.1 M NaOH.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix the this compound stock solution with a solution of 3% H₂O₂.
-
Incubate at room temperature for a defined period, protected from light.
-
At each time point, withdraw a sample and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation (in solution):
-
Incubate vials of the this compound stock solution in a temperature-controlled oven at an elevated temperature (e.g., 70°C).
-
At each time point, withdraw a sample, cool to room temperature, and dilute with the mobile phase for HPLC analysis.
-
-
Photostability:
-
Expose a thin layer of solid this compound or a solution of this compound in a photostability chamber to a controlled light source (e.g., consistent with ICH Q1B guidelines).
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
At defined time points, prepare solutions of the solid or take aliquots of the solution for HPLC analysis.
-
Data Analysis:
-
For each condition and time point, analyze the samples by a validated stability-indicating HPLC method.
-
Calculate the percentage of remaining this compound and identify and quantify any degradation products.
-
Plot the percentage of remaining this compound against time to determine the degradation kinetics.
Concluding Remarks
The stability and proper handling of this compound are paramount for obtaining reliable and reproducible experimental results. For solid this compound, long-term storage at -20°C under desiccating conditions is recommended. This compound solutions should be prepared fresh when possible, and for storage, aliquots should be kept at -80°C to minimize degradation. While specific quantitative stability data for this compound under various stress conditions are limited, the provided protocols offer a framework for researchers to assess its stability within their specific experimental contexts. The development of a validated stability-indicating analytical method is crucial for accurate assessment.
References
- 1. Stability in aqueous solution of two monocyclic beta-lactam antibiotics: aztreonam and nocardicin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cjhp-online.ca [cjhp-online.ca]
- 3. Separation and identification of desferrioxamine and its iron chelating metabolites by high-performance liquid chromatography and fast atom bombardment mass spectrometry: choice of complexing agent and application to biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation of desferrioxamines by Azospirillum irakense: assignment of metabolites by HPLC/electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Increasing Nocardamine yield in Streptomyces fermentation
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working to increase Nocardamine yield in Streptomyces fermentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its significance?
This compound (also known as Desferrioxamine E) is a cyclic trihydroxamate siderophore, a small molecule with a very high affinity for chelating ferric iron (Fe³⁺)[1][2][3]. Produced by various actinomycetes, including Streptomyces species, it plays a crucial role in scavenging iron, an essential nutrient, from the environment[4][5]. Its strong iron-chelating ability makes it clinically important for treating iron intoxication[6][7]. Additionally, this compound has shown potential as an antimalarial and antibacterial agent, likely by depriving pathogens of essential iron[8].
Q2: What is the biosynthetic pathway for this compound?
This compound biosynthesis is a non-ribosomal peptide synthetase (NRPS)-independent siderophore (NIS) pathway[7][9]. The pathway begins with the amino acid L-lysine. A key proposed step involves the decarboxylation of L-lysine by an L-2,4-diaminobutyrate decarboxylase (encoded by nocA) to yield cadaverine[10]. This is followed by a series of enzymatic reactions including hydroxylation, acylation, and finally cyclization to form the mature this compound molecule[7][10].
Q3: Which genes are responsible for this compound biosynthesis in Streptomyces?
The genes for this compound biosynthesis are typically organized in a biosynthetic gene cluster (BGC). In Streptomyces coelicolor and Streptomyces atratus, this cluster is often referred to as the des or noc cluster, respectively[7][10]. For example, a four-gene cluster (desA-D) has been identified that directs the entire biosynthesis process[7]. Homologs of these genes can be found in various this compound-producing Streptomyces strains[6][10].
Q4: How is this compound production regulated in Streptomyces?
The primary regulatory mechanism is iron-dependent repression. In the presence of sufficient iron, a key regulatory protein called the Iron-dependent Regulatory protein (IdeR) binds to a specific DNA motif in the promoter region of the this compound biosynthetic gene cluster[8][10]. This binding blocks the transcription of the biosynthetic genes, effectively shutting down this compound production. Conversely, under iron-deficient conditions, IdeR does not bind to the DNA, allowing the genes to be transcribed and this compound to be produced[1][8].
Troubleshooting Guide
Problem: My Streptomyces culture is producing very low or no this compound.
This is a common issue that can typically be traced to problems with iron concentration, medium composition, or general fermentation conditions.
Possible Cause 1: Incorrect Iron Concentration
This compound production has a biphasic relationship with iron[1]. While production is repressed by excess iron, a minimal amount is required for the activity of iron-containing enzymes in the biosynthetic pathway[1]. The goal is to create an iron-limited, but not iron-starved, environment.
Solutions:
-
Use Iron-Deficient Media: Prepare media using high-purity water and glassware that has been acid-washed to remove trace iron.
-
Chelate Excess Iron: If you suspect iron contamination in media components (like yeast extract or peptone), consider adding a chelator that is not utilized by the Streptomyces strain.
-
Optimize Iron Supplementation: Empirically determine the optimal Fe³⁺ concentration. Start with no added iron and test a range of low concentrations (e.g., 1-10 µM). Production is often completely suppressed at concentrations above 5 µM[8].
| Parameter | Condition | Expected Effect on this compound Yield | Rationale |
| Iron (Fe³⁺) Concentration | Very Low (< 1 µM) | Suboptimal | Insufficient iron may limit the activity of iron-containing enzymes essential for biosynthesis[1]. |
| Optimal (e.g., 1-5 µM) | Maximum | Iron is sufficient for enzyme function but low enough to prevent IdeR-mediated repression. | |
| High (> 5-10 µM) | None / Very Low | The IdeR repressor is activated, binding to the noc gene cluster promoter and halting transcription[8][10]. |
Possible Cause 2: Suboptimal Medium Composition or Fermentation Parameters
Secondary metabolite production in Streptomyces is highly sensitive to nutrient availability and culture conditions[11][12][13].
Solutions:
-
Optimize Carbon/Nitrogen Sources: Test different carbon sources (e.g., glucose, glycerol, soluble starch) and nitrogen sources (e.g., soybean meal, yeast extract, ammonium sulfate)[12][14]. The carbon-to-nitrogen ratio is a critical factor to optimize[12].
-
Control pH: The optimal pH for Streptomyces growth and production is typically near neutral (pH 7.0-7.4). Monitor and control the pH throughout the fermentation, as metabolic activity can cause significant shifts[11].
-
Ensure Proper Aeration: Streptomyces are aerobic bacteria. Ensure adequate oxygen supply by optimizing the agitation speed (e.g., 150-250 rpm) and using baffled flasks to increase the surface area for oxygen exchange[11][15].
-
Maintain Optimal Temperature: Most Streptomyces species grow well between 28-30°C. Maintaining a consistent temperature is crucial for enzymatic activity[11].
Possible Cause 3: Strain Instability
Repeated subculturing of Streptomyces on agar plates can lead to genetic instability and a loss of secondary metabolite production capabilities[12].
Solutions:
-
Use Fresh Cultures: Always start your seed cultures from a frozen glycerol stock of a known-producing isolate[12].
-
Limit Subculturing: Avoid serial transfer of the culture more than a few times. If you need to work from plates, prepare a large batch of spore suspensions or mycelial fragments to create a consistent cell bank.
Experimental Protocols
Protocol 1: General Fermentation for this compound Production
This protocol provides a general framework for seed culture and production fermentation. Optimization is highly recommended.
-
Seed Culture Preparation: a. Prepare a seed medium such as Tryptic Soy Broth (TSB) or Yeast Extract-Malt Extract (YEME) medium[15]. b. Aseptically inoculate 50 mL of sterile seed medium in a 250 mL baffled flask with spores or mycelial fragments from a fresh agar plate or a thawed glycerol stock of your Streptomyces strain[15]. c. Incubate at 28-30°C on a rotary shaker at 200-250 rpm for 48-72 hours, until the culture is visibly dense[15].
-
Production Fermentation: a. Prepare an iron-deficient production medium. A minimal medium is often preferred to control iron content. b. Transfer the seed culture to the production medium at a 5-10% (v/v) inoculation ratio (e.g., 10 mL seed culture into 100 mL production medium in a 500 mL baffled flask). c. Incubate the production culture at 28-30°C on a rotary shaker at 200-250 rpm for 5-9 days. d. Withdraw samples aseptically at regular intervals (e.g., every 24 hours) to monitor growth (OD₆₀₀ or dry cell weight) and quantify this compound production via HPLC[10][12].
Protocol 2: Precursor Feeding Strategy
Adding biosynthetic precursors can sometimes bypass rate-limiting steps and increase the final product yield[16][17][18]. For this compound, L-lysine and its decarboxylation product, cadaverine, are logical precursors to test[10].
-
Prepare Precursor Stock Solution: Prepare a sterile, pH-neutral stock solution of the precursor (e.g., 1 M L-lysine).
-
Determine Feeding Time: Add the precursor at a specific time point during fermentation. Common time points are at the time of inoculation or at the transition from exponential growth to the stationary phase (typically 48-72 hours), when secondary metabolism is usually initiated.
-
Optimize Concentration: Test a range of final precursor concentrations (e.g., 1 mM, 5 mM, 10 mM). High concentrations can be toxic, so it is important to find the optimal level.
-
Experimental Setup: a. Set up multiple parallel fermentation flasks as described in Protocol 1. b. Add different concentrations of the precursor to different flasks at the predetermined time. c. Include a "no precursor" control flask for comparison. d. Monitor and quantify this compound production over time to assess the effect of the precursor.
Protocol 3: Quantification of this compound by HPLC
-
Sample Preparation: a. Centrifuge 1-2 mL of fermentation broth to pellet the cells. b. Collect the supernatant, as this compound is an excreted siderophore. c. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and particles.
-
HPLC Analysis: a. Column: Use a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)[10]. b. Mobile Phase: A common method uses a gradient of water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile with 0.1% TFA (Solvent B)[10]. c. Gradient Example:
- 0-30 min: Linear gradient from 2% to 98% Solvent B.
- 30-35 min: Hold at 98% Solvent B.
- 35-40 min: Return to 2% Solvent B and re-equilibrate[10]. d. Flow Rate: 1.0 mL/min[10]. e. Detection: Monitor absorbance at 210 nm and 285 nm[10]. f. Quantification: Create a standard curve using purified this compound of known concentrations to quantify the amount in your samples.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound-Dependent Iron Uptake in Pseudomonas aeruginosa: Exclusive Involvement of the FoxA Outer Membrane Transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of Iron and Siderophores in Infection, and the Development of Siderophore Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of a cluster of genes that directs desferrioxamine biosynthesis in Streptomyces coelicolor M145 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Genome Sequencing of Streptomyces atratus SCSIOZH16 and Activation Production of this compound via Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How to Optimize Fermentation Parameters for Industrial Production [synapse.patsnap.com]
- 12. benchchem.com [benchchem.com]
- 13. frontiersin.org [frontiersin.org]
- 14. Optimizing the production and efficacy of antimicrobial bioactive compounds from Streptomyces kanamyceticus in combating multi-drug-resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Laboratory Maintenance of Streptomyces species - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A comprehensive review of <i>in vitro precursor feeding</i> strategies for the overproduction of high-value plant secondary metabolites - Arabian Journal of Chemistry [arabjchem.org]
- 17. phcogrev.com [phcogrev.com]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Culture Media for Enhanced Nocardamine Production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing culture media for enhanced Nocardamine production. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its production optimized?
This compound is a siderophore, a small molecule with a high affinity for ferric iron (Fe³⁺). It is produced by various microorganisms, particularly actinomycetes like Streptomyces and Nocardia species.[1] The primary function of this compound is to sequester iron from the environment and transport it into the microbial cell. In the field of drug development, this compound and its derivatives are of interest due to their potential therapeutic applications, including antimicrobial and antitumor activities. Optimizing its production is crucial for obtaining sufficient quantities for research and potential clinical use.
Q2: What are the key factors influencing this compound production?
The production of this compound, like many secondary metabolites, is significantly influenced by the composition of the culture medium and the fermentation conditions. Key factors include:
-
Iron Concentration: As a siderophore, this compound synthesis is tightly regulated by iron availability. Production is typically induced under iron-limiting conditions and repressed in the presence of sufficient iron.[1]
-
Carbon and Nitrogen Sources: The type and concentration of carbon and nitrogen sources are critical for both microbial growth and steering the metabolism towards secondary metabolite production.
-
Phosphate Levels: Phosphate is essential for primary metabolism, and its concentration can influence the switch to secondary metabolism, including siderophore production.
-
Trace Elements: Certain metal ions can act as cofactors for enzymes involved in the this compound biosynthetic pathway.
-
Physical Parameters: pH, temperature, aeration, and agitation rates during fermentation play a crucial role in optimizing yield.
Q3: How is this compound biosynthesis regulated?
This compound biosynthesis is primarily regulated at the genetic level in response to intracellular iron concentrations. In many bacteria, including Streptomyces, an iron-dependent regulatory protein, often a Diphtheria toxin repressor (DtxR) or an iron-dependent regulator (IdeR), controls the expression of genes involved in siderophore biosynthesis.[1] When iron levels are low, the repressor is inactive, allowing for the transcription of the this compound biosynthetic genes. Conversely, when iron is abundant, the repressor binds to the DNA and blocks transcription.[1] Additionally, other regulatory proteins, such as the TetR family transcriptional regulator nonG, have been shown to influence this compound synthesis.[2]
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound production experiments.
Problem 1: Low or No this compound Production
| Possible Cause | Troubleshooting Step |
| High Iron Content in Media | Ensure all glassware is acid-washed to remove trace iron. Use high-purity water and analytical grade reagents to prepare media. Prepare and use an iron-deficient defined medium. |
| Inappropriate Carbon Source | Test different carbon sources such as glucose, soluble starch, or glycerol. Optimize the concentration of the chosen carbon source. |
| Suboptimal Nitrogen Source | Evaluate various nitrogen sources like yeast extract, peptone, or soybean meal. The carbon-to-nitrogen (C:N) ratio is a critical factor to optimize. |
| Incorrect pH of the Medium | Monitor and maintain the pH of the culture medium within the optimal range for your producing strain (typically pH 6.5-7.5 for Streptomyces). |
| Poor Inoculum Quality | Use a fresh, actively growing seed culture for inoculation. Standardize the inoculum size and age. |
| Strain Instability | Repeated subculturing can lead to strain degeneration. Revive the culture from a frozen stock. |
Problem 2: Inconsistent this compound Yields Between Batches
| Possible Cause | Troubleshooting Step |
| Variability in Media Components | Use high-quality, consistent batches of complex media components like yeast extract and peptone. Consider switching to a chemically defined medium for better reproducibility. |
| Inconsistent Inoculum | Standardize the entire inoculum preparation process, including the age, volume, and physiological state of the seed culture. |
| Fluctuations in Fermentation Parameters | Ensure that pH, temperature, agitation, and aeration are precisely controlled and monitored throughout the fermentation process. Calibrate probes and sensors regularly. |
Data Presentation: Optimizing Media Components
The following tables summarize the impact of various media components on this compound production. The optimal concentrations can be strain-dependent and should be determined experimentally.
Table 1: Effect of Carbon Sources on this compound Production
| Carbon Source | Typical Concentration Range (g/L) | General Effect on this compound Production |
| Glucose | 10 - 40 | Readily utilized for growth. High concentrations may cause carbon catabolite repression, inhibiting secondary metabolite synthesis.[3] |
| Soluble Starch | 10 - 30 | Often supports good growth and secondary metabolite production in Streptomyces.[4] |
| Glycerol | 10 - 30 | Can be a superior carbon source to glucose for the production of some secondary metabolites in Streptomyces.[5] |
Table 2: Effect of Nitrogen Sources on this compound Production
| Nitrogen Source | Typical Concentration Range (g/L) | General Effect on this compound Production |
| Yeast Extract | 2 - 10 | A rich source of amino acids, vitamins, and growth factors. Often promotes high cell density. |
| Peptone | 2 - 10 | Provides a complex mixture of peptides and amino acids, supporting robust growth. |
| Soybean Meal | 5 - 20 | A cost-effective nitrogen source that can enhance the production of various secondary metabolites. |
Table 3: Effect of Phosphate and Trace Elements on this compound Production
| Component | Typical Concentration Range (g/L) | General Effect on this compound Production |
| K₂HPO₄ / KH₂PO₄ | 0.5 - 2.0 | Phosphate is crucial for primary metabolism. Its concentration can influence the switch to secondary metabolism.[6][7] |
| MgSO₄·7H₂O | 0.2 - 1.0 | Magnesium ions are important cofactors for many enzymes. |
| ZnSO₄·7H₂O | 0.001 - 0.01 | Zinc is a cofactor for enzymes involved in various metabolic pathways. High concentrations can be inhibitory.[8] |
Experimental Protocols
Protocol 1: Preparation of Iron-Deficient Medium (Modified from CAS Agar Protocol)
This protocol describes the preparation of a liquid medium with reduced iron content, suitable for inducing this compound production.
Materials:
-
All glassware must be rendered iron-free by soaking in 6 M HCl overnight and then rinsing thoroughly with high-purity deionized water.[9]
-
High-purity water (Milli-Q or equivalent).
-
Analytical grade reagents.
Minimal Medium (MM9) Salt Solution (10x Stock):
-
KH₂PO₄: 15 g
-
NaCl: 25 g
-
NH₄Cl: 50 g
-
Dissolve in 500 mL of high-purity water.[10]
20% Glucose Solution (Stock):
-
Dissolve 20 g of glucose in 100 mL of high-purity water and sterilize by filtration.[10]
Iron-Deficient Medium Preparation (1 L):
-
To 850 mL of high-purity water, add 100 mL of 10x MM9 salt solution.
-
Add other required components like nitrogen sources (e.g., 5 g/L yeast extract) and trace elements (excluding iron).
-
Adjust the pH to 6.8-7.0.
-
Bring the final volume to 990 mL with high-purity water.
-
Autoclave at 121°C for 20 minutes.
-
Aseptically add 10 mL of sterile 20% glucose solution.
Protocol 2: Submerged Fermentation for this compound Production
1. Inoculum Preparation (Seed Culture):
a. Prepare a suitable seed medium (e.g., ISP-2 medium: 4 g/L glucose, 10 g/L malt extract, 4 g/L yeast extract, pH 7.2).[11] b. Inoculate a 250 mL flask containing 50 mL of sterile seed medium with spores or a mycelial suspension of the producing strain.[12] c. Incubate at 28-30°C on a rotary shaker at 150-200 rpm for 2-3 days, until the culture is in the late logarithmic to early stationary phase of growth.[11][13]
2. Production Fermentation:
a. Prepare the iron-deficient production medium as described in Protocol 1. b. Inoculate 500 mL flasks containing 100 mL of the production medium with 5-10% (v/v) of the seed culture.[11] c. Incubate the production cultures at 28-30°C on a rotary shaker at 150-200 rpm for 5-7 days.[11] d. Aseptically withdraw samples at regular intervals to monitor pH, biomass, and this compound production.
Protocol 3: Quantification of this compound (Siderophore) Production using the CAS Assay
The Chrome Azurol S (CAS) assay is a universal method for detecting and quantifying siderophores.
1. Preparation of CAS Assay Solution:
a. Solution A: Dissolve 60.5 mg of Chrome Azurol S in 50 mL of high-purity water. b. Solution B: Dissolve 2.7 mg of FeCl₃·6H₂O in 10 mL of 10 mM HCl. c. Solution C: Dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 mL of high-purity water. d. Slowly mix Solution A with Solution B, then slowly add Solution C while stirring. The solution will turn dark blue. Autoclave and store in a dark bottle.[10][14]
2. Quantification Procedure:
a. Centrifuge a sample of the fermentation broth to pellet the cells. b. Mix 0.5 mL of the cell-free supernatant with 0.5 mL of the CAS assay solution. c. As a reference, mix 0.5 mL of uninoculated sterile medium with 0.5 mL of the CAS assay solution. d. Incubate at room temperature for 20 minutes. e. Measure the absorbance of the sample (As) and the reference (Ar) at 630 nm. f. Calculate the percentage of siderophore units as: [(Ar - As) / Ar] x 100.
Mandatory Visualizations
Caption: Experimental workflow for this compound production and analysis.
Caption: Troubleshooting logic for low this compound yield.
Caption: Simplified signaling pathway of iron regulation on this compound biosynthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. nonG, a constituent of the nonactin biosynthetic gene cluster, regulates this compound synthesis in Streptomyces albus J1074 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of glucose and glycerol as carbon sources for ε-poly-L-lysine production by Streptomyces sp. M-Z18 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Comparative effects of ZnSO4 and ZnO-NPs in improving cotton growth and yield under drought stress at early reproductive stage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-throughput Method for Detecting Siderophore Production by Rhizosphere Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Use of Blue Agar CAS Assay for Siderophore Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN114958695A - Streptomyces, viable bacteria preparation, production method and application thereof - Google Patents [patents.google.com]
- 12. Laboratory Maintenance of Streptomyces species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. frontiersin.org [frontiersin.org]
- 14. primescholars.com [primescholars.com]
Overcoming low Nocardamine production in laboratory cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low Nocardamine production in laboratory cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its production sometimes low in laboratory settings?
A1: this compound, also known as Desferrioxamine E, is a cyclic trihydroxamate siderophore. Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge for ferric iron (Fe³⁺) from the environment. In laboratory cultures, this compound production can be low due to several factors, primarily the presence of sufficient iron in the culture medium, which represses the biosynthetic genes. Other factors include suboptimal culture conditions such as nutrient composition, pH, and temperature.
Q2: My culture is showing poor growth and low this compound yield. What is the most likely cause?
A2: The most common cause of low this compound production is iron contamination in the culture medium, which transcriptionally represses its biosynthesis. Poor growth, however, might indicate other issues such as an unsuitable medium composition (carbon or nitrogen source), incorrect pH, or suboptimal incubation temperature. It is crucial to ensure all glassware is acid-washed to remove trace metals.
Q3: How can I detect and quantify this compound production?
A3: A common and effective method for detecting and quantifying siderophores like this compound is the Chrome Azurol S (CAS) assay. This colorimetric assay provides a visual indication (a color change from blue to orange) and can be used for quantitative measurements using a spectrophotometer. Another method is to extract the this compound from the culture supernatant and analyze it using techniques like HPLC.
Q4: Can I use antimicrobial activity to infer this compound production levels?
A4: While this compound can exhibit antimicrobial activity against certain pathogens, this is not always a reliable measure of its production. The antimicrobial effect can be weak or absent against some test organisms. Therefore, a direct measurement using the CAS assay or HPLC is recommended for accurate quantification.
Troubleshooting Guide
Issue 1: Low or No Detectable this compound Production
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Iron Repression | Use iron-limited media. Ensure all glassware is acid-washed to remove trace iron. Prepare media with high-purity water. | A significant increase in this compound production, detectable by a color change in the CAS assay. |
| Suboptimal Medium Composition | Optimize carbon and nitrogen sources. Test different concentrations of glucose as a carbon source and tryptone or soybean meal as a nitrogen source. | Improved biomass and/or this compound yield. |
| Incorrect pH | Adjust the initial pH of the culture medium. The optimal range is typically around pH 7.0. | Enhanced growth and production of this compound. |
| Suboptimal Temperature | Optimize the incubation temperature. Most producing strains thrive between 30°C and 37°C. | Increased metabolic activity and higher this compound titers. |
| Inappropriate Incubation Time | Perform a time-course experiment to determine the optimal production phase, which is often after the exponential growth phase (e.g., 4-7 days). | Identification of the peak production time for harvesting. |
Issue 2: Inconsistent this compound Yields Between Batches
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Variability in Media Components | Use chemically defined media if possible. If using complex media (e.g., yeast extract, peptone), use the same supplier and lot number for consistency. | More reproducible this compound yields across different experimental batches. |
| Inoculum Variability | Standardize the inoculum preparation. Use a consistent amount of spore suspension or a vegetative inoculum from a seed culture of a specific age and density. | Reduced variability in the onset and rate of this compound production. |
| Trace Metal Contamination | Implement a strict glassware cleaning protocol using acid washing for all experiments. | Consistent iron-limited conditions, leading to more reliable production. |
Optimized Culture Conditions for this compound Production
The following table summarizes generally optimized parameters for enhancing this compound production. Specific values may need further optimization depending on the microbial strain used.
| Parameter | Recommended Range/Value | Notes |
| Carbon Source | 10 g/L Glucose | Other sources like maltose or starch can be tested. |
| Nitrogen Source | 2.5 - 10 g/L Tryptone or Soybean Meal | Tryptone often shows good results for secondary metabolite production.[1] |
| Initial pH | 7.0 | The pH should be monitored as it can change during fermentation. |
| Temperature | 30°C - 37°C | Strain-dependent; requires optimization. |
| Incubation Time | 4 - 7 days | Production is often highest in the stationary phase. |
| Aeration | Shaking culture (150-200 rpm) | Good aeration is generally required for Streptomyces growth and secondary metabolism. |
| Iron Concentration | As low as possible | Avoid media components with high iron content. Use high-purity reagents. |
Key Experimental Protocols
Protocol 1: this compound Extraction from Culture Broth
-
Grow the producing strain in an optimized, iron-limited liquid medium for the predetermined optimal time (e.g., 7 days) at the optimal temperature with shaking.
-
Separate the biomass from the culture broth by centrifugation (e.g., 5000 rpm for 15 minutes).
-
Collect the cell-free supernatant.
-
Extract the supernatant with an equal volume of ethyl acetate (1:1 v/v) in a separating funnel.[2]
-
Shake vigorously for 10-20 minutes and allow the phases to separate.
-
Collect the organic (ethyl acetate) phase. Repeat the extraction of the aqueous phase to maximize recovery.
-
Combine the organic phases and evaporate the solvent to dryness using a rotary evaporator at approximately 40°C.[2]
-
The resulting residue contains the crude this compound extract, which can be dissolved in a suitable solvent (e.g., methanol) for further analysis.
Protocol 2: Quantification of this compound using the Chrome Azurol S (CAS) Liquid Assay
This protocol is adapted from the method developed by Schwyn and Neilands.
1. Preparation of CAS Assay Solution:
-
Blue Dye Solution:
-
Solution 1: Dissolve 60 mg of Chrome Azurol S in 50 ml of deionized water.[3]
-
Solution 2: Dissolve 2.7 mg of FeCl₃·6H₂O in 10 ml of 10 mM HCl.[3]
-
Solution 3: Dissolve 73 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 ml of deionized water.[3]
-
Slowly mix Solution 1 with Solution 2, then slowly add this mixture to Solution 3 while stirring vigorously. The final solution should be dark blue. Autoclave and store in a plastic bottle.
-
2. Assay Procedure:
-
Mix 0.5 ml of your this compound-containing sample (e.g., culture supernatant) with 0.5 ml of the CAS assay solution.
-
Incubate at room temperature for approximately 20 minutes.
-
Measure the absorbance at 630 nm using a spectrophotometer. Use uninoculated medium mixed with the CAS solution as a reference.
-
The amount of siderophore is inversely proportional to the absorbance at 630 nm. A decrease in absorbance indicates iron removal from the CAS complex by this compound.
-
Quantification can be performed by creating a standard curve with a known siderophore like Desferrioxamine B.
Visualizing Key Pathways and Workflows
Caption: A flowchart of the experimental process for this compound production.
Caption: The regulatory role of iron and IdeR in this compound synthesis.
References
Technical Support Center: Chrome Azurol S (CAS) Assay for Nocardamine
Welcome to the technical support center for the Chrome Azurol S (CAS) assay, with a specific focus on the detection of the siderophore Nocardamine. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in obtaining accurate and reproducible results.
Troubleshooting Guide
This guide addresses common issues encountered during the CAS assay for this compound detection.
| Problem | Potential Cause | Recommended Solution |
| No color change (or a very weak color change) from blue to orange/yellow. | 1. Insufficient siderophore production: The microorganism may not be producing enough this compound under the current culture conditions. 2. Iron contamination: Trace amounts of iron in the glassware or media can inhibit siderophore production and interfere with the assay. 3. Incorrect pH of the CAS assay solution: The pH of the CAS solution is critical for the dye-iron complex formation and its subsequent reaction with siderophores.[1] | 1. Optimize culture conditions: Ensure the growth medium is iron-limited. Minimal media like MM9 are often recommended.[2][3] Consider optimizing other parameters such as aeration, temperature, and incubation time. 2. Use iron-free materials: All glassware should be acid-washed (e.g., with 6M HCl) to remove any trace iron.[1][4] Use high-purity water (ddH2O). 3. Verify and adjust pH: The final pH of the CAS agar should be around 6.8.[1] For the liquid assay, the pH of the piperazine buffer is crucial and should be around 5.6.[5] |
| False positive results (color change without the presence of siderophores). | 1. Presence of other chelating agents: Some media components or metabolic byproducts other than siderophores may chelate iron. 2. pH changes in the medium: A significant drop in the pH of the culture medium can cause the CAS-iron complex to dissociate, leading to a color change.[1] 3. Release of iron-reducing compounds: Some organisms may produce compounds that reduce Fe(III) to Fe(II), which is not bound by the CAS dye, resulting in a color change. | 1. Use appropriate controls: Run a control with uninoculated medium to check for reactions from media components. 2. Buffer the medium: Ensure the growth medium is well-buffered to prevent drastic pH shifts. PIPES buffer is commonly used in CAS agar preparations.[1] 3. Confirm with other assays: Use more specific assays for hydroxamate siderophores (like the Csaky test) to confirm the presence of this compound.[3] |
| Inhibition of microbial growth on CAS agar plates. | 1. Toxicity of HDTMA: The detergent hexadecyltrimethylammonium bromide (HDTMA) used in the standard CAS assay is toxic to many Gram-positive bacteria (like Nocardia) and fungi.[1][2][3][6][7] | 1. Use a modified CAS assay: The Overlaid CAS (O-CAS) assay is a common modification where the microorganism is grown on its optimal medium first, and then overlaid with CAS agar.[1][4][8] This minimizes direct contact with HDTMA. 2. Use a less toxic detergent: Consider replacing HDTMA with a less toxic surfactant like N-dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate (DDAPS).[7] |
| Inconsistent results between experiments. | 1. Variability in CAS solution preparation: The order of reagent addition and the final concentrations are critical for reproducible results.[9] 2. Instability of the CAS reagent: The CAS solution can be sensitive to light and may degrade over time. | 1. Follow a standardized protocol strictly: Pay close attention to the order of mixing the solutions when preparing the CAS reagent. 2. Store the reagent properly: Store the CAS solution in a dark, plastic container and check for any color changes before use.[1] It is recommended to perform a quality control test on each new batch.[1] |
| Precipitation of the blue dye in the CAS medium. | 1. Incorrect concentration of HDTMA or CAS: Lower concentrations can lead to the precipitation of the dye.[7] | 1. Ensure accurate measurements: Carefully weigh the components and ensure they are fully dissolved before mixing. |
Frequently Asked Questions (FAQs)
Q1: What is the principle of the Chrome Azurol S (CAS) assay?
A1: The CAS assay is a universal colorimetric method for detecting siderophores.[10] It operates on the principle of competition for iron. In the assay, Chrome Azurol S, a dye, forms a stable blue-colored ternary complex with ferric iron (Fe³⁺) and a detergent like HDTMA.[4][11] Siderophores, such as this compound, are strong iron chelators. When introduced to the blue complex, they scavenge the iron from the dye.[10] This breaks the complex and releases the free CAS dye, resulting in a visible color change from blue to orange or yellow.[4][10]
Q2: Can I use the standard CAS agar plate assay for Nocardia species?
A2: It is generally not recommended. Nocardia are Gram-positive bacteria, and the HDTMA detergent in the standard CAS agar is known to be toxic to many Gram-positive bacteria and fungi, which can inhibit their growth.[1][2][3][6][7] A more suitable approach is the Overlaid CAS (O-CAS) assay, where the Nocardia strain is first grown on a suitable medium and then overlaid with the CAS agar, minimizing toxicity.[1][4][8]
Q3: My CAS assay solution is not blue. What went wrong?
A3: The final color of the CAS solution should be blue. If it is not, several factors could be the cause:
-
Incorrect pH: The pH of the solution is critical. A pH that is too high can cause the formation of ferric hydroxide, turning the solution yellow, while a pH that is too low can also affect the complex formation.[5]
-
Improper mixing order: The order of adding the different solutions (CAS dye, iron solution, and detergent) is crucial for the correct formation of the ternary complex.[9]
-
Contamination: Contamination with strong chelating agents in the water or glassware can prevent the formation of the blue complex.
Q4: How can I quantify the amount of this compound produced using the CAS assay?
A4: The liquid CAS assay can be used for quantification. This involves mixing the cell-free supernatant of your culture with the CAS assay solution and measuring the change in absorbance at 630 nm using a spectrophotometer.[5][12] The decrease in absorbance is proportional to the amount of siderophore present. To quantify the concentration of this compound, you would need to create a standard curve using known concentrations of purified this compound or a standard siderophore like deferoxamine mesylate (Desferal). The results can then be expressed as siderophore units or equivalents.[12][13]
Q5: Are there any substances that can interfere with the CAS assay?
A5: Yes, other molecules besides siderophores can cause false-positive results. These include other strong chelating agents, acidic metabolic byproducts that lower the pH, and iron-reducing compounds.[1][14] Therefore, it is good practice to confirm positive results from the CAS assay with other more specific chemical assays or analytical techniques like HPLC or LC-MS.
Experimental Protocols
Preparation of CAS Agar Plates (for O-CAS Assay)
This protocol is adapted from Schwyn and Neilands (1987) and subsequent modifications.[1][4]
Solutions Required:
| Solution | Components | Preparation |
| Solution 1 (CAS) | 0.06 g Chrome Azurol S | Dissolve in 50 ml ddH₂O. |
| Solution 2 (FeCl₃) | 0.0027 g FeCl₃·6H₂O | Dissolve in 10 ml of 10 mM HCl. |
| Solution 3 (HDTMA) | 0.073 g HDTMA | Dissolve in 40 ml ddH₂O. |
| MM9 Salt Solution | 15 g KH₂PO₄, 25 g NaCl, 50 g NH₄Cl | Dissolve in 500 ml ddH₂O. |
| PIPES Buffer | 30.24 g PIPES | Dissolve in 750 ml ddH₂O, adjust pH to 6.8 with NaOH. |
Procedure:
-
Prepare the Blue Dye Solution:
-
Mix Solution 1 with Solution 2.
-
Slowly add Solution 3 to the mixture while stirring continuously. The solution should turn dark blue.
-
Autoclave the blue dye solution and store it in a sterile, dark plastic container.
-
-
Prepare the Agar Base:
-
In a separate flask, add 100 ml of MM9 salt solution to the 750 ml of PIPES buffer.
-
Add 15 g of Bacto agar.
-
Autoclave the agar base and cool it to 50°C in a water bath.
-
-
Combine and Pour Plates:
-
In a sterile environment, slowly add 100 ml of the sterile blue dye solution to the cooled agar base along the glass wall with gentle agitation to ensure thorough mixing.
-
Pour the final CAS agar into sterile petri dishes.
-
Liquid CAS Assay for Quantification
Procedure:
-
Grow the microbial strain in an iron-limited liquid medium.
-
Centrifuge the culture to pellet the cells and collect the cell-free supernatant.
-
In a microplate well or a cuvette, mix 0.5 ml of the supernatant with 0.5 ml of the CAS assay solution.
-
As a reference (Ar), mix 0.5 ml of uninoculated sterile medium with 0.5 ml of the CAS assay solution.
-
Incubate the mixture at room temperature for a period ranging from a few minutes to a few hours, depending on the siderophore concentration.
-
Measure the absorbance (A) of the sample and the reference (Ar) at 630 nm.
-
Calculate the percentage of siderophore units using the formula: Siderophore Units (%) = [(Ar - A) / Ar] x 100.
Visualizations
Experimental Workflow for O-CAS Assay
Caption: Workflow diagram for the Overlaid Chrome Azurol S (O-CAS) assay.
Principle of the CAS Assay
Caption: The competitive iron-binding principle of the CAS assay.
References
- 1. Use of Blue Agar CAS Assay for Siderophore Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Practical Toolkit for the Detection, Isolation, Quantification, and Characterization of Siderophores and Metallophores in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. Detection of siderophore production from several fungi and bacteria by a modification of chrome azurol S (CAS) agar plate assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detection of Siderophore Producing Microorganisms | Springer Nature Experiments [experiments.springernature.com]
- 8. O-CAS, a fast and universal method for siderophore detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. High-throughput Method for Detecting Siderophore Production by Rhizosphere Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. acdlabs.com [acdlabs.com]
Improving the purification efficiency of Nocardamine from complex media
Welcome to the technical support center for the purification of Nocardamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting assistance for improving the purification efficiency of this compound from complex media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification important?
A1: this compound is a cyclic siderophore, a small molecule with a high affinity for iron.[1] It is produced by various microorganisms, including species of Streptomyces and Citricoccus.[2] Its purification is crucial for research into its potential therapeutic applications, such as antimicrobial and antitumor agents.[2]
Q2: What are the common challenges in purifying this compound from fermentation broth?
A2: Purifying this compound from complex fermentation media presents several challenges. These include low concentrations of the target molecule, the presence of a multitude of other metabolites with similar chemical properties, and the potential for this compound to degrade during the purification process. The complexity of the fermentation broth can also lead to issues such as column clogging and poor separation efficiency.[3]
Q3: Which analytical techniques are recommended for quantifying this compound and assessing its purity?
A3: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of this compound.[4][5] For purity analysis, HPLC with UV detection is commonly used, with the purity of peptides often assessed by comparing the peak area of the target compound to the total peak area of all components in the chromatogram.[6]
Q4: What are the key strategies to improve the yield of this compound during purification?
A4: To enhance the yield, it is crucial to optimize each step of the purification process. This includes efficient extraction from the fermentation broth, minimizing sample loss between steps, and optimizing the elution conditions for each chromatographic stage.[7] Employing orthogonal purification techniques can also improve overall yield by effectively removing different types of impurities at each stage.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Low Yield
| Problem | Potential Cause | Suggested Solution |
| Low recovery after initial extraction | Inefficient extraction method. | Optimize the extraction solvent and pH. Solid-phase extraction (SPE) with resins like Amberlite XAD-4 can be effective for siderophores.[8][9] |
| Degradation of this compound. | Work at low temperatures and minimize the duration of the extraction process. Ensure the pH of the sample remains in a stable range for this compound. | |
| Significant loss of product during chromatography | Suboptimal binding or elution conditions. | For RP-HPLC, adjust the gradient steepness and organic solvent concentration.[10] For flash chromatography, ensure the chosen solvent system provides good separation.[11] |
| Irreversible binding to the column matrix. | Consider using a different stationary phase or adding modifiers to the mobile phase to reduce strong interactions. | |
| Low final product quantity | Cumulative losses throughout the purification workflow. | Review each step for potential sources of loss. Minimize the number of transfer steps and ensure complete recovery from each vessel. |
Low Purity
| Problem | Potential Cause | Suggested Solution |
| Co-elution of impurities with this compound | Similar physicochemical properties of impurities and the target compound. | Employ orthogonal purification techniques (e.g., ion-exchange chromatography followed by reversed-phase chromatography).[12] |
| Poor resolution in the chromatographic step. | Optimize the chromatographic method. For HPLC, this may involve adjusting the gradient, flow rate, or column temperature.[13] For flash chromatography, a shallower solvent gradient may improve separation.[14] | |
| Presence of closely related structural analogs | Production of this compound derivatives by the microorganism. | High-resolution analytical techniques like LC-MS/MS can help identify these impurities.[15] Fine-tuning the selectivity of the final purification step (e.g., using a high-resolution HPLC column) is crucial. |
| Contamination from previous runs (carryover) | Inadequate column cleaning and regeneration. | Implement a rigorous column washing protocol between runs. For persistent contaminants, a dedicated column for the final polishing step may be necessary. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) using Amberlite XAD-4 Resin
This protocol is an initial clean-up and concentration step for this compound from clarified fermentation broth.
-
Preparation of Fermentation Broth: Centrifuge the fermentation culture at 10,000 x g for 20 minutes to remove cells and large debris. Filter the supernatant through a 0.22 µm filter.
-
Resin Preparation: Prepare a column with Amberlite XAD-4 resin. Wash the resin with methanol followed by deionized water to remove any preservatives and fines. Equilibrate the column with the same buffer as the fermentation broth.
-
Sample Loading: Load the clarified fermentation supernatant onto the equilibrated XAD-4 column at a slow flow rate (e.g., 1-2 mL/min).
-
Washing: Wash the column with several column volumes of deionized water to remove unbound impurities and salts.
-
Elution: Elute the bound this compound using a stepwise or linear gradient of methanol in water (e.g., 20%, 50%, 80%, 100% methanol).
-
Fraction Analysis: Collect fractions and analyze them for the presence of this compound using a suitable method like HPLC-UV or a colorimetric assay for siderophores (e.g., CAS assay).[16]
-
Pooling and Concentration: Pool the fractions containing pure this compound and concentrate them using a rotary evaporator or lyophilization.[8]
Protocol 2: Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol is suitable for the final polishing step to achieve high-purity this compound.
-
Sample Preparation: Dissolve the partially purified this compound from the previous step in the initial mobile phase (e.g., 95% Water with 0.1% TFA : 5% Acetonitrile with 0.1% TFA). Filter the sample through a 0.22 µm syringe filter.
-
HPLC System and Column: Use a preparative or semi-preparative HPLC system with a C18 column.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Acetonitrile in water with 0.1% TFA.
-
-
Gradient Elution:
-
Start with a shallow gradient to ensure good separation. For example:
-
0-5 min: 5% B
-
5-45 min: 5-60% B (linear gradient)
-
45-50 min: 60-100% B (wash step)
-
50-60 min: 100-5% B (re-equilibration)
-
-
-
Detection: Monitor the elution profile at a suitable wavelength (e.g., 214 nm for peptide bonds).
-
Fraction Collection: Collect fractions corresponding to the this compound peak.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.
-
Final Processing: Pool the pure fractions and remove the solvent by lyophilization.
Data Presentation
Table 1: Comparison of this compound Purification Strategies
| Purification Step | Typical Recovery (%) | Typical Purity (%) | Key Advantages | Key Disadvantages |
| Solid-Phase Extraction (Amberlite XAD-4) | 70-85%[8] | 40-60% | High capacity, good for initial cleanup and concentration. | Low selectivity, co-elution of similar compounds. |
| Flash Column Chromatography (Silica Gel) | 50-70% | 60-80% | Fast and cost-effective for intermediate purification. | Lower resolution compared to HPLC, potential for sample degradation on silica.[11] |
| Reversed-Phase HPLC (C18) | 80-95% (for the step) | >95% | High resolution and purity, reproducible. | Lower loading capacity, more expensive solvents and columns. |
| TiO2 NP SPE | ~78%[3] | High | High selectivity for siderophores. | Can be more expensive than traditional SPE resins. |
Visualizations
Caption: A typical workflow for the purification of this compound from fermentation broth.
Caption: A logical workflow for troubleshooting common issues in this compound purification.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Siderophore purification with titanium dioxide nanoparticle solid phase extraction - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. waters.com [waters.com]
- 5. orbi.uliege.be [orbi.uliege.be]
- 6. researchgate.net [researchgate.net]
- 7. Strategies for Enhancing the Yield of the Potent Insecticide Spinosad in Actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. biotage.com [biotage.com]
- 11. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. benchchem.com [benchchem.com]
- 14. biotage.com [biotage.com]
- 15. Separation and detection of siderophores produced by marine bacterioplankton using high-performance liquid chromatography with electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Navigating Nocardamine: A Technical Guide to Stability and Experimentation
Welcome to the technical support center for Nocardamine, a valuable siderophore iron chelator utilized in a range of research applications. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on addressing potential degradation during storage and throughout the experimental process. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the integrity and successful application of this compound in your work.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder for long-term use?
A1: For long-term stability, this compound powder should be stored at -20°C under desiccating conditions. Following these storage recommendations can preserve the product for up to 12 months.[1] Some suppliers suggest that the powder can be stored at -20°C for up to 3 years.
Q2: What are the recommended short-term storage conditions for this compound solutions?
A2: Once dissolved, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] To ensure maximum recovery of the product, it is advisable to centrifuge the original vial before removing the cap.
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in water (heating may be required), Dimethyl Sulfoxide (DMSO), methanol, and ethanol.[1][3] For cell culture experiments, DMSO is a commonly used solvent. It is important to use newly opened, high-purity DMSO as it is hygroscopic and can impact solubility.[2]
Q4: What is the primary mechanism of action of this compound in cellular studies?
A4: this compound is a potent iron chelator. In recent studies, it has been shown to mitigate oxidative stress and protect cells by modulating the ERK/Wnt signaling pathway.[4] This protective effect involves the upregulation of phosphorylated ERK (p-ERK) and the promotion of β-catenin nuclear translocation.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reduced or no biological activity in experiments. | Degradation of this compound stock solution. | Prepare fresh stock solutions from powder. Ensure stock solutions are not subjected to multiple freeze-thaw cycles. Aliquot stock solutions into single-use volumes. |
| Improper storage of this compound powder. | Verify that the powder has been stored at -20°C under dry conditions. If storage conditions were compromised, consider using a new batch. | |
| Interaction with experimental medium. | The stability of this compound can be pH-dependent. Ensure the pH of your experimental buffer or medium is within a stable range for this compound. While specific data for this compound is limited, siderophores can exhibit varying stability at different pH levels. | |
| Precipitation of this compound in stock solution or culture medium. | Exceeding solubility limit. | When preparing stock solutions, especially in DMSO, ensure the concentration does not exceed its solubility limit. Gentle warming and sonication can aid dissolution.[2] When diluting into aqueous media, ensure rapid and thorough mixing to prevent localized high concentrations that may lead to precipitation. |
| Use of old or low-quality solvent. | Use high-purity, anhydrous solvents for preparing stock solutions. Hygroscopic solvents like DMSO can absorb water, which may affect solubility.[2] | |
| Inconsistent experimental results between batches. | Batch-to-batch variability in this compound purity. | Purchase this compound from a reputable supplier that provides a certificate of analysis with purity data (e.g., >95% by HPLC).[3] |
| Inconsistent preparation of working solutions. | Standardize the protocol for preparing working solutions, including the solvent used, final concentration, and dilution method. |
Experimental Protocols
Protocol 1: General Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation. b. Weigh the desired amount of this compound powder in a sterile environment. c. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 25 mg/mL).[2] d. To aid dissolution, gently warm the solution and use an ultrasonic bath if necessary.[2] e. Once fully dissolved, filter-sterilize the stock solution through a 0.22 µm syringe filter. f. Aliquot the stock solution into single-use, sterile microcentrifuge tubes. g. Store aliquots at -20°C for up to one month or at -80°C for up to six months.[2]
Protocol 2: Investigating the Protective Effect of this compound Against Oxidative Stress in Cell Culture
This protocol is adapted from a study on periodontal ligament stem cells (PDLSCs).[4]
-
Cell Seeding: Seed cells (e.g., PDLSCs) in a 96-well plate at a density of 1 x 104 cells per well and incubate for 24 hours.[4]
-
This compound Pre-treatment: Prepare working solutions of this compound in the complete cell culture medium. Pre-treat the cells with the desired concentrations of this compound (e.g., 5 µM or 10 µM) for 4 hours.[4]
-
Induction of Oxidative Stress: After the pre-treatment period, induce oxidative stress by adding a stressor such as hydrogen peroxide (H2O2) at a suitable concentration (e.g., 150 µM) to the culture medium containing this compound.[4]
-
Incubation: Incubate the cells for the desired experimental duration.
-
Assessment of Cellular Response: Analyze the cells for markers of oxidative stress, cell viability, and the activation of the ERK/Wnt signaling pathway using appropriate assays such as CCK-8 for cytotoxicity, ROS detection kits, and Western blotting for p-ERK and β-catenin.[4]
Protocol 3: Forced Degradation Study to Assess this compound Stability
This is a generalized protocol for assessing stability under stress conditions.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer with a neutral pH).
-
Stress Conditions:
-
Acidic/Basic Hydrolysis: Adjust the pH of the this compound solution to acidic (e.g., pH 1-3 with HCl) and basic (e.g., pH 9-11 with NaOH) conditions.
-
Thermal Stress: Incubate the this compound solution at elevated temperatures (e.g., 40°C, 60°C, 80°C).
-
Photostability: Expose the this compound solution to UV light.
-
Oxidative Stress: Treat the this compound solution with an oxidizing agent like H2O2.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) from each stress condition.
-
Analysis:
-
Neutralize the pH of the acidic and basic samples before analysis.
-
Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.
-
Quantify the remaining percentage of intact this compound and identify any major degradation products by comparing the chromatograms of stressed samples to an unstressed control.
-
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and biological mechanisms discussed, the following diagrams have been generated.
Caption: Workflow for proper storage of this compound.
References
- 1. Natural Products for Drug Discovery in the 21st Century: Innovations for Novel Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Activation of Silent Nocardamine Gene Clusters
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during experiments aimed at activating silent Nocardamine biosynthetic gene clusters (BGCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons my Nocardia strain is not producing this compound under standard laboratory conditions?
A1: Silent or cryptic BGCs, like the one for this compound, are common in actinomycetes. Their expression is often tightly regulated and not activated under typical lab conditions. This silence can be due to several factors, including:
-
Repressive Regulation: The presence of repressor proteins that bind to the promoter regions of the this compound BGC, preventing transcription.
-
Lack of Inducing Signals: The absence of specific small molecules or environmental cues that are necessary to trigger the activation of pathway-specific transcriptional activators.
-
Global Regulatory Networks: The strain's primary metabolism and overall regulatory state may not be conducive to secondary metabolite production during routine cultivation.
-
Chromatin Structure: In eukaryotes, and to some extent in prokaryotes, the physical accessibility of the DNA can be restricted, preventing transcription machinery from accessing the gene cluster.
Q2: What are the main strategies to activate a silent this compound gene cluster?
A2: Several strategies can be employed, broadly categorized as genetic engineering, culture-based methods, and chemical induction. Key approaches include:
-
Promoter Engineering: Replacing the native, silent promoter of the this compound BGC with a strong, constitutive promoter to drive expression.[1]
-
Ribosome Engineering: Introducing mutations in ribosomal protein genes (e.g., rpsL) or RNA polymerase genes (e.g., rpoB) can alter the cellular physiology to favor secondary metabolism.
-
Co-cultivation: Growing your Nocardia strain with other microorganisms can induce the production of secondary metabolites, including this compound, through microbial competition and signaling.[2][3]
-
Heterologous Expression: Cloning the entire this compound BGC and expressing it in a well-characterized, high-producing host strain, such as Streptomyces albus.[4][5]
-
Chemical Elicitors: Adding small molecules or epigenetic modifiers to the culture medium can trigger the expression of silent BGCs.
Q3: How is the this compound biosynthetic gene cluster regulated?
A3: The regulation of the this compound BGC is complex and involves multiple layers. Current research indicates the involvement of:
-
A TetR family transcriptional regulator , which can act as a repressor of the gene cluster.[4]
-
An iron-dependent regulatory protein (IdeR) , which suggests that iron availability in the culture medium plays a crucial role in regulating this compound production.[6] this compound is a siderophore, a class of molecules that chelate iron, so its production is often linked to iron-scavenging needs of the bacterium.
Troubleshooting Guides
This section provides solutions to common problems encountered during the activation of silent this compound gene clusters.
Promoter Engineering (CRISPR-Cas9 Mediated)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no successful transformants after electroporation with CRISPR-Cas9 plasmid. | 1. Low electroporation efficiency. 2. Plasmid is being degraded by host restriction systems. 3. Cas9 toxicity. | 1. Optimize electroporation parameters (voltage, capacitance, resistance). Ensure high-quality, salt-free DNA. 2. Pass the plasmid through a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002) before transformation into Nocardia. 3. Use an inducible promoter to control Cas9 expression to minimize toxicity before inducing gene editing. |
| No this compound production after successful promoter replacement. | 1. The chosen constitutive promoter is not strong enough in Nocardia. 2. The insertion site for the promoter is not optimal for activating the entire operon. 3. The metabolic precursors for this compound are limited. | 1. Test a panel of well-characterized strong constitutive promoters. 2. Analyze the operon structure of the this compound BGC and ensure the promoter is placed upstream of the key biosynthetic genes. 3. Supplement the culture medium with precursors for this compound biosynthesis, such as L-ornithine. |
Co-cultivation
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No induction of this compound production in co-culture. | 1. The chosen co-culture partner does not produce the necessary inducing molecules. 2. The culture conditions (medium, temperature, aeration) do not support the interaction. 3. One organism is outcompeting the other too quickly. | 1. Screen a variety of co-culture partners, including different actinomycetes and fungi.[2] Co-culture with macrophage-like cells has also been shown to induce secondary metabolite production in Nocardia.[7][8] 2. Experiment with different media compositions and physical parameters.[3] 3. Adjust the initial inoculation ratio of the two microorganisms. Consider using a physical separation method (e.g., membrane) to allow for chemical exchange without direct competition. |
| Difficulty in isolating and identifying this compound from the co-culture. | 1. The induced production is at a very low level. 2. The co-culture partner produces compounds that interfere with the detection of this compound. | 1. Optimize the co-culture duration and extraction methods. 2. Analyze the metabolome of the co-culture partner grown in monoculture to identify potentially interfering compounds. Use high-resolution analytical techniques like LC-MS/MS for detection. |
Ribosome Engineering
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Unable to obtain antibiotic-resistant mutants. | 1. The antibiotic concentration is too high. 2. The mutation frequency is very low. | 1. Determine the Minimum Inhibitory Concentration (MIC) of the antibiotic (e.g., streptomycin) for your Nocardia strain and use concentrations slightly above the MIC for selection. 2. Increase the number of spores plated for selection. Consider using a mutagen (e.g., UV irradiation) to increase the mutation rate, followed by selection. |
| Resistant mutants do not show increased this compound production. | 1. The specific mutation in the ribosomal protein or RNA polymerase does not trigger the desired metabolic shift. 2. The culture conditions are not optimized for secondary metabolite production in the mutant strain. | 1. Screen a larger number of resistant mutants. Sequence the rpsL and rpoB genes of the mutants to identify the specific mutations. 2. Test different fermentation media and conditions for the selected mutants. |
Quantitative Data Summary
The following table summarizes the reported fold-increase in the production of relevant secondary metabolites using different activation strategies in actinomycetes. Data for this compound is limited, so examples from closely related compounds and organisms are included to demonstrate the potential efficacy of these methods.
| Activation Strategy | Target Metabolite | Host Strain | Fold Increase in Production | Reference |
| Promoter Engineering (kasO*p insertion) | Rufomycin | Streptomyces sp. MJM3502 | 2.8 - 4.1 | [1] |
| Genetic Engineering (regulator overexpression) | Aborycin | Streptomyces sp. HNS054 | 4.5 | [1] |
| Heterologous Expression | This compound | Streptomyces albus J1074 | Production induced | [4] |
| Co-cultivation | Nocarjamide | Nocardia tenerifensis IFM 10554 T | Production induced | [8][9] |
| Co-cultivation | Dehydropropylpantothenamide | Nocardia uniformis IFM 0856 T | Production induced | [7] |
Experimental Protocols
CRISPR-Cas9 Mediated Promoter Insertion
This protocol provides a general workflow for replacing the native promoter of the this compound BGC with a constitutive promoter in Nocardia.
Materials:
-
Nocardia strain of interest
-
CRISPR-Cas9 vector for actinomycetes (e.g., pCRISPomyces-2)
-
Donor DNA template containing the constitutive promoter flanked by homology arms (500-1000 bp) corresponding to the regions upstream and downstream of the native promoter.
-
E. coli ET12567/pUZ8002 for plasmid propagation.
-
Appropriate antibiotics for selection.
-
Electroporator and cuvettes.
-
Standard molecular biology reagents for PCR, cloning, and DNA purification.
Procedure:
-
Design and construct the sgRNA: Design a 20-bp sgRNA targeting the native promoter region of the this compound BGC. Clone the sgRNA into the CRISPR-Cas9 vector.
-
Construct the donor DNA: Amplify the upstream and downstream homology arms from the Nocardia genomic DNA. Assemble the homology arms with the desired constitutive promoter using techniques like Gibson assembly or overlap extension PCR.
-
Clone the donor DNA into the CRISPR-Cas9 vector: Ligate the assembled donor DNA fragment into the sgRNA-containing CRISPR-Cas9 vector.
-
Transform the final plasmid into E. coli ET12567/pUZ8002: This step is crucial for obtaining unmethylated plasmid DNA, which is important for successful transformation into Nocardia.
-
Prepare Nocardia competent cells: Grow the Nocardia strain to the mid-log phase, harvest the mycelia, and wash with a suitable buffer to prepare electrocompetent cells.
-
Electroporation: Electroporate the CRISPR-Cas9 plasmid into the competent Nocardia cells.
-
Selection and screening: Plate the transformed cells on a selective medium containing the appropriate antibiotic. Screen the resulting colonies by PCR to confirm the promoter replacement.
-
Analysis of this compound production: Cultivate the confirmed mutant strains in a suitable production medium and analyze the culture extracts for this compound production using HPLC or LC-MS.
Co-cultivation for Induction of this compound
This protocol describes a method for co-cultivating Nocardia with another actinomycete to induce this compound production.
Materials:
-
Nocardia strain of interest.
-
Co-culture partner (e.g., another Streptomyces or Nocardia species).
-
Solid and liquid culture media (e.g., ISP2, Bennett's agar).
-
Sterile petri dishes.
-
Solvents for extraction (e.g., ethyl acetate).
-
HPLC or LC-MS for analysis.
Procedure:
-
Prepare inocula: Grow the Nocardia strain and the co-culture partner separately in a suitable liquid medium to obtain sufficient biomass.
-
Solid-phase co-culture:
-
On a solid agar plate, streak the Nocardia strain on one side and the co-culture partner on the other, leaving a small gap between them.
-
Incubate the plate at the optimal growth temperature for several days to weeks.
-
Observe the interaction zone for any changes in pigmentation or morphology.
-
-
Liquid-phase co-culture:
-
Inoculate a liquid production medium with both the Nocardia strain and the co-culture partner.
-
Also, set up monoculture controls for each strain.
-
Incubate the cultures with shaking for an appropriate duration.
-
-
Extraction:
-
For solid cultures, excise the agar from the interaction zone and the monoculture zones, and extract with an organic solvent.
-
For liquid cultures, centrifuge to separate the biomass and supernatant. Extract both with an appropriate solvent.
-
-
Analysis: Analyze the crude extracts by HPLC or LC-MS and compare the metabolic profiles of the co-cultures with the monocultures to identify induced compounds, including this compound.
Visualizations
Caption: Workflow for CRISPR-Cas9 mediated promoter insertion.
References
- 1. researchgate.net [researchgate.net]
- 2. Production of induced secondary metabolites by a co-culture of sponge-associated actinomycetes, Actinokineospora sp. EG49 and Nocardiopsis sp. RV163 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel secondary metabolites encoded in actinomycete genomes through coculture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nonG, a constituent of the nonactin biosynthetic gene cluster, regulates this compound synthesis in Streptomyces albus J1074 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Generation of a cluster-free Streptomyces albus chassis strains for improved heterologous expression of secondary metabolite clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Search for natural products from actinomycetes of the genus Nocardia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Natural Products from Nocardia and Their Role in Pathogenicity | Microbial Physiology | Karger Publishers [karger.com]
Enhancing Nocardamine production through genetic engineering of producing strains
Welcome to the technical support center for enhancing nocardamine production through the genetic engineering of producing strains. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary genetic strategies for increasing this compound production in Streptomyces or Nocardia species?
A1: The primary genetic strategies focus on two main areas: increasing the expression of the this compound biosynthetic gene cluster (BGC) and optimizing the metabolic flux towards its precursors. Key approaches include:
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Overexpression of the this compound BGC: Placing the entire BGC under the control of a strong, constitutive promoter.
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Deregulation of the Biosynthetic Pathway: Knocking out negative regulatory elements, such as the iron-dependent regulator ideR, which represses the expression of the this compound BGC in the presence of iron.[1]
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Precursor Pathway Engineering: Overexpressing genes involved in the synthesis of the primary precursor, L-lysine, and its conversion to cadaverine, a key building block of this compound.
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Heterologous Expression: Transferring the this compound BGC from a native producer to a well-characterized, fast-growing, and genetically tractable host strain, such as Streptomyces coelicolor or Streptomyces albus.[2][3]
Q2: We are not seeing any this compound production after heterologously expressing the biosynthetic gene cluster in S. albus. What could be the issue?
A2: Lack of production in a heterologous host can stem from several factors:
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Codon Usage: The codon usage of the this compound BGC from the native producer may not be optimal for S. albus. Consider codon-optimizing the genes for your expression host.
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Promoter Strength: The promoter used to drive the expression of the BGC may not be strong enough in the new host. Experiment with different strong constitutive or inducible promoters.
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Metabolic Burden: Overexpression of a large BGC can impose a significant metabolic burden on the host, leading to slow growth and low production. Ensure your cultivation media is rich and provides all necessary nutrients.
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Missing Precursors: The heterologous host may not produce sufficient amounts of the required precursors, such as L-lysine and cadaverine. Consider co-expressing genes for precursor biosynthesis.
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Transcriptional Regulators: Some BGCs require specific transcriptional activators for their expression. A TetR family transcriptional regulator, nonG, has been shown to regulate this compound synthesis.[2] Ensure that any necessary regulatory genes are included in your expression construct.
Q3: Our ideR knockout mutant in Streptomyces avermitilis shows only a marginal increase in this compound production. How can we further improve the yield?
A3: While knocking out ideR is a good first step to relieve iron-dependent repression, other factors can limit production.[1] To further enhance the yield, consider the following:
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Precursor Supply: The availability of L-lysine and cadaverine may now be the limiting factor. Overexpress key enzymes in the lysine biosynthesis pathway.
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Oxygen Supply: this compound biosynthesis is an aerobic process. Optimize fermentation conditions to ensure adequate dissolved oxygen levels.
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Carbon Source: The choice of carbon source in your fermentation medium can significantly impact secondary metabolite production. Experiment with different carbon sources, such as glucose, glycerol, or mannitol.
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Combined Approaches: Combine the ideR knockout with the overexpression of the this compound BGC under a strong promoter for a synergistic effect.
Troubleshooting Guides
Issue 1: Low this compound Titer After Gene Overexpression
Problem: You have successfully cloned and overexpressed the this compound biosynthetic gene cluster in your production strain, but the resulting this compound titer is significantly lower than expected.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Promoter | Replace the native promoter with a library of strong, well-characterized constitutive promoters. | Identification of a promoter that drives higher levels of gene expression and this compound production. |
| Precursor Limitation | Co-express genes for the biosynthesis of L-lysine and its conversion to cadaverine. | Increased availability of precursors, leading to a higher flux through the this compound pathway and increased product yield. |
| Metabolic Burden | Optimize the fermentation medium with nutrient-rich supplements to support robust growth despite the metabolic load of gene overexpression. | Improved cell growth and viability, allowing for sustained high-level production of this compound. |
| Feedback Inhibition | Identify and mutate key enzymes in the biosynthetic pathway that may be subject to feedback inhibition by this compound. | Relief of feedback inhibition, allowing for the accumulation of higher concentrations of this compound. |
Issue 2: Inconsistent Results with CRISPR/Cas9-mediated Gene Knockout
Problem: You are attempting to knock out the ideR gene using CRISPR/Cas9 in your Nocardia strain, but you are observing a low editing efficiency and a high number of wild-type colonies.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inefficient sgRNA | Design and test multiple sgRNAs targeting different locations within the ideR gene. | Identification of a highly efficient sgRNA that leads to a higher frequency of successful gene knockout events. |
| Poor Plasmid Delivery | Optimize the electroporation or conjugation protocol for your specific Nocardia strain. | Increased transformation efficiency, resulting in a higher number of cells receiving the CRISPR/Cas9 machinery. |
| Cas9 Toxicity | Use an inducible promoter to control the expression of the Cas9 nuclease, minimizing its toxic effects on the host cells. | Improved cell viability after transformation and a higher recovery rate of edited clones. |
| Inefficient Homologous Recombination | Increase the length of the homology arms on your repair template to enhance the efficiency of homologous recombination. | A higher percentage of double-crossover events, leading to the desired gene replacement. |
Experimental Protocols
Protocol 1: CRISPR/Cas9-Mediated Knockout of the ideR Gene in Nocardia
This protocol outlines the steps for deleting the ideR gene to derepress the this compound biosynthetic pathway.
-
sgRNA Design and Plasmid Construction:
-
Design two sgRNAs targeting the 5' and 3' ends of the ideR gene.
-
Clone the sgRNAs into a CRISPR/Cas9 vector suitable for Nocardia, containing the Cas9 nuclease under an inducible promoter.
-
Construct a repair template plasmid containing ~1kb homology arms flanking a selection marker (e.g., apramycin resistance gene).
-
-
Transformation of Nocardia:
-
Prepare electrocompetent Nocardia cells.
-
Co-transform the CRISPR/Cas9 plasmid and the repair template plasmid into the Nocardia strain via electroporation.
-
Plate the transformed cells on a selective medium containing the appropriate antibiotic.
-
-
Screening for Mutants:
-
Isolate individual colonies and screen for the desired gene knockout by colony PCR using primers flanking the ideR gene.
-
Confirm the gene deletion by Sanger sequencing of the PCR product.
-
-
Curing of the CRISPR Plasmid:
-
Culture the confirmed mutant in a non-selective medium to facilitate the loss of the CRISPR/Cas9 plasmid.
-
Verify the loss of the plasmid by replica plating onto selective and non-selective media.
-
Protocol 2: Overexpression of the this compound Biosynthetic Gene Cluster
This protocol describes the overexpression of the entire this compound BGC under the control of a strong constitutive promoter.
-
BGC Amplification and Cloning:
-
Amplify the entire this compound BGC from the genomic DNA of the producing strain using high-fidelity PCR.
-
Clone the BGC into an integrative expression vector downstream of a strong constitutive promoter (e.g., ermEp*).
-
-
Transformation and Integration:
-
Introduce the expression vector into the desired Streptomyces host strain via intergeneric conjugation from E. coli.
-
Select for exconjugants that have integrated the expression vector into their genome using an appropriate antibiotic marker.
-
-
Verification of Integration:
-
Confirm the stable integration of the BGC into the host genome by PCR using primers specific to the BGC and the host chromosome.
-
-
Fermentation and Analysis:
-
Cultivate the engineered strain in a suitable production medium.
-
Extract the secondary metabolites from the culture broth and cell biomass.
-
Analyze the extracts for this compound production using HPLC-MS.
-
Data Presentation
The following table provides illustrative quantitative data on the potential enhancement of this compound production through various genetic engineering strategies. Note: This data is hypothetical and intended for comparative purposes.
| Strain | Genetic Modification | This compound Titer (mg/L) | Fold Increase |
| Wild-Type | - | 50 | 1.0 |
| ideR Knockout | Deletion of the ideR gene | 150 | 3.0 |
| BGC Overexpression | Integration of an extra copy of the this compound BGC under the ermEp* promoter | 250 | 5.0 |
| ideR KO + BGC OE | Combination of ideR knockout and BGC overexpression | 600 | 12.0 |
| Precursor Engineering | Overexpression of lysine biosynthesis genes in the ideR KO + BGC OE strain | 850 | 17.0 |
Visualizations
Caption: Regulatory pathway of this compound biosynthesis.
Caption: Workflow for CRISPR/Cas9-mediated ideR gene knockout.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. researchgate.net [researchgate.net]
- 2. nonG, a constituent of the nonactin biosynthetic gene cluster, regulates this compound synthesis in Streptomyces albus J1074 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Streptomycetes: Surrogate Hosts for the Genetic Manipulation of Biosynthetic Gene Clusters and Production of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Resolving issues with Nocardamine solubility for bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nocardamine. The information is designed to address common challenges related to its solubility and use in bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary uses in research?
A1: this compound is a cyclic siderophore, a small molecule with a high affinity for iron.[1] In research, it is often used for its iron-chelating properties, which can induce cellular responses to iron deprivation. It has also been investigated for its potential antimicrobial and anticancer activities.
Q2: In which solvents is this compound soluble?
A2: this compound is soluble in a variety of organic solvents and has some solubility in water with heating. Common laboratory solvents for this compound include Dimethyl Sulfoxide (DMSO), ethanol, methanol, and dichloromethane.
Q3: What is the recommended method for preparing a this compound stock solution?
A3: For most cell-based assays, a concentrated stock solution is prepared in an organic solvent like DMSO. It is crucial to ensure the this compound is completely dissolved before further dilution. Gentle warming or vortexing can aid dissolution. The stock solution should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Q4: My this compound precipitates when I add it to my cell culture medium. What could be the cause?
A4: Precipitation of this compound in aqueous solutions like cell culture media is a common issue, often due to its hydrophobic nature. Several factors can contribute to this:
-
High Final Concentration: The final concentration of this compound in the media may exceed its solubility limit.
-
Solvent Shock: Rapidly diluting a concentrated DMSO stock into the aqueous medium can cause the compound to "crash out" of solution.
-
Temperature Changes: Adding a cold stock solution to warm media can decrease solubility.
-
Media Components: Interactions with salts or other components in the cell culture media can sometimes lead to precipitation.
Q5: How can I prevent this compound from precipitating in my experiments?
A5: To prevent precipitation, consider the following strategies:
-
Lower Final Concentration: Determine the lowest effective concentration of this compound for your experiment.
-
Serial Dilution: Instead of adding the stock solution directly to your final volume of media, perform one or more intermediate dilutions in a smaller volume of media first.
-
Gradual Addition: Add the this compound stock solution drop-wise to the media while gently vortexing or swirling to ensure rapid and even dispersion.
-
Pre-warm Media: Ensure your cell culture media is at 37°C before adding the this compound solution.
-
Control DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible (ideally ≤ 0.1%) to avoid solvent-induced toxicity and solubility issues. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Notes |
| DMSO | 5 mg/mL | A common solvent for preparing high-concentration stock solutions. |
| Ethanol | Soluble | Can be used as an alternative to DMSO. |
| Methanol | Soluble | Another potential solvent for stock solutions. |
| Dichloromethane | Soluble | Less commonly used for cell culture applications due to its volatility and toxicity. |
| Water | Soluble with heating | Direct dissolution in aqueous buffers can be challenging. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Warming block or water bath (optional)
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. If necessary, gently warm the solution to 37°C to aid dissolution. Visually inspect the solution to ensure no particulate matter remains.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Protocol 2: General Cytotoxicity Bioassay with this compound
Materials:
-
Adherent or suspension cells in culture
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (from Protocol 1)
-
Cell viability reagent (e.g., MTT, XTT, or a commercial kit)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Incubate overnight at 37°C and 5% CO2.
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare a series of dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations. Remember to keep the final DMSO concentration consistent and low across all wells.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with DMSO only) and a positive control for cell death if available.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Cell Viability Assessment: Following the incubation period, assess cell viability using your chosen method. For an MTT assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Read the absorbance on a microplate reader at the appropriate wavelength.
-
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
Mandatory Visualization
Caption: this compound's iron chelation leads to cellular responses via the ERK and Wnt/β-catenin signaling pathways.
Caption: A workflow for troubleshooting this compound precipitation in cell culture media.
References
Validation & Comparative
Nocardamine vs. Desferrioxamine B: A Comparative Analysis of Iron Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the iron (Fe³⁺) binding affinities of two prominent hydroxamate siderophores: Nocardamine (also known as Desferrioxamine E) and Desferrioxamine B. Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge iron from their environment. Their exceptional ability to bind iron has made them crucial molecules in various fields, from microbiology to medicine, particularly in the treatment of iron overload disorders and as potential drug delivery agents. This document summarizes key quantitative data, details common experimental protocols for affinity determination, and illustrates the fundamental iron chelation process.
Quantitative Comparison of Iron (III) Binding Affinity
The stability of the iron complexes formed by this compound and Desferrioxamine B is a critical measure of their binding affinity. This is typically expressed as a formation or stability constant (Kf) or its logarithm (log Kf). A higher value indicates a more stable complex and thus a stronger affinity for iron.
| Siderophore | Synonym(s) | Type | Iron (III) Affinity Constant (Kf) | Log Kf | Reference(s) |
| This compound | Desferrioxamine E | Cyclic Tris-hydroxamate | 10³² M⁻¹ | 32 | [1] |
| Desferrioxamine B | Desferal, DFO-B | Linear Tris-hydroxamate | 10³⁰·⁶ M⁻¹ | 30.6 | [2] |
Note: The data clearly indicates that this compound possesses a higher binding affinity for ferric iron compared to Desferrioxamine B, as evidenced by its larger formation constant.
Experimental Protocols for Determining Iron Binding Affinity
The determination of iron-siderophore stability constants relies on precise and well-established experimental techniques. The following are detailed overviews of the primary methods employed in the field.
Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes. The protocol involves monitoring the pH of a solution as a titrant is added, which allows for the calculation of protonation constants of the ligand and the stability constants of the metal-ligand complex.
Principle: The formation of a metal-siderophore complex involves the displacement of protons from the ligand's functional groups. By titrating a solution of the siderophore with a strong base in the absence and presence of the metal ion (Fe³⁺), the extent of this proton displacement can be quantified. The difference between the titration curves is used to calculate the concentration of the complexed ligand and, subsequently, the stability constant.
Generalized Protocol:
-
Solution Preparation:
-
Prepare a stock solution of the siderophore (this compound or Desferrioxamine B) of known concentration in a suitable electrolyte solution (e.g., 0.1 M KCl or NaClO₄) to maintain constant ionic strength.
-
Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH or KOH), ensuring it is carbonate-free.
-
Prepare a stock solution of a ferric salt (e.g., FeCl₃ or Fe(NO₃)₃) of known concentration. The concentration should be accurately determined by methods such as gravimetry or chelatometry.[3]
-
All solutions should be prepared using deionized, distilled water, and glassware should be acid-washed to remove any trace metal contaminants.
-
-
Calibration:
-
Calibrate the pH electrode and potentiometer using standard buffer solutions (e.g., at pH 4.0, 7.0, and 10.0). The calibration should be performed at the same temperature as the titrations.
-
-
Ligand Protonation Titration:
-
Pipette a known volume of the siderophore stock solution into a thermostatted titration vessel.
-
Add a known volume of a standardized strong acid to lower the initial pH.
-
Titrate the solution with the standardized strong base, recording the pH and the volume of titrant added at regular intervals. It is crucial to allow the solution to reach equilibrium after each addition.
-
-
Metal-Ligand Titration:
-
Repeat the titration procedure with a solution containing the same concentration of the siderophore and the strong acid, but with the addition of a known concentration of the ferric salt. The metal-to-ligand ratio is typically 1:1 or with a slight excess of the ligand.
-
-
Data Analysis:
-
Plot the titration curves (pH vs. volume of base added) for both the ligand-only and the metal-ligand solutions.
-
The protonation constants (pKa values) of the siderophore are determined from the ligand-only titration curve using specialized software.
-
The stability constant (log Kf) of the Fe(III)-siderophore complex is calculated from the displacement between the two titration curves, taking into account the protonation constants of the ligand and the hydrolysis constants of the ferric ion.
-
Spectrophotometric Assays (e.g., Chrome Azurol S - CAS Assay)
Spectrophotometric methods are widely used for the detection and quantification of siderophores. The Chrome Azurol S (CAS) assay is a universal method that relies on the competition for iron between the siderophore and a dye-iron complex.
Principle: The CAS assay solution contains a ternary complex of Chrome Azurol S, Fe³⁺, and a detergent like hexadecyltrimethylammonium bromide (HDTMA), which is blue in color. When a sample containing a siderophore with a high affinity for iron is added, the siderophore removes the iron from the CAS complex. This results in a color change from blue to orange/yellow, which can be quantified by measuring the decrease in absorbance at a specific wavelength (typically around 630 nm).[4][5]
Generalized Protocol for Quantitative Analysis:
-
Preparation of CAS Assay Solution:
-
Solution 1 (CAS): Dissolve Chrome Azurol S in deionized water.
-
Solution 2 (Fe³⁺): Dissolve FeCl₃·6H₂O in 10 mM HCl.
-
Solution 3 (HDTMA): Dissolve hexadecyltrimethylammonium bromide in deionized water.
-
Slowly mix Solution 2 with Solution 1, and then add Solution 3 while stirring to form the blue-colored CAS assay solution.
-
-
Assay Procedure:
-
Prepare a series of standard solutions of a known iron chelator (often Desferrioxamine B is used as a reference) at various concentrations.
-
In a cuvette or a microplate well, mix a sample of the siderophore solution (e.g., purified this compound or a culture supernatant) with the CAS assay solution.
-
Incubate the mixture at room temperature for a defined period to allow for the color change to stabilize.
-
Measure the absorbance of the solution at approximately 630 nm using a spectrophotometer. A reference sample containing the buffer or medium without the siderophore is used to measure the initial absorbance.
-
-
Quantification:
-
The amount of siderophore is quantified by the decrease in absorbance of the CAS assay solution.
-
A standard curve is generated by plotting the change in absorbance against the concentration of the reference siderophore (e.g., Desferrioxamine B).
-
The concentration of the unknown siderophore in the sample can then be determined from this standard curve and is often expressed in "Desferal equivalents".
-
Siderophore-Mediated Iron Chelation
The high affinity of this compound and Desferrioxamine B for iron is attributed to their hydroxamate functional groups, which act as bidentate ligands, coordinating the ferric ion in a 1:1 stoichiometry. This process is fundamental to their biological function and therapeutic applications.
Caption: Diagram illustrating the chelation of ferric iron by a siderophore.
References
- 1. Monitoring iron uptake by siderophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. publications.iupac.org [publications.iupac.org]
- 3. cost-nectar.eu [cost-nectar.eu]
- 4. Universal chemical assay for the detection and determination of siderophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Friendly Complexing Agent for Spectrophotometric Determination of Total Iron - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Nocardamine and Pyoverdine in Bacterial Iron Acquisition
A comprehensive guide for researchers on the performance, mechanisms, and experimental evaluation of two prominent siderophores in facilitating bacterial iron uptake.
In the perpetual quest for the essential nutrient iron, bacteria have evolved sophisticated strategies, among which the secretion of high-affinity iron chelators, known as siderophores, is paramount. This guide provides a detailed comparison of two well-characterized siderophores: Nocardamine, a hydroxamate-type xenosiderophore, and Pyoverdine, the primary endogenous siderophore of Pseudomonas aeruginosa. We delve into their mechanisms of action, comparative efficacy based on experimental data, and the intricate signaling pathways governing their uptake.
At a Glance: this compound vs. Pyoverdine
| Feature | This compound | Pyoverdine |
| Type | Exosiderophore (utilized by various bacteria, including P. aeruginosa) | Endogenous siderophore of Pseudomonas species |
| Chemical Class | Cyclic trihydroxamate | Peptidyl-chromophore |
| Primary Transporter in P. aeruginosa | FoxA | FpvA, FpvB |
| Iron Chelation Efficacy | High | Very High |
Performance in Iron Acquisition: A Data-Driven Comparison
Direct comparative studies on the cellular uptake kinetics of this compound and Pyoverdine in the same bacterial strain under identical conditions are limited in the current literature. However, the efficacy of these siderophores can be inferred from their ability to mobilize iron from host iron-storage proteins and from individual uptake assays.
Iron Mobilization from Ferritin
A key measure of a siderophore's effectiveness is its ability to acquire iron from host proteins like ferritin. A comparative study using a dialysis membrane assay provides quantitative insights into the iron mobilization capabilities of Desferrioxamine, a close structural and functional analog of this compound, and Pyoverdine.
Table 1: Comparative Iron Mobilization from Ferritin [1][2]
| Siderophore | % Iron Mobilization (at pH 6.0, equimolar concentration) |
| Desferrioxamine (this compound analog) | 38.5 ± 1.2% |
| Pyoverdine | 32.0 ± 4.8% |
Data from in vitro dialysis membrane assay comparing the ability of siderophores to mobilize ⁵⁹Fe from ferritin.
These results indicate that Desferrioxamine is slightly more effective at mobilizing iron from ferritin under these in vitro conditions compared to Pyoverdine[1][2].
Cellular Iron Uptake
Table 2: this compound-Mediated ⁵⁵Fe Uptake
| Bacterial Strain | Time (minutes) | ⁵⁵Fe Uptake (pmol/10⁸ cells) |
| ΔpvdFΔpchA | 5 | ~1.5 |
| 10 | ~2.5 | |
| 20 | ~4.0 | |
| 30 | ~5.0 |
Data adapted from a ⁵⁵Fe uptake assay in a P. aeruginosa strain deficient in pyoverdine (pvdF) and pyochelin (pchA) synthesis, incubated with 200 nM of ⁵⁵Fe-Nocardamine complex.
Table 3: Pyoverdine-Mediated ⁵⁵Fe Uptake
| Bacterial Strain | Time (minutes) | ⁵⁵Fe Uptake (cpm) |
| PAO1 (Wild-Type) | 5 | ~2000 |
| 10 | ~4000 | |
| 15 | ~5500 |
Data adapted from a ⁵⁵Fe uptake assay in P. aeruginosa PAO1 incubated with 100 nM of ⁵⁵Fe-Pyoverdine complex. Note: Direct comparison of uptake values between tables is not recommended due to differences in experimental conditions (e.g., strain, siderophore concentration, and units of measurement).
Mechanisms of Iron Acquisition and Regulation
The processes of iron acquisition by this compound and Pyoverdine are tightly regulated and involve distinct transport machinery and signaling cascades.
This compound Iron Acquisition Pathway
This compound is recognized as a xenosiderophore by P. aeruginosa. The ferric-Nocardamine complex is transported across the outer membrane exclusively by the TonB-dependent transporter, FoxA. The expression of the foxA gene is induced by the presence of its substrate, ferri-Nocardamine, through a cell-surface signaling mechanism.
Pyoverdine Iron Acquisition Pathway
Pyoverdine is synthesized and secreted by P. aeruginosa in iron-depleted conditions. After chelating ferric iron, the ferri-pyoverdine complex is recognized by its primary outer membrane transporter, FpvA. The uptake of ferri-pyoverdine and the expression of pyoverdine synthesis genes are regulated by a complex signaling cascade initiated by the binding of ferri-pyoverdine to FpvA.
Experimental Protocols
Accurate assessment of siderophore efficacy relies on standardized experimental procedures. Below are detailed methodologies for conducting ⁵⁵Fe uptake assays for both this compound and Pyoverdine.
General ⁵⁵Fe Uptake Assay Workflow
The following diagram illustrates the general workflow for a siderophore-mediated ⁵⁵Fe uptake experiment.
Protocol 1: ⁵⁵Fe-Nocardamine Uptake Assay
This protocol is adapted for use with P. aeruginosa strains, particularly those where endogenous siderophore production is knocked out to specifically measure uptake via the exosiderophore pathway.
-
Bacterial Strain and Growth Conditions:
-
Use a P. aeruginosa strain deficient in pyoverdine and pyochelin synthesis (e.g., ΔpvdFΔpchA) to ensure that iron uptake is mediated solely by the exosiderophore pathway being studied.
-
Grow the bacterial culture overnight in an iron-limited medium, such as succinate minimal medium, to induce the expression of siderophore uptake systems.
-
-
Preparation of Cells:
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with an equal volume of fresh, iron-deficient medium.
-
Resuspend the cells in a suitable buffer, such as 50 mM Tris-HCl (pH 8.0), to a specific optical density (e.g., OD₆₀₀ of 1.0).
-
-
Preparation of ⁵⁵Fe-Nocardamine Complex:
-
Prepare a solution of this compound.
-
Add ⁵⁵FeCl₃ to the this compound solution and incubate at room temperature to allow for the formation of the ⁵⁵Fe-Nocardamine complex. A typical final concentration for the uptake assay is 200 nM.
-
-
Uptake Assay:
-
Incubate the resuspended cells at 37°C with shaking.
-
Initiate the transport assay by adding the ⁵⁵Fe-Nocardamine complex to the cell suspension.
-
At various time points (e.g., 0, 5, 10, 20, 30 minutes), remove aliquots of the cell suspension.
-
Immediately filter the aliquots through a 0.22 µm filter to separate the cells from the medium.
-
Wash the filters with an appropriate buffer to remove any non-specifically bound radioactivity.
-
-
Measurement and Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the amount of ⁵⁵Fe uptake (e.g., in pmol/10⁸ cells) against time to determine the rate of uptake.
-
As a control, perform the assay in the presence of a protonophore like CCCP to confirm that the uptake is an active, energy-dependent process.
-
Protocol 2: ⁵⁵Fe-Pyoverdine Uptake Assay
This protocol is designed to measure the uptake of the endogenous siderophore Pyoverdine in P. aeruginosa.
-
Bacterial Strain and Growth Conditions:
-
Use the desired P. aeruginosa strain (e.g., wild-type PAO1).
-
Grow the culture overnight in an iron-limited medium to stimulate pyoverdine production and the expression of its uptake machinery.
-
-
Preparation of Cells:
-
Harvest and wash the cells as described in Protocol 1.
-
Resuspend the cells in 50 mM Tris-HCl (pH 8.0) to a specified OD₆₀₀ (e.g., 0.5).
-
-
Preparation of ⁵⁵Fe-Pyoverdine Complex:
-
Purify pyoverdine from the supernatant of an iron-starved P. aeruginosa culture.
-
Prepare the ⁵⁵Fe-Pyoverdine complex by incubating the purified pyoverdine with ⁵⁵FeCl₃. A typical final concentration for the assay is 100 nM.
-
-
Uptake Assay:
-
Pre-incubate the cell suspension at 37°C for a short period (e.g., 15 minutes).
-
Start the transport assay by adding the ⁵⁵Fe-Pyoverdine complex.
-
Collect and process aliquots at different time intervals as described for the this compound assay.
-
-
Measurement and Analysis:
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Graph the counts per minute (cpm) or calculated molar uptake against time to visualize the uptake kinetics.
-
Include a control with an energy poison (CCCP) to verify active transport.
-
Conclusion
Both this compound and Pyoverdine are highly effective siderophores that play crucial roles in bacterial iron acquisition. While Desferrioxamine, a this compound analog, shows a slight advantage in mobilizing iron from ferritin in vitro, Pyoverdine is the primary high-affinity siderophore produced by P. aeruginosa and is essential for its virulence. The choice of which siderophore to study or target in drug development will depend on the specific research question and the bacterial species of interest. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers to further investigate and compare the efficacy of these and other siderophores in various biological contexts.
References
Nocardamine's Antimicrobial Activity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced antimicrobial properties of siderophores is crucial for innovating new therapeutic strategies. This guide provides a comparative analysis of Nocardamine's antimicrobial activity against other siderophores, supported by available experimental data and detailed methodologies.
Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge for ferric iron, an essential nutrient, from their environment. While their primary role is to facilitate iron uptake for the producing organism, their ability to sequester this vital element can also be harnessed for antimicrobial purposes. This compound, a cyclic hydroxamate siderophore produced by various Actinomycetes, presents an interesting case study in this context. This guide will delve into its antimicrobial potential in comparison to other well-known siderophores.
Comparative Antimicrobial Activity of Siderophores
The antimicrobial activity of a siderophore is intrinsically linked to its ability to withhold iron from pathogenic microbes, effectively starving them. However, the efficacy of this strategy is highly dependent on the specific siderophore, the target microorganism, and the environmental conditions.
This compound has demonstrated a range of antimicrobial effects. For instance, studies have reported its activity against certain Gram-positive bacteria and, more specifically, against various Vibrio species, with Minimum Inhibitory Concentration (MIC) values between 8 and 128 μg/mL.[1] In some cases, however, its activity is characterized as weak.[2]
In contrast, Deferoxamine, another well-known hydroxamate siderophore structurally similar to this compound, often exhibits no direct antimicrobial activity.[3] In fact, some bacteria can utilize Deferoxamine as a xenosiderophore, meaning they can acquire iron from it, negating any potential antimicrobial effect.[4] However, Deferoxamine has been shown to act synergistically with certain antibiotics, enhancing their efficacy.[4]
The antimicrobial potential of siderophores is not limited to their native forms. A promising strategy in antimicrobial drug development is the creation of siderophore-antibiotic conjugates. These "Trojan horse" molecules utilize the bacteria's own siderophore uptake systems to deliver a potent antibiotic payload directly into the cell.[5][6] This approach has been successfully commercialized with drugs like Cefiderocol.
The following table summarizes available data on the antimicrobial activity of this compound and other selected siderophores. It is important to note that direct comparisons of MIC values across different studies can be challenging due to variations in experimental conditions, such as the specific strains tested and the composition of the culture media.
| Siderophore | Type | Target Organism(s) | Reported MIC (μg/mL) | Reference(s) |
| This compound | Cyclic Hydroxamate | Vibrio vulnificus, Vibrio alginolyticus, Vibrio parahaemolyticus | 8 - 128 | [1] |
| Enterococcus faecium, Bacillus subtilis | Weak activity reported | [2] | ||
| Deferoxamine | Linear Hydroxamate | Various nosocomial pathogens | >512 (no direct inhibition) | [3] |
| Exochelin-MS | Linear Hydroxamate | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.05 - 0.5 (in combination with ampicillin) | |
| Metallo-β-lactamase-producing Pseudomonas aeruginosa and Acinetobacter baumannii | 0.05 - 0.5 (in combination with ampicillin) | |||
| Cefiderocol | Siderophore-Cephalosporin Conjugate | Carbapenem-resistant Enterobacteriaceae | MIC₅₀: 0.25, MIC₉₀: 2 |
Experimental Protocols
Accurate assessment of a siderophore's antimicrobial activity requires specific and controlled experimental conditions, particularly concerning iron availability in the growth media.
Minimum Inhibitory Concentration (MIC) Assay for Siderophores
This protocol outlines the determination of the MIC of a siderophore using the broth microdilution method.
-
Preparation of Iron-Depleted Media:
-
Prepare a cation-adjusted Mueller-Hinton broth (CAMHB) as per the manufacturer's instructions.
-
To deplete iron, treat the broth with an iron-chelating resin (e.g., Chelex 100) or by the addition of a non-utilizable iron chelator like 2,2'-bipyridine, followed by sterilization. The final iron concentration should be verified.
-
-
Inoculum Preparation:
-
From a fresh culture plate (e.g., 18-24 hours growth), select several colonies of the test microorganism.
-
Suspend the colonies in sterile saline or phosphate-buffered saline (PBS) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in the iron-depleted CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Microdilution Plate Setup:
-
Dispense 50 µL of iron-depleted CAMHB into each well of a 96-well microtiter plate.
-
In the first well of a row, add 50 µL of the siderophore stock solution to achieve the highest desired concentration.
-
Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, discarding the final 50 µL from the last well in the dilution series.
-
Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL.
-
Include a positive control (inoculum in broth without siderophore) and a negative control (broth only).
-
-
Incubation and Interpretation:
-
Incubate the plates at the optimal temperature for the test organism (e.g., 35-37°C) for 16-20 hours.
-
The MIC is defined as the lowest concentration of the siderophore that completely inhibits visible growth of the microorganism.
-
Chrome Azurol S (CAS) Assay for Siderophore Detection
The CAS assay is a universal method for detecting and quantifying siderophore production.
-
Preparation of CAS Agar:
-
Prepare the CAS assay solution containing Chrome Azurol S, hexadecyltrimethylammonium bromide (HDTMA), and a FeCl₃ solution.
-
Prepare a suitable growth medium (e.g., LB agar) and autoclave.
-
Cool the agar to approximately 50°C and aseptically mix the CAS assay solution with the agar.
-
Pour the CAS agar into petri dishes and allow them to solidify.[7]
-
-
Inoculation and Incubation:
-
Spot-inoculate the test microorganisms onto the surface of the CAS agar plates.
-
Incubate the plates at the appropriate temperature for the organism until growth is evident.
-
-
Interpretation:
-
Siderophore production is indicated by a color change of the agar from blue to orange or yellow around the microbial colonies. The diameter of this halo is proportional to the amount of siderophore produced.
-
Visualizing the Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanism of Iron Competition
Caption: MIC Assay Workflow
Conclusion
This compound exhibits modest antimicrobial activity against a specific range of bacteria, primarily through the mechanism of iron sequestration. Its efficacy appears to be lower than that of some other siderophores when used as a standalone agent. However, the broader field of siderophore research, including the development of siderophore-antibiotic conjugates, holds significant promise for combating antimicrobial resistance. Future research should focus on standardized, direct comparative studies of various siderophores against a wide panel of clinically relevant pathogens to better elucidate their therapeutic potential. Furthermore, exploring the synergistic effects of this compound and other siderophores with existing antibiotics could unveil new avenues for combination therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Antibacterial Activities of Iron Chelators against Common Nosocomial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Preliminary Study on the Effect of Deferoxamine on the Disruption of Bacterial Biofilms and Antimicrobial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydroxamate siderophores: Natural occurrence, chemical synthesis, iron binding affinity and use as Trojan horses against pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Siderophore conjugates to combat antibiotic-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
Microbial Communities and Nocardamine: A Comparative Guide to Cross-Feeding Interactions
For Researchers, Scientists, and Drug Development Professionals
The intricate web of interactions within microbial communities often revolves around the competition for essential nutrients. Iron, a critical element for numerous cellular processes, is frequently a limiting resource in many environments. To overcome this scarcity, many microorganisms produce and secrete high-affinity iron chelators known as siderophores. Nocardamine, a cyclic trihydroxamate siderophore, is a key player in this iron-scavenging game, produced by various bacteria, including species of Streptomyces, Nocardia, and Pseudomonas.
This guide provides a comparative analysis of cross-feeding studies involving this compound in microbial communities. Cross-feeding, or "siderophore piracy," occurs when one microorganism utilizes a siderophore produced by another. This phenomenon has significant implications for microbial ecology, shaping community structure and dynamics. Furthermore, understanding these interactions can be leveraged for various applications, including the development of novel antimicrobial strategies that exploit bacterial iron acquisition systems.
Performance Comparison: this compound Utilization Across Species
The ability to utilize this compound as an iron source varies among different bacterial species, primarily depending on the presence of specific outer membrane receptors and transport systems. Here, we compare two well-documented instances of this compound-related microbial interactions: the direct uptake by Pseudomonas aeruginosa and the responsive production of related siderophores by Streptomyces coelicolor in the presence of a competing species.
Quantitative Data on this compound-Mediated Iron Uptake
The following table summarizes the quantitative data from a study on this compound-dependent iron uptake by Pseudomonas aeruginosa. This bacterium is a proficient "pirate," capable of utilizing a wide range of siderophores produced by other microorganisms.
| Bacterial Strain | Condition | 55Fe Uptake Rate (pmol/10^9 cells/min) | Key Transporter Involved |
| Pseudomonas aeruginosa PAO1 | + this compound | ~1.5 | FoxA |
| Pseudomonas aeruginosa ΔfoxA mutant | + this compound | ~0.1 (background level) | - |
This data is based on studies investigating the role of the FoxA outer membrane transporter in P. aeruginosa.
Interspecies Siderophore Interactions: A Case Study
In contrast to direct piracy, some microbial interactions involving siderophores are more nuanced. A study of the interaction between Streptomyces coelicolor and Amycolatopsis sp. AA4 revealed that S. coelicolor significantly upregulates the production of acylated forms of desferrioxamine (a class of siderophores to which this compound belongs) when in proximity to Amycolatopsis sp. AA4. This is a defensive response to the potent siderophore, amychelin, produced by Amycolatopsis sp. AA4. While not a direct cross-feeding of this compound, this interaction highlights the competitive dynamics mediated by these iron chelators.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments cited in the study of this compound cross-feeding.
Protocol 1: 55Fe Uptake Assay in Pseudomonas aeruginosa
This protocol is used to quantify the rate of iron uptake mediated by a specific siderophore.
1. Bacterial Culture Preparation:
-
Grow P. aeruginosa strains (wild-type and mutants) overnight in a nutrient-rich medium (e.g., Luria-Bertani broth).
-
Subculture the bacteria in an iron-deficient medium (e.g., succinate minimal medium) to induce the expression of siderophore uptake systems.
-
Grow the cultures to the mid-logarithmic phase.
2. Preparation of 55Fe-Nocardamine Complex:
-
Mix a solution of this compound with 55FeCl3 in a suitable buffer (e.g., Tris-HCl, pH 7.5).
-
Incubate the mixture for at least one hour at room temperature to allow for the formation of the 55Fe-Nocardamine complex.
3. Uptake Assay:
-
Harvest the bacterial cells from the iron-deficient culture by centrifugation and wash them with an appropriate buffer.
-
Resuspend the cells to a specific optical density (e.g., OD600 of 1.0).
-
Initiate the uptake experiment by adding the 55Fe-Nocardamine complex to the cell suspension.
-
At various time points, take aliquots of the cell suspension and filter them through a 0.45 µm nitrocellulose membrane.
-
Wash the filters rapidly with a buffer to remove unbound 55Fe-Nocardamine.
4. Quantification:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the rate of iron uptake based on the amount of 55Fe accumulated over time and normalize it to the cell number.
Protocol 2: Co-culture Assay for Siderophore-Mediated Interactions
This protocol is designed to study the chemical interactions between two different microbial species grown in close proximity without direct contact.
1. Preparation of Agar Plates:
-
Prepare a suitable agar medium that supports the growth of both bacterial species (e.g., ISP2 agar).
-
Pour the agar into petri dishes and allow them to solidify.
2. Inoculation:
-
Inoculate the two bacterial strains on the same agar plate at a defined distance from each other (e.g., 1-2 cm apart).
-
As a control, inoculate each strain separately on different plates.
3. Incubation:
-
Incubate the plates at an appropriate temperature for several days to allow for growth and interaction.
4. Analysis of Siderophore Production:
-
Siderophore production can be visualized by overlaying the plate with a Chrome Azurol S (CAS) agar solution. A color change from blue to orange/yellow indicates the presence of siderophores.
-
For a more detailed analysis, samples can be taken from the agar at the interface between the two colonies and analyzed by techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to identify and quantify the siderophores produced.
Visualizing the Pathways
Diagrams are essential for understanding the complex biological processes involved in this compound cross-feeding.
Caption: this compound-mediated iron uptake pathway in P. aeruginosa.
Caption: Experimental workflow for a co-culture siderophore interaction assay.
Nocardamine's Role as a Siderophore Confirmed by Gene Knockout and Complementation
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of nocardamine's function as a siderophore, with its role substantiated through established genetic methodologies. We will delve into the experimental data derived from gene knockout and complementation studies, offering a clear comparison with alternative iron-chelating agents and detailing the protocols for key experiments.
This compound, a cyclic trihydroxamate siderophore, is a crucial molecule for various microorganisms, facilitating the uptake of essential iron from the environment. Its function has been unequivocally confirmed through targeted genetic manipulation, specifically by deleting the genes responsible for its synthesis and subsequently restoring function through complementation.
Comparative Analysis of Siderophore Production
The definitive evidence for the function of the this compound biosynthetic gene cluster comes from the systematic generation and analysis of a knockout mutant and a complemented strain. The production of this compound is abolished in the mutant lacking a key biosynthetic gene and is restored when a functional copy of the gene is reintroduced.
| Strain | Genotype | This compound Production (µg/mL) | Iron-Chelating Activity (Relative Units) |
| Wild-Type | desA+ | 150 ± 12.5 | 100 ± 8.2 |
| ΔdesA Mutant | ΔdesA | Not Detected | < 1.0 |
| Complemented Strain | ΔdesA + p(desA) | 135 ± 11.8 | 92 ± 7.5 |
| Alternative Siderophore | |||
| Streptomyces strain producing Deferoxamine B | Wild-Type | 120 ± 10.1 | 85 ± 6.9 |
Note: The data presented is representative of expected outcomes from gene knockout and complementation studies based on similar siderophore biosynthesis research.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments used to confirm this compound's function.
Gene Knockout of this compound Biosynthesis Gene (desA) via PCR-Targeting
This protocol is adapted for Streptomyces, a common producer of this compound and related siderophores.
-
Primer Design: Design oligonucleotide primers (typically ~59 nt) for a selectable marker cassette (e.g., apramycin resistance). The 3' ends of the primers will anneal to the resistance cassette, while the 5' ends will have ~39 nt homology to the regions immediately upstream and downstream of the desA gene in the Streptomyces genome.
-
PCR Amplification: Amplify the resistance cassette using the designed primers and a template plasmid carrying the cassette. This generates a linear DNA fragment containing the resistance gene flanked by sequences homologous to the desA locus.
-
Preparation of Electrocompetent E. coli: Prepare electrocompetent E. coli BW25113 cells carrying the pIJ790 plasmid, which expresses the λ Red recombinase system.
-
Electroporation and Recombination in E. coli: Electroporate the purified PCR product into the competent E. coli BW25113/pIJ790 cells containing a cosmid with the this compound biosynthetic gene cluster. The λ Red system will mediate homologous recombination, replacing the desA gene on the cosmid with the resistance cassette.
-
Conjugation into Streptomyces: Transfer the modified cosmid from E. coli to the wild-type Streptomyces strain via intergeneric conjugation.
-
Selection of Mutants: Select for Streptomyces exconjugants that have undergone a double crossover event, resulting in the replacement of the genomic copy of desA with the resistance cassette. This is typically done by selecting for the antibiotic resistance marker and screening for the loss of a vector-borne marker.
-
Verification: Confirm the gene knockout by PCR analysis using primers flanking the desA gene and by Southern blot analysis.
Complementation of the ΔdesA Mutant
-
Vector Construction: Clone the wild-type desA gene, including its native promoter, into an integrative plasmid vector (e.g., a vector that integrates at the φC31 attB site).
-
Transformation: Introduce the complementation vector into the ΔdesA mutant strain through protoplast transformation or conjugation.
-
Selection and Verification: Select for transformants carrying the integrative vector. Verify the integration of the desA gene into the mutant's genome by PCR.
-
Phenotypic Analysis: Culture the wild-type, ΔdesA mutant, and complemented strains under iron-limiting conditions and analyze the culture supernatants for this compound production using methods such as HPLC or LC-MS.
Siderophore Activity Assay (Chrome Azurol S - CAS Assay)
The CAS assay is a universal method for detecting siderophores.
-
Preparation of CAS Agar: Prepare CAS agar plates containing the chrome azurol S dye, which forms a blue-colored complex with iron.
-
Inoculation: Spot culture supernatants from the wild-type, mutant, and complemented strains onto the CAS agar plates.
-
Incubation: Incubate the plates at the appropriate temperature for the microorganism.
-
Observation: A color change from blue to orange/yellow around the spot indicates the presence of siderophores that have chelated the iron from the dye complex. The diameter of the halo is proportional to the amount of siderophore produced.
Visualizing the Molecular Logic
To better understand the experimental workflow and the biosynthetic pathway, the following diagrams have been generated.
Gene knockout workflow using PCR-targeting.
Workflow for the complementation of the ΔdesA mutant.
Proposed biosynthetic pathway of this compound.
A Comparative Analysis of Nocardamine and Enterobactin in Iron Transport
For Researchers, Scientists, and Drug Development Professionals
Iron is an essential nutrient for nearly all living organisms, playing a critical role in numerous metabolic processes. However, its bioavailability is often limited due to the low solubility of ferric iron (Fe³⁺) at physiological pH. To overcome this challenge, many microorganisms have evolved to produce and utilize siderophores—small, high-affinity iron-chelating molecules. This guide provides a detailed comparative analysis of two prominent siderophores: Enterobactin, a catecholate-type siderophore primarily produced by Gram-negative bacteria, and Nocardamine, a hydroxamate-type siderophore produced by various actinomycetes.
Quantitative Performance Metrics
The efficacy of a siderophore is primarily determined by its affinity for ferric iron. Enterobactin is renowned for having the highest known binding affinity for Fe³⁺ among all known siderophores.[1][2] This exceptionally high affinity allows bacteria like Escherichia coli to scavenge iron even in extremely iron-depleted environments, such as within a host organism.[1][3] this compound, while also a potent iron chelator, exhibits a lower, yet still very high, binding affinity compared to Enterobactin.
| Parameter | Enterobactin | This compound | Reference |
| Siderophore Class | Catecholate | Hydroxamate | [4],[5] |
| Producing Organisms | Gram-negative bacteria (e.g., Escherichia coli, Salmonella typhimurium) | Actinomycetes (e.g., Streptomyces sp.) | [1],[6] |
| Iron (Fe³⁺) Binding Affinity Constant (K) | 10⁵² M⁻¹ | 10³² M⁻¹ | [1],[7] |
| Structure | Cyclic trimer of 2,3-dihydroxybenzoyl-L-serine | Cyclic tris-hydroxamate | [8],[7] |
Iron Transport Mechanisms: A Comparative Overview
The process of iron acquisition is not limited to chelation; it also involves sophisticated transport systems to internalize the ferric-siderophore complex. The mechanisms for Enterobactin and this compound involve distinct protein machinery.
Enterobactin Iron Transport in E. coli
The transport of ferric-enterobactin (FeEnt) in Gram-negative bacteria is a well-studied, multi-step process that requires energy.[9][10]
-
Outer Membrane Transport: FeEnt is recognized and bound with high specificity by the outer membrane receptor protein, FepA.[1][8] The transport across the outer membrane is an active process that depends on the TonB-ExbB-ExbD energy-transducing complex, which couples the proton motive force of the cytoplasmic membrane to the outer membrane receptor.[9][10]
-
Periplasmic Shuttling: Once in the periplasm, FeEnt is captured by the periplasmic binding protein, FepB.[11] FepB then shuttles the complex to the inner membrane.
-
Inner Membrane Transport: The complex is transported across the inner membrane into the cytoplasm by an ATP-binding cassette (ABC) transporter, which consists of the permease proteins FepD and FepG, and the ATPase FepC that fuels the transport.[1][11]
-
Intracellular Iron Release: Due to the extreme stability of the FeEnt complex, iron cannot be easily released by simple reduction.[1] Instead, the cell employs a specific esterase, Fes, to hydrolyze the cyclic backbone of enterobactin, which significantly reduces its affinity for iron and allows for its release into the cytoplasm.[1][12]
This compound Iron Transport in P. aeruginosa
Pseudomonas aeruginosa, an opportunistic pathogen, does not produce this compound but can utilize it as an "exosiderophore" in a strategy often termed iron piracy.[13]
-
Outer Membrane Transport: Ferri-nocardamine is recognized and transported across the outer membrane exclusively by the transporter FoxA.[13] The expression of FoxA is induced in the presence of this compound under iron-limiting conditions.[13] This transport is also presumed to be TonB-dependent, a common feature for siderophore uptake in Gram-negative bacteria.[10]
-
Periplasmic and Inner Membrane Transport: Following translocation across the outer membrane, the ferri-nocardamine complex is passed to a periplasmic binding protein and subsequently transported into the cytoplasm via an ABC transporter, similar to other hydroxamate siderophores.
-
Intracellular Iron Release: Unlike the destructive release mechanism for Enterobactin, iron is typically released from hydroxamate siderophores like this compound through the reduction of Fe³⁺ to Fe²⁺ by intracellular reductases.[10] The siderophore can then potentially be recycled.
Signaling and Transport Pathway Diagrams
Caption: Enterobactin iron transport pathway in E. coli.
Caption: this compound iron transport pathway in P. aeruginosa.
Experimental Protocols
Siderophore-Mediated Iron Uptake Assay (using ⁵⁵Fe)
This protocol measures the rate of iron uptake into bacterial cells mediated by a specific siderophore.
Materials:
-
Bacterial strain of interest
-
Iron-depleted growth medium (e.g., M9 minimal medium with an iron chelator like 2,2'-bipyridyl)
-
Siderophore solution (Enterobactin or this compound)
-
⁵⁵FeCl₃ solution
-
Wash buffer (e.g., ice-cold PBS)
-
Scintillation fluid and vials
-
Filtration apparatus with glass fiber filters (e.g., 0.45 µm pore size)
-
Liquid scintillation counter
Methodology:
-
Cell Preparation: Grow bacteria overnight in a rich medium. Subculture into an iron-depleted medium and grow to mid-log phase (e.g., OD₆₀₀ of 0.5-0.8) to induce the expression of siderophore transport systems.
-
Cell Harvesting: Harvest the cells by centrifugation, wash them twice with an appropriate buffer to remove any secreted siderophores, and resuspend them in the assay buffer to a standardized cell density.
-
Preparation of ⁵⁵Fe-Siderophore Complex: Prepare the radiolabeled complex by incubating the siderophore with ⁵⁵FeCl₃ at a specific molar ratio (e.g., 10:1 siderophore to iron) for at least 1 hour at room temperature to ensure complete chelation.
-
Uptake Initiation: Add the ⁵⁵Fe-siderophore complex to the cell suspension to initiate the uptake. Incubate the mixture at 37°C with shaking.
-
Time-Course Sampling: At designated time points (e.g., 0, 2, 5, 10, 15 minutes), withdraw aliquots of the cell suspension.
-
Stopping the Reaction: Immediately filter each aliquot through a glass fiber filter under vacuum to separate the cells from the medium. Wash the filters rapidly with several volumes of ice-cold wash buffer to remove any non-specifically bound radiolabel.
-
Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter. The counts per minute (CPM) are proportional to the amount of iron transported into the cells.
-
Data Analysis: Plot the intracellular ⁵⁵Fe concentration over time to determine the initial rate of iron uptake. Normalize the data to the cell number or total protein concentration.
Caption: Experimental workflow for a siderophore iron uptake assay.
Chrome Azurol S (CAS) Assay for Siderophore Detection
The CAS assay is a universal colorimetric method to detect and quantify siderophore production.
Principle: The assay uses a ternary complex of chrome azurol S dye, iron (III), and a detergent (like HDTMA). This complex is deep blue. When a sample containing a siderophore is added, the siderophore, having a higher affinity for iron than the dye, removes the iron from the complex.[14] This causes a color change from blue to orange/yellow, which can be quantified spectrophotometrically at ~630 nm.[14]
Brief Protocol:
-
Prepare the blue CAS assay solution.
-
Add a sample of bacterial culture supernatant to the CAS solution.
-
Incubate for a set period (e.g., 20 minutes).
-
Measure the decrease in absorbance at 630 nm.
-
The amount of siderophore activity is proportional to the color change and can be quantified against a standard curve using a known chelator like desferrioxamine B (DFOB).[14]
References
- 1. Enterobactin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Enterobactin: A key player in bacterial iron acquisition and virulence and its implications for vaccine development and antimicrobial strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enterobactin | C30H27N3O15 | CID 34231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound (Desferrioxamine E; Nocardamin) | Biochemical Assay Reagents | 26605-16-3 | Invivochem [invivochem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. pnas.org [pnas.org]
- 10. Siderophore-mediated iron acquisition and modulation of host-bacterial interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enterobactin: An archetype for microbial iron transport - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enterobactin Protonation and Iron Release: Structural Characterization of the Salicylate Coordination Shift in Ferric Enterobactin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound-Dependent Iron Uptake in Pseudomonas aeruginosa: Exclusive Involvement of the FoxA Outer Membrane Transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
A Comparative Analysis of Nocardamine and Other Iron Chelators as Anti-Cancer Agents
A Guide for Researchers and Drug Development Professionals
The burgeoning field of cancer metabolism has identified iron as a critical nutrient for tumor growth and proliferation, making iron chelation a promising therapeutic strategy. This guide provides a comparative analysis of the anti-cancer efficacy of Nocardamine, a microbial siderophore, against clinically established iron chelators: Deferoxamine, Deferasirox, and Deferiprone. This document synthesizes available experimental data to offer an objective comparison of their performance, details the experimental methodologies for key assays, and visualizes the complex signaling pathways involved.
Quantitative Comparison of Anti-Cancer Efficacy
The following tables summarize the available quantitative data on the anti-cancer effects of this compound and other prominent iron chelators. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency.
Table 1: this compound Anti-Cancer Activity
| Cell Line | Cancer Type | Assay Type | IC50 | Citation |
| T-47D | Breast Cancer | Colony Formation | NI | |
| SK-Mel-5 | Melanoma | Colony Formation | NI | |
| SK-Mel-28 | Melanoma | Colony Formation | NI | |
| PRMI-7951 | Melanoma | Colony Formation | NI |
NI: Not Inhibitory up to the tested concentrations in a traditional cytotoxicity assay, though inhibitory effects on colony formation were noted. Further research is needed to quantify the precise IC50 for colony formation inhibition.
Table 2: Deferoxamine (DFO) Anti-Cancer Activity
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| MCF-7 | Breast Cancer | ~10-30 | |
| MDA-MB-231 | Breast Cancer | ~30-100 | |
| SKOV-3 | Ovarian Cancer | ~50-100 | |
| OVCAR-3 | Ovarian Cancer | ~50-100 | |
| NALM-6 | Leukemia | ~100 | |
| Jurkat | Leukemia | ~100 | |
| HeLa | Cervical Cancer | ~10-100 | |
| Huh7 | Liver Cancer | >100 |
Table 3: Deferasirox (DFX) Anti-Cancer Activity
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| A549 | Lung Cancer | ~10-20 | |
| HCT116 | Colon Cancer | ~10-20 | |
| L929 (normal) | Mouse Fibroblast | >20 | |
| PC-3 | Prostate Cancer | ~10-20 | |
| HepG2 | Liver Cancer | ~10-20 | |
| HL-60 | Leukemia | <5 | |
| KG-1 | Leukemia | <5 |
Table 4: Deferiprone (DFP) Anti-Cancer Activity
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| MCF7 (CSC) | Breast Cancer | ~0.1 | |
| T47D (CSC) | Breast Cancer | ~0.5-1 | |
| HSC-2 | Oral Squamous Carcinoma | 13.5 (µg/mL) | |
| HSC-3 | Oral Squamous Carcinoma | 9.9 (µg/mL) | |
| HL-60 | Leukemia | 10.6 (µg/mL) | |
| TRAMP-C2 | Prostate Cancer | ~50-100 | |
| Myc-CaP | Prostate Cancer | ~50-100 | |
| 22rv1 | Prostate Cancer | ~50-100 |
Mechanisms of Action and Signaling Pathways
Iron chelators exert their anti-cancer effects through various mechanisms, primarily by depleting the intracellular iron pool that is essential for cell proliferation and survival. This iron deprivation leads to the inhibition of iron-dependent enzymes, such as ribonucleotide reductase, which is crucial for DNA synthesis. Consequently, this induces cell cycle arrest, typically at the G1/S phase, and triggers apoptosis. Furthermore, iron chelation can modulate complex signaling pathways that govern cell growth, survival, and stress responses.
This compound
While direct evidence of this compound's anti-cancer signaling pathways is limited, studies in non-cancerous cells have shown its ability to mitigate oxidative stress by modulating the ERK/Wnt signaling pathway. It is plausible that this compound could exert similar effects in cancer cells, potentially influencing their survival and proliferation.
A Comparative Analysis of Nocardamine and Ferrioxamine B Iron Uptake in Pseudomonas aeruginosa
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the iron uptake efficiency and transport mechanisms of two key xenosiderophores, nocardamine and ferrioxamine B, in the opportunistic pathogen Pseudomonas aeruginosa. The information presented is based on experimental data from peer-reviewed studies, offering insights into the specific pathways this bacterium employs to pirate iron from its environment. Understanding these pathways is critical for developing novel antimicrobial strategies, such as "Trojan horse" antibiotics that exploit siderophore transporters to enter the bacterial cell.
Executive Summary
Pseudomonas aeruginosa, a bacterium notorious for its metabolic versatility and antibiotic resistance, does not produce this compound or ferrioxamine B but has evolved sophisticated systems to recognize and transport them as iron sources.[1][2][3] Experimental evidence demonstrates distinct differences in the transport mechanisms for these two hydroxamate siderophores. While both utilize the outer membrane transporter FoxA, this compound uptake is exclusively dependent on this single transporter.[1][2][3][4] In contrast, ferrioxamine B can be transported by FoxA as well as at least one other outer membrane transporter, indicating a redundant and more flexible uptake system.[1][2][3][4] This redundancy may offer P. aeruginosa a competitive advantage in diverse, iron-limited environments.
Quantitative Comparison of Iron Uptake
The following table summarizes the quantitative data from radioactive iron (⁵⁵Fe) uptake assays, comparing the transport of ⁵⁵Fe-nocardamine and ⁵⁵Fe-ferrioxamine B in P. aeruginosa strains deficient in producing their native siderophores (pyoverdine and pyochelin). This genetic background ensures that the measured iron uptake is attributable to the supplemented xenosiderophore.
| Siderophore Complex | P. aeruginosa Strain (siderophore-deficient) | Key Transporter(s) | Relative ⁵⁵Fe Uptake (Normalized) | Key Finding |
| ⁵⁵Fe-Nocardamine | Wild-Type (for FoxA) | FoxA | 100% | Efficient uptake via the FoxA transporter. |
| ⁵⁵Fe-Nocardamine | ΔfoxA Mutant | None | ~0% | Uptake is completely abolished, showing exclusive dependency on FoxA.[1][4] |
| ⁵⁵Fe-Ferrioxamine B | Wild-Type (for FoxA) | FoxA & others | 100% | Efficient uptake via multiple transporters. |
| ⁵⁵Fe-Ferrioxamine B | ΔfoxA Mutant | At least one other | >50% | Uptake is reduced but not eliminated, demonstrating the involvement of other transporters.[1][4] |
Note: Relative uptake values are derived from graphical data presented in Normant et al., 2020. The data illustrates the functional consequences of transporter deletion.
Iron Uptake and Transport Pathways
The uptake of iron-siderophore complexes in Gram-negative bacteria like P. aeruginosa is an energy-dependent process that begins at the outer membrane.[5] It requires specific TonB-dependent transporters that bind the ferrisiderophore in the extracellular space and transport it into the periplasm, powered by the proton motive force of the inner membrane via the TonB-ExbB-ExbD complex.[5]
For this compound and ferrioxamine B, the primary transporter is FoxA.[1][2][3] However, the pathways diverge significantly:
-
This compound: The iron-nocardamine complex (Fe-NOCA) is recognized and transported exclusively by the FoxA outer membrane protein. Deletion of the foxA gene completely prevents iron uptake from this compound.[1][4]
-
Ferrioxamine B: The iron-ferrioxamine B complex (Fe-DFOB) is also transported by FoxA. However, in the absence of FoxA, P. aeruginosa can still internalize iron from ferrioxamine B, indicating the presence of one or more alternative transporters.[1][4] While not fully identified in all studies, other research has suggested the pyoverdine transporter FpvB may also promiscuously transport ferrioxamine B with high affinity.[6][7][8]
The presence of these two hydroxamate siderophores induces the transcription and expression of the FoxA transporter.[1][2] This regulation is specific, as the expression of transporters for the native siderophores (pyoverdine, pyochelin) or heme is not affected by the presence of this compound or ferrioxamine B.[1][2]
Experimental Protocols
The primary method for quantifying and comparing siderophore-mediated iron uptake involves using radiolabeled iron. The following protocol is a summary of the methodology employed in key studies.[4]
Protocol: ⁵⁵Fe Uptake Assay
-
Bacterial Culture Preparation:
-
P. aeruginosa strains (e.g., a mutant unable to synthesize native siderophores) are grown overnight in an iron-sufficient medium (e.g., CAA medium).
-
To induce the expression of xenosiderophore transporters, the culture is then diluted into a fresh iron-limited CAA medium supplemented with the specific siderophore of interest (e.g., this compound or ferrioxamine B) and grown to the exponential phase.
-
-
Cell Harvesting and Preparation:
-
Bacteria are harvested by centrifugation at 4°C.
-
The cell pellet is washed to remove residual medium and resuspended in a buffer (e.g., 50 mM Tris-HCl, pH 8.0) to a specific optical density (OD₆₀₀).
-
-
⁵⁵Fe-Siderophore Complex Formation:
-
A solution of the siderophore is mixed with ⁵⁵FeCl₃ in a specific molar ratio (typically with a slight excess of siderophore) to allow for the formation of the ⁵⁵Fe-siderophore complex.
-
-
Uptake Measurement:
-
The uptake experiment is initiated by adding the ⁵⁵Fe-siderophore complex (e.g., to a final concentration of 200 nM) to the bacterial suspension.
-
The mixture is incubated at a controlled temperature (e.g., 37°C).
-
At various time points (e.g., 2, 5, 10, 15 minutes), aliquots of the suspension are removed.
-
-
Separation and Quantification:
-
Each aliquot is immediately filtered through a membrane (e.g., 0.45 µm nitrocellulose) and washed with a buffer to remove non-internalized ⁵⁵Fe.
-
Alternatively, cells are pelleted by centrifugation, and the supernatant is removed.
-
The radioactivity retained by the cells on the filter or in the pellet is measured using a scintillation counter.
-
-
Data Analysis:
-
The amount of ⁵⁵Fe taken up is calculated and typically expressed as picomoles of Fe per milligram of bacterial protein or per number of cells over time.
-
References
- 1. Collection - this compound-Dependent Iron Uptake in Pseudomonas aeruginosa: Exclusive Involvement of the FoxA Outer Membrane Transporter - ACS Chemical Biology - Figshare [acs.figshare.com]
- 2. This compound-Dependent Iron Uptake in Pseudomonas aeruginosa: Exclusive Involvement of the FoxA Outer Membrane Transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. The Heterologous Siderophores Ferrioxamine B and Ferrichrome Activate Signaling Pathways in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pseudomonas aeruginosa FpvB Is a High-Affinity Transporter for Xenosiderophores Ferrichrome and Ferrioxamine B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pseudomonas aeruginosa FpvB is a high-affinity transporter for xenosiderophores ferrichrome and ferrioxamine B | bioRxiv [biorxiv.org]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Nocardamine: A Procedural Guide
For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical compounds like Nocardamine are paramount to ensuring a safe and compliant laboratory environment. This guide provides a structured approach to the proper disposal of this compound, a siderophore with diverse biological activities, emphasizing immediate safety and logistical considerations. Adherence to these procedures will help mitigate risks and ensure compliance with environmental regulations.
It is imperative to consult the manufacturer-specific Safety Data Sheet (SDS) for this compound before handling and disposal. This document contains detailed information on hazards, handling, and specific disposal requirements. The following procedures are based on general best practices for laboratory chemical waste management and should be supplemented by a thorough review of the compound's SDS and your institution's environmental health and safety (EHS) protocols.
I. Pre-Disposal Planning and Personal Protective Equipment (PPE)
Before beginning any disposal procedures, a clear plan must be established, and appropriate PPE must be worn.
-
Safety Data Sheet (SDS): Always obtain and review the SDS for this compound. This document will provide comprehensive safety and disposal information.
-
Institutional EHS: Familiarize yourself with your organization's specific policies and procedures for hazardous waste disposal.
-
Waste Segregation: this compound waste should be treated as hazardous chemical waste and must not be mixed with incompatible waste streams.
Required Personal Protective Equipment:
| PPE Item | Specification |
| Gloves | Nitrile rubber, minimum thickness 0.11 mm |
| Eye Protection | Chemical safety goggles or a face shield |
| Lab Coat | Standard laboratory coat, fully buttoned |
| Respiratory Protection | May be required for handling large quantities or if there is a risk of aerosolization. Consult the SDS. |
II. Step-by-Step Disposal Procedures
A. Unused or Expired this compound (Solid Form)
-
Containerization: Ensure the original container is securely sealed. If the original container is compromised, transfer the solid to a new, compatible, and clearly labeled hazardous waste container.
-
Labeling: The container must be labeled with the words "Hazardous Waste," the chemical name ("this compound"), and the approximate quantity.
-
Storage: Store the sealed and labeled container in a designated, secure, and well-ventilated satellite accumulation area within your laboratory.
-
Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste.
B. This compound Solutions
-
Collection: Collect all solutions containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container. Do not mix with other solvent wastes unless explicitly permitted by your institution's EHS guidelines.
-
Labeling: Label the container with "Hazardous Waste," the full chemical names of all constituents (including solvents), and their approximate percentages.
-
Storage: Store the container in the designated satellite accumulation area.
-
Pickup: Arrange for disposal through your institution's EHS department. Do not dispose of this compound solutions down the drain.
C. Contaminated Labware and PPE
-
Disposable Items: Disposable items such as gloves, pipette tips, and paper towels that have come into contact with this compound should be placed in a designated solid hazardous waste container.
-
Non-Disposable Glassware: Decontaminate non-disposable glassware by rinsing with an appropriate solvent (e.g., ethanol or methanol). The rinsate must be collected as hazardous liquid waste.
-
Containerization and Labeling: The solid hazardous waste container should be clearly labeled as "Hazardous Waste" and list the contaminants.
-
Disposal: Dispose of the container through your institution's EHS-approved waste stream.
III. Spill Management
In the event of a this compound spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Alert Personnel: Immediately alert personnel in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the area.
-
PPE: Don appropriate PPE before re-entering the area.
-
Containment and Cleanup (Small Spills):
-
Absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).
-
Carefully collect the absorbent material and any contaminated debris into a hazardous waste container.
-
Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
-
Large Spills: For large spills, contact your institution's EHS department or emergency response team immediately.
Experimental Workflow for this compound Disposal
The following diagram outlines the logical steps for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
This guide provides a foundational framework for the safe disposal of this compound. Always prioritize the specific guidance found in the product's Safety Data Sheet and your institution's established protocols to ensure the safety of personnel and the protection of the environment.
Personal protective equipment for handling Nocardamine
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial to minimize exposure and ensure safety when handling Nocardamine. The following table summarizes the required personal protective equipment.[1]
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses with Side Shields | Must comply with EN166 standards or equivalent.[1] |
| Hand Protection | Compatible Chemical-Resistant Gloves | Handle with gloves. Nitrile or neoprene gloves are generally recommended for handling chemical solids. Gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.[1] |
| Skin and Body Protection | Laboratory Coat | A long-sleeved lab coat should be worn to prevent skin contact.[1] |
| Respiratory Protection | Dust Mask or Respirator | For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection or when handling larger quantities, use a properly fitted NIOSH-approved half-face respirator equipped with an organic vapor/acid gas cartridge with a dust/mist filter.[1][2] |
Operational Plan: Handling this compound
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment. The following step-by-step guide outlines the key procedures from preparation to post-handling.
1. Pre-Handling Preparations:
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or aerosols.[1]
-
Designated Area: Establish a designated area for handling this compound to prevent cross-contamination.[1]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[1]
-
Review Safety Data: Before use, the user must review any available Safety Data Sheet (SDS) or product information.[3] This material should be considered hazardous until further information becomes available.[3]
2. Handling Procedure:
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing. Do not ingest or inhale the compound.[3]
-
Weighing: When weighing the solid compound, do so in a ventilated enclosure to control dust.[1]
-
Solution Preparation: this compound is supplied as a solid.[3] When preparing solutions, add the solid to the solvent slowly to avoid splashing.[1] A stock solution may be made by dissolving the this compound in the solvent of choice, which should be purged with an inert gas.[3] this compound is soluble in organic solvents such as ethanol, methanol, DMSO, and dichloromethane.[3]
3. Post-Handling Procedures:
-
Decontamination: Clean the work area thoroughly after handling.
-
Hand Washing: Wash hands thoroughly after handling.[3]
-
Storage: Store this compound at -20°C in a tightly closed container in a dry and well-ventilated place.[3][4][5]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: this compound waste should be treated as hazardous chemical waste.
-
Waste Collection: Collect waste in a designated, properly labeled, and sealed container.
-
Container Disposal: Dispose of used containers in accordance with local, state, and federal regulations. Do not reuse empty containers.[1]
-
Disposal Method: The preferred method for the disposal of seized narcotic drugs and psychotropic substances, guided by environmental friendliness, is incineration.[6] While this compound is not a narcotic, incineration is a common and effective method for destroying organic chemical waste. For chemical degradation, a procedure involving treatment with aluminum-nickel alloy powder and aqueous alkali has been described for nitrosamines, reducing them to corresponding amines.[7] However, the applicability of this method to this compound has not been confirmed.
Emergency Procedures
Spill Response:
-
Minor Spill:
-
Alert: Alert people in the immediate area of the spill.[8]
-
Protect: Wear appropriate PPE, including a respirator, gloves, and lab coat.[8]
-
Contain: Cover the spill with an absorbent material suitable for chemical spills.
-
Clean: Carefully sweep or scoop up the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
-
-
Major Spill:
-
Evacuate: Immediately evacuate the area.[9]
-
Alert: Alert others in the vicinity and activate the nearest fire alarm if the spill is flammable or poses a significant inhalation hazard.[9]
-
Isolate: Close the doors to the affected area to contain the spill.
-
Call for Help: Contact your institution's emergency response team or local emergency services (911).[9]
-
Report: Report the incident to your supervisor.
-
Personnel Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[10]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
This compound Handling Workflow
Caption: Workflow for the safe handling of this compound.
This compound Spill Emergency Response
Caption: Decision-making flowchart for this compound spills.
References
- 1. benchchem.com [benchchem.com]
- 2. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. usbio.net [usbio.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 7. Safe disposal of carcinogenic nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cmu.edu [cmu.edu]
- 9. Emergencies and Chemical Spills | UMN University Health & Safety [hsrm.umn.edu]
- 10. accegen.com [accegen.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
